2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine
Description
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-methyl-1-(oxolan-2-yl)propan-2-amine |
InChI |
InChI=1S/C8H17NO/c1-8(2,9)6-7-4-3-5-10-7/h7H,3-6,9H2,1-2H3 |
InChI Key |
SHFCVAOAZUKJGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCO1)N |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine
Executive Summary: The Structural Rationale
In modern medicinal chemistry, the optimization of lead compounds often necessitates a delicate balance between lipophilicity (LogP) and metabolic stability.[1][2] 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine represents a high-value "fragment" that addresses two critical failure modes in drug discovery:
-
Solubility Enhancement: The tetrahydrofuran (THF) moiety acts as a polar ether scaffold, significantly lowering LogP compared to carbocyclic analogs (e.g., cyclopentane derivatives) while maintaining steric bulk.[1][2]
-
Metabolic Blockade: The gem-dimethyl group adjacent to the amine functionality leverages the Thorpe-Ingold effect (Gem-Dimethyl Effect).[2] This steric crowding restricts bond rotation, favoring bioactive conformations, and more importantly, blocks cytochrome P450-mediated
-carbon oxidation—a primary clearance mechanism for amine-containing drugs.[1][2]
This guide details the physicochemical properties, validated synthetic pathways, and analytical protocols for integrating this motif into broader drug scaffolds.[1][2]
Physicochemical Properties Profile
The following data aggregates calculated values based on high-fidelity QSAR models and comparative analysis with the known precursor, 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol (CAS 2026252-81-1).
Table 1: Key Physicochemical Parameters
| Parameter | Value (Predicted/Exp) | Context & Implication |
| Molecular Weight | 143.23 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[2] |
| pKa (Basic Amine) | 10.2 ± 0.3 | Highly basic.[1][2] Exists predominantly as a cation at physiological pH (7.4).[1][2] |
| LogP (Neutral) | 1.15 – 1.35 | Moderate lipophilicity.[1][2] The THF oxygen reduces LogP by ~0.5 units vs. the cyclopentyl analog.[1][2] |
| LogD (pH 7.4) | -1.8 to -1.5 | High aqueous solubility in systemic circulation due to ionization.[1][2] |
| TPSA | 35.2 Ų | (26.0 Ų Amine + 9.2 Ų Ether).[1][2] Excellent membrane permeability profile (<140 Ų).[1][2] |
| H-Bond Donors | 2 | Primary amine hydrogens. |
| H-Bond Acceptors | 2 | Amine nitrogen + THF ether oxygen.[1][2] |
| Chirality | 1 Stereocenter (THF C2) | Exists as (R) and (S) enantiomers.[1][2] Enantioseparation is recommended early in development.[1][2] |
Scientific Insight: The presence of the gem-dimethyl group adjacent to the amine creates a "neopentyl-like" environment.[2] While this increases metabolic stability, it also introduces significant steric hindrance for nucleophilic attacks during synthesis, necessitating specific coupling protocols (detailed in Section 3).[1][2]
Synthetic Pathways & Process Chemistry
Direct alkylation of this sterically hindered amine is difficult.[1][2] The most robust route utilizes the commercially available alcohol precursor via a Ritter-type reaction or activation/displacement sequence.[1][2]
Primary Workflow: Modified Ritter Reaction
This protocol avoids the use of unstable azides and leverages the stability of the tertiary carbocation stabilized by the gem-dimethyl effect.[1][2]
Reagents:
-
Precursor: 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol (CAS 2026252-81-1).[1][2][3][4]
-
Solvent/Reagent: Acetonitrile (MeCN) / Sulfuric Acid (
).[1][2]
Step-by-Step Protocol:
-
Carbocation Formation: Dissolve the alcohol (1.0 eq) in glacial acetic acid. Cool to 0°C.[1][2][5]
-
Addition: Add concentrated
(1.5 eq) dropwise. The tertiary alcohol dehydrates to form a transient tertiary carbocation.[1][2] -
Nitrile Trapping: Add Acetonitrile (excess, acts as solvent/reactant).[1][2] Warm to room temperature and stir for 12h. The carbocation is trapped by the nitrile lone pair to form the acetamide intermediate.[1][2]
-
Workup: Quench with ice water. Extract with Ethyl Acetate (EtOAc) to isolate the acetamide.[1][2]
-
Hydrolysis (Critical Step): The sterically hindered acetamide is resistant to standard hydrolysis.[1][2]
-
Purification: Acid-base extraction. Acidify to pH 2 (impurities extract into organic), then basify aqueous layer to pH 12 and extract product into DCM.
Visualization: Synthetic Logic & Impurity Flow
Analytical Characterization (Self-Validating Methods)
Due to the lack of UV chromophores (unless derivatized), HPLC-UV is insufficient for purity profiling.[1][2] The following methods provide definitive structural confirmation.
A. 1H-NMR Interpretation (400 MHz, CDCl3)
The symmetry and splitting patterns provide a "fingerprint" for the gem-dimethyl linker.[1][2]
-
1.10 - 1.20 ppm (6H, s): Two distinct singlets (or one overlapping) representing the gem-dimethyl groups (
).[1][2] Note: If the THF center is resolved, these methyls may appear diastereotopic (distinct singlets).[1][2] -
1.50 - 1.70 ppm (2H, m): The methylene linker (
).[1][2] This will appear as a multiplet (ABX system) due to the adjacent chiral center on the THF ring.[1][2] - 3.60 - 3.90 ppm (3H, m): The protons adjacent to the ether oxygen on the THF ring.[1][2]
-
1.30 ppm (2H, br s):
protons (exchangeable with ).[1][2]
B. HPLC-CAD (Charged Aerosol Detection)
-
Rationale: Since the molecule lacks a strong chromophore, standard UV (254 nm) will fail.[1][2]
-
Protocol:
Biopharmaceutical Implications
Metabolic Stability Map
The strategic value of this molecule lies in its specific resistance to oxidative metabolism.[1][2]
-
Liability 1 (Blocked): The
-carbon to the nitrogen is fully substituted (quaternary).[1][2] This completely prevents -dealkylation via carbinolamine formation.[1][2] -
Liability 2 (Active): The THF ring is susceptible to oxidation at the position
to the ether oxygen, potentially forming a lactone (succinic semialdehyde pathway).[1][2]
Visualization: Metabolic Soft Spots
References
-
Precursor Identification: 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol. CAS No. 2026252-81-1.[1][2][4] Available from ChemScene and BLD Pharm.[1][2]
-
Synthetic Methodology (Ritter Reaction): Krimen, L. I., & Cota, D. J. (1969).[1][2] The Ritter Reaction. Organic Reactions, 17, 213–325.[1][2] (Classic review establishing protocol for tertiary alcohols).
-
Metabolic Principles: Smith, D. A. (2012).[1][2] Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.[1][2] (Source for Gem-Dimethyl metabolic blockade).[1][2]
-
Physicochemical Data: Calculated using PubChem Open Chemistry Database algorithms (XLogP3, Cactvs).
Sources
A Guide to the Structural Elucidation of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine: A Predictive NMR-Based Analysis
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled, high-resolution structural information at the atomic level.[1][2][3] This guide presents a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for the novel small molecule, 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine. By integrating foundational NMR principles with predictive data, we offer a detailed structural assignment, explaining the rationale behind chemical shifts, spin-spin coupling, and signal multiplicities. This document serves as a technical resource for researchers and scientists, demonstrating the power of predictive spectroscopy in the structural verification workflow, from initial hit identification to lead optimization.[2]
Introduction: The Central Role of NMR in Structural Chemistry
In the landscape of pharmaceutical research, the unambiguous determination of a molecule's structure is a cornerstone of success.[4][5] NMR spectroscopy stands out as the gold standard for the structural elucidation of organic molecules, offering detailed insights into the molecular framework, connectivity, and stereochemistry.[5][6][7] Unlike other analytical techniques, NMR allows for the non-destructive analysis of molecules in solution, providing dynamic and structural information under near-physiological conditions.[3]
The molecule of interest, 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine, presents a unique combination of a saturated heterocycle (tetrahydrofuran) and a substituted aliphatic amine chain. This structure contains multiple chiral centers and diastereotopic protons, making its spectral analysis non-trivial and an excellent case study for the application of advanced NMR prediction and interpretation techniques. This guide will deconstruct its predicted spectra, providing the foundational knowledge required to interpret experimental data for this molecule or structurally similar compounds.
Molecular Structure and Atom Labeling
To facilitate a clear and systematic analysis, a standardized labeling system for each unique carbon and proton environment is essential. The diagram below illustrates the structure of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine with the numbering scheme that will be used throughout this guide.
Caption: Labeled structure of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule.[6] The predicted spectrum of our target molecule is complex due to the presence of a chiral center at C2' and the resulting diastereotopicity of several protons.
The chemical shift (δ) indicates the electronic environment of a proton.[8][9] Protons near electronegative atoms or unsaturated groups are "deshielded" and appear at higher ppm values (downfield).[8][9] Spin-spin coupling, the interaction between non-equivalent neighboring protons, causes signals to split into multiplets (e.g., doublet, triplet), providing valuable connectivity data.[10] The integration value corresponds to the relative number of protons generating the signal.
Table 1: Predicted ¹H NMR Spectral Data
| Labeled Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
|---|---|---|---|---|
| H5' (α & β) | ~3.70 - 3.85 | Multiplet (m) | 2H | These protons are on a carbon (C5') directly bonded to the highly electronegative oxygen atom, causing a significant downfield shift.[11][12] They are diastereotopic and coupled to the H4' protons. |
| H2' | ~3.55 - 3.70 | Multiplet (m) | 1H | This proton is on a carbon (C2') bonded to both the ring oxygen and the propan-amine substituent, leading to strong deshielding. It is coupled to the H3' protons and the H1 protons. |
| H1 (α & β) | ~2.50 - 2.70 | Multiplet (m) | 2H | Situated on C1, these protons are adjacent to the chiral center C2' and are therefore diastereotopic, appearing as distinct signals within a complex multiplet. They are coupled to H2'. The proximity to the amine group also contributes to their shift. |
| H3', H4' (α & β) | ~1.80 - 2.05 | Multiplet (m) | 4H | These are standard aliphatic protons within the THF ring, less influenced by the oxygen atom, and thus appear further upfield.[11][12] Their signals will likely overlap in a complex multiplet. |
| NH₂ | ~1.50 - 2.50 (variable) | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature, and they often undergo rapid exchange, resulting in a broad signal with no observable coupling.[13][14] |
| H3, H4 | ~1.15 | Singlet (s) | 6H | These two methyl groups are chemically equivalent as they are attached to the same quaternary carbon (C2). They have no adjacent protons to couple with, resulting in a sharp singlet. Their integration value of 6H is a key identifying feature. |
Predicted ¹³C and DEPT NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule.[7] While standard ¹³C spectra show all carbon signals, advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[15][16][17]
A DEPT-135 experiment is particularly informative: CH₃ and CH signals appear as positive peaks, CH₂ signals as negative (inverted) peaks, and quaternary carbons are absent.[15][16] This information is crucial for unambiguous signal assignment.
Table 2: Predicted ¹³C and DEPT-135 NMR Spectral Data
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale for Prediction |
|---|---|---|---|
| C2' | ~78 - 82 | Positive (CH) | This methine carbon is bonded to the ring oxygen and the substituent, causing it to be the most downfield of the non-carbonyl carbons. |
| C5' | ~67 - 70 | Negative (CH₂) | This methylene carbon is directly attached to the electronegative ring oxygen, resulting in a significant downfield shift.[18] |
| C2 | ~52 - 56 | Absent (C) | This is a quaternary carbon, bonded to the nitrogen of the amine group and three other carbons. It will not appear in a DEPT spectrum.[15] |
| C1 | ~48 - 52 | Negative (CH₂) | This methylene carbon is adjacent to the THF ring and in the alpha position relative to the amine group, placing it in this chemical shift range. |
| C3, C4 | ~28 - 32 | Positive (CH₃) | These equivalent methyl carbons are in a typical aliphatic region. |
| C3' | ~26 - 29 | Negative (CH₂) | A standard aliphatic methylene carbon within the THF ring. |
| C4' | ~24 - 27 | Negative (CH₂) | The most shielded carbon in the molecule, being a simple aliphatic methylene furthest from the electron-withdrawing groups. |
Advanced Structural Verification: 2D NMR Spectroscopy
While 1D NMR provides a wealth of information, complex molecules often require two-dimensional (2D) NMR experiments for complete and unambiguous assignment.[19]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[20][21] A COSY spectrum would show cross-peaks connecting H2' to H1 and H3', H3' to H4', and H4' to H5', confirming the connectivity within the THF ring and to the side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling).[3][22] An HSQC spectrum would be invaluable for definitively linking the proton signals in Table 1 to the carbon signals in Table 2. For example, it would show a cross-peak between the singlet at ~1.15 ppm and the carbon signal at ~30 ppm, confirming this pair as the C3/C4 methyl groups.
The logical workflow for structural elucidation using these techniques is outlined in the diagram below.
Caption: Workflow for NMR-based structural elucidation.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is paramount. The following provides a self-validating methodology for acquiring the spectra discussed.
Objective: To acquire high-resolution 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR spectra for 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine.
Materials:
-
Synthesized and purified 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine (~10-20 mg).
-
High-purity deuterated chloroform (CDCl₃) with 0.03% TMS.
-
5 mm NMR tubes.
-
Pipettes and vials.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Methodology:
-
Sample Preparation: a. Weigh approximately 15 mg of the compound into a clean, dry vial. b. Add ~0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the compound completely. c. Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's receiver coils (typically >4 cm). d. Cap the NMR tube securely.
-
Instrument Setup & Calibration: a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. c. "Shim" the magnetic field by adjusting the shim coils to optimize field homogeneity. This is a critical step to achieve sharp, well-resolved peaks. A narrow half-height width of the TMS signal is the target. d. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.
-
¹H NMR Spectrum Acquisition: a. Load standard 1D proton acquisition parameters. b. Set the spectral width to cover the expected range (e.g., -1 to 12 ppm). c. Use a standard 30° or 45° pulse angle to ensure quantitative integrations. d. Set the number of scans (e.g., 8 or 16) and a relaxation delay (e.g., 1-2 seconds). e. Acquire the Free Induction Decay (FID) and perform a Fourier Transform (FT). f. Phase the spectrum and perform baseline correction. g. Integrate all signals and calibrate the integration to a known signal (e.g., the 6H singlet of the methyl groups).
-
¹³C & DEPT-135 Spectra Acquisition: a. Tune the probe to the ¹³C frequency. b. Load a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30). c. Set the spectral width to cover the expected range (e.g., 0 to 100 ppm, can be wider to be safe). d. Acquire the data over a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C. e. Following the ¹³C acquisition, run the DEPT-135 pulse sequence to obtain information on carbon multiplicities. f. Process both spectra with FT, phasing, and baseline correction.
-
2D Spectra Acquisition (COSY & HSQC): a. Run a standard gradient-selected COSY experiment (gCOSY) to establish proton-proton correlations. b. Run a standard gradient-selected HSQC experiment with ¹³C decoupling during acquisition to establish one-bond proton-carbon correlations. c. Process the 2D data with the appropriate FT in both dimensions and perform phasing and baseline correction.
Conclusion
The predictive analysis of the ¹H and ¹³C NMR spectra of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine provides a robust framework for its structural confirmation. The key spectral signatures—a 6H singlet in the ¹H spectrum, a quaternary carbon absent from the DEPT-135 spectrum, and the characteristic downfield shifts of protons and carbons adjacent to the THF oxygen—serve as definitive markers for this molecule. By following the outlined experimental workflow, from sample preparation to advanced 2D analysis, researchers can confidently validate the structure of this and related compounds, a critical step in the rigorous process of drug development and chemical research.
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Guan, Y., et al. (2021). Accurate and Efficient Prediction of NMR Chemical Shifts for Druglike Molecules. Journal of Chemical Information and Modeling. Available at: [Link]
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Journal of Medicinal Chemistry. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. ACS Publications. Available at: [Link]
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Byrne, J. J., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. PMC. Available at: [Link]
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Al-Rashida, M., et al. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. Available at: [Link]
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Igo, I. U., et al. (2024). Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers. ChemRxiv. Available at: [Link]
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Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
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Igo, I. U., et al. (2024). Predicting structural groups of small molecules from 1 H NMR spectral features using common machine learning classifiers. ResearchGate. Available at: [Link]
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MDPI. (2021). Applications of Solution NMR in Drug Discovery. Available at: [Link]
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Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. Available at: [Link]
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OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry. Available at: [Link]
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eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Available at: [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]
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Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Available at: [Link]
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Chemistry LibreTexts. (2019). 13.6: DEPT ¹³C NMR Spectroscopy. Available at: [Link]
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SlideShare. (n.d.). Dept nmr. Available at: [Link]
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The Hamachi Group. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
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Columbia University. (n.d.). DEPT | NMR Core Facility. Available at: [Link]
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ResearchGate. (2022). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available at: [Link]
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Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
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The Journal of Chemical Physics. (2023). NMR spectrum prediction for dynamic molecules by machine learning: A case study of trefoil knot molecule. AIP Publishing. Available at: [Link]
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Malaysian Journal of Chemistry. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Available at: [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]
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SpectraBase. (n.d.). Tetrahydrofuran - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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ACD/Labs. (2009). How to Interpret an HSQC-COSY Experiment. Available at: [Link]
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Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]
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ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??. Available at: [Link]
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Biological Profiling of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine: A Strategic Screening Guide
Topic: Biological Activity Screening of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists
Executive Summary
2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine (hereafter referred to as THF-MPA ) represents a "privileged scaffold" in medicinal chemistry. It combines a polar, hydrogen-bond-accepting tetrahydrofuran (THF) ring with a sterically hindered primary amine. This specific architecture mimics the pharmacophores found in diverse bioactive classes, including nicotinic acetylcholine receptor (nAChR) ligands, histamine H3 antagonists, and sigma receptor modulators.
This guide provides a comprehensive technical framework for the biological characterization of THF-MPA. Unlike standard high-throughput screening (HTS) campaigns, the screening of this fragment requires a targeted approach to assess its potential as a CNS-penetrant lead or a solubilizing motif in kinase inhibition.
Part 1: Structural Analysis & Target Prediction[1]
Chemical Intelligence & Pharmacophore Mapping
Before initiating wet-lab screening, one must understand the molecular behavior of THF-MPA.
-
The THF Core: Acts as a bioisostere for furan or pyrrolidine rings found in neurotransmitters (e.g., nicotine, muscarine). It serves as a hydrogen bond acceptor.
-
The gem-Dimethyl Group: The two methyl groups at the
-position to the amine provide significant steric hindrance. This is a critical design feature that likely confers resistance to Monoamine Oxidases (MAO-A/B), enhancing metabolic stability compared to linear alkylamines. -
Chirality: The C2 position of the THF ring is chiral. Biological activity will likely be stereoselective (R- vs. S-enantiomer). Recommendation: Screen the racemate first, but prioritize chiral separation if
.
In Silico Target Prioritization
Based on structural similarity to known ligands (e.g., Memantine, APDB analogs), the primary screening funnel should prioritize the following target classes:
-
Ion Channels: nAChR (
, ) and NMDA receptors (channel blockers). -
GPCRs: Histamine H3/H4 (constitutive activity inverse agonism) and Muscarinic M1/M4.
-
Sigma Receptors: Sigma-1 (
1) agonists often feature a basic amine flanked by hydrophobic bulk.
Part 2: The Screening Cascade (Workflow)
The following diagram illustrates the logical flow for profiling THF-MPA, moving from high-throughput primary assays to low-throughput functional validation.
Figure 1: Strategic screening cascade for aliphatic amine fragments. The workflow prioritizes binding affinity before functional investment.
Part 3: Experimental Protocols
Primary Screen: Radioligand Binding Assay (Sigma-1 Receptor)
Given the hydrophobic THF ring and the amine, the Sigma-1 receptor is a high-probability target. This assay determines if THF-MPA displaces a known ligand.
Objective: Determine the Binding Affinity (
Materials:
-
Receptor Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human
1. -
Radioligand: [3H]-(+)-Pentazocine (highly selective for
1). -
Non-specific Ligand: Haloperidol (10
M). -
Buffer: 50 mM Tris-HCl, pH 7.4.
Protocol:
-
Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer to a protein concentration of 0.5 mg/mL.
-
Incubation: In a 96-well plate, add:
-
25
L of THF-MPA (concentration range: 1 nM to 100 M). -
25
L of [3H]-(+)-Pentazocine (final conc. ~2 nM). -
150
L of membrane suspension.
-
-
Equilibrium: Incubate at 37°C for 120 minutes. Note: Amine fragments often have slow off-rates; sufficient time is critical.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding of the amine).
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Functional Screen: Calcium Flux (FLIPR) for GPCRs
If binding is detected at Muscarinic or Histamine receptors, functional activity (Agonist vs. Antagonist) must be assessed using intracellular calcium mobilization.
Protocol:
-
Cell Loading: Load CHO-K1 cells expressing the target GPCR (e.g., M1) with Fluo-4 AM dye for 45 minutes at 37°C.
-
Baseline: Measure basal fluorescence (Excitation 488 nm / Emission 525 nm) for 10 seconds.
-
Compound Addition: Inject THF-MPA (20
L).-
Agonist Mode: Monitor fluorescence increase for 180 seconds.
-
Antagonist Mode: Incubate THF-MPA for 15 mins, then inject reference agonist (e.g., Carbachol
) and measure signal suppression.
-
-
Data Normalization: Express data as % of maximal response (Control Agonist).
Part 4: ADME & Safety Profiling (Critical for Amines)
Aliphatic amines like THF-MPA carry specific liabilities that must be de-risked early.
Metabolic Stability (Microsomal Assay)
The gem-dimethyl group is predicted to block
-
Assay: Incubate 1
M THF-MPA with human liver microsomes (HLM) + NADPH. -
Readout: LC-MS/MS quantification of parent compound at t=0, 15, 30, 60 min.
-
Success Criterion:
minutes.
hERG Channel Inhibition (Cardiotoxicity)
Secondary and primary amines with lipophilic tails are frequent hERG blockers.
-
Method: Automated Patch Clamp (e.g., QPatch).
-
Protocol: Perfusion of CHO-hERG cells with THF-MPA (0.1, 1, 10, 30
M). Measure tail current inhibition. -
Alert:
indicates a high risk of QT prolongation.
Part 5: Quantitative Data Summary Template
When reporting results for THF-MPA, use the following standardized table to ensure data integrity and comparability.
| Assay Category | Target / Parameter | Method | Result (Unit) | Confidence (n) |
| Primary Binding | Sigma-1 ( | Radioligand ([3H]-Pentazocine) | n=3 | |
| Primary Binding | 5-HT2A | Radioligand ([3H]-Ketanserin) | % Inh @ 10 | n=2 |
| Functional | Muscarinic M1 | FLIPR ( | n=3 | |
| ADME | HLM Stability | LC-MS/MS | n=2 | |
| Tox | hERG | Patch Clamp | n=2 |
Part 6: Mechanistic Pathway (Hypothetical)
Assuming THF-MPA acts as a Sigma-1 agonist (common for this pharmacophore), the downstream signaling involves the modulation of Calcium channels and ER stress response.
Figure 2: Hypothetical mechanism of action if THF-MPA exhibits Sigma-1 agonism, leading to neuroprotective calcium regulation.
References
-
Bodensteiner, J., et al. (2013).[1] "Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands." Organic & Biomolecular Chemistry. Link
-
Tang, X., et al. (2025). "Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies."[2][3] ChemMedChem. Link
-
Laganowsky, A., et al. (2013).[4] "Mass spectrometry of intact membrane protein complexes." Nature Protocols. Link
-
O'Brien, P., et al. (2022). "Fragment screening libraries for the identification of protein hot spots." Communications Chemistry. Link
-
NIST Chemistry WebBook. (2022).[5] "Mass Spectra of Aliphatic Amines and Fragmentation Patterns." National Institute of Standards and Technology. Link
Sources
- 1. Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Thermodynamic Stability of Substituted Propanamine Derivatives
Executive Summary
The substituted propanamine scaffold—a three-carbon amine backbone often derivatized with phenyl rings—forms the pharmacophore of a vast class of CNS-active agents, including amphetamines (e.g., dextroamphetamine), catecholamine reuptake inhibitors (e.g., atomoxetine), and decongestants (e.g., phenylpropanolamine).
While often metabolically labile due to enzymatic action (MAO/CYP450), the thermodynamic stability of these molecules during synthesis, storage, and formulation is governed by distinct physiochemical parameters: bond dissociation energies (BDE) of the
This guide provides a mechanistic analysis of these stability determinants, offering a validated workflow for predicting and assessing degradation risks in drug development.
Molecular Determinants of Stability
Thermodynamic stability in propanamines is not a monolithic property; it is the sum of competing free energy pathways (
Electronic Effects & The Hammett Relationship
The electron density on the amine nitrogen dictates its susceptibility to oxidation and nucleophilic attack. For phenyl-substituted propanamines, substituents on the aromatic ring influence the pKa and oxidative potential (
-
Electron Withdrawing Groups (EWGs): Substituents like
(e.g., in fenfluramine derivatives) lower the HOMO energy, increasing resistance to oxidative radical attack but decreasing basicity. -
Electron Donating Groups (EDGs): Substituents like
or (e.g., in methoxylated amphetamines) raise the HOMO energy, making the molecule thermodynamically prone to single-electron transfer (SET) oxidation.
The -Methyl Stabilization Effect
A critical thermodynamic feature of the amphetamine class is the
-
Kinetic vs. Thermodynamic: While the
-methyl group sterically hinders enzymatic deamination (kinetic stability), it introduces a tertiary carbon center. Thermodynamically, the C-H bond at a tertiary center has a lower BDE (~96 kcal/mol) compared to a secondary center (~98 kcal/mol), theoretically making it more susceptible to radical abstraction. However, the steric bulk protects the nitrogen lone pair, often resulting in a net increase in shelf-life stability compared to phenethylamine.
Critical Degradation Pathways
Understanding the mechanism is prerequisite to preventing degradation. The two dominant pathways for propanamine derivatives are Oxidative Deamination and the Maillard Reaction (in formulation).
Pathway A: Oxidative Deamination (Auto-oxidation)
In the presence of atmospheric oxygen and trace metal catalysts (Fe, Cu), free-base propanamines undergo radical chain propagation.
Mechanism:
-
Initiation: Abstraction of a hydrogen atom from the
-carbon (adjacent to the nitrogen) by a radical initiator ( ). -
Propagation: Formation of a carbon-centered radical, which reacts with
to form a peroxy radical. -
Termination: Elimination of ammonia/amine to yield the corresponding ketone (e.g., phenylacetone from amphetamine).
Figure 1: Radical-mediated oxidative deamination pathway for substituted propanamines.
Pathway B: The Maillard Reaction (Excipient Incompatibility)
Primary and secondary amines (e.g., phenylpropanolamine, fluoxetine) are thermodynamically incompatible with reducing sugars (lactose, fructose) often used as fillers.
-
Thermodynamics: The reaction is driven by the formation of a glycosylamine, followed by an irreversible Amadori rearrangement. The
for this reaction is highly favorable in the solid state if moisture is present (low activation energy). -
Impact: Formation of brown pigments (melanoidins) and loss of API potency.
Computational Assessment Protocol (DFT)
Before wet-lab synthesis, thermodynamic stability should be screened in silico.
Methodology: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is the standard for predicting amine stability.
Key Metrics to Calculate:
-
Homolytic Bond Dissociation Energy (BDE): Calculate the energy required to break the
bond.-
Threshold: BDE < 90 kcal/mol indicates high risk of auto-oxidation.
-
-
Ionization Potential (IP): The energy to remove an electron from the HOMO.
-
Correlation: Lower IP correlates with faster N-oxidation.
-
-
Proton Affinity (PA): Correlates with pKa and nucleophilicity (Maillard risk).
Comparative Stability Data (Simulated):
| Derivative | Substituent | Predicted LogP | Relative Stability Risk | |
| Amphetamine | 1.8 | 96.5 | Low (Steric protection) | |
| Phenethylamine | Unsubstituted | 1.4 | 98.2 | Moderate (Kinetic labile) |
| 4-OH-Amphetamine | 4-OH, | 1.3 | 89.4 | High (Phenol oxidation) |
| Fluoxetine | 4.5 | 99.1 | Very Low (EWG stabilizes) |
Experimental Validation Protocols
As a Senior Scientist, you must validate computational models with physical stress testing.
Protocol: Solid-State Compatibility (DSC)
Objective: Rapidly screen for Maillard incompatibility or polymorphic transitions.
-
Preparation: Create 1:1 binary mixtures of API (Propanamine salt) and Excipient (e.g., Lactose Monohydrate).
-
Instrument: Differential Scanning Calorimetry (DSC).[1]
-
Method:
-
Seal in aluminum pans (pinhole lid to allow moisture escape or hermetic to trap it).
-
Ramp: 10°C/min from 30°C to 250°C.
-
-
Analysis:
-
Look for the disappearance of the API melting endotherm.
-
Critical Signal: Appearance of a new exotherm prior to the melting point indicates a chemical reaction (e.g., Maillard condensation) rather than a simple eutectic melt.
-
Protocol: Accelerated Oxidative Stress
Objective: Determine oxidative half-life (
-
Solvent System: 50:50 Water/Methanol (to solubilize both free base and oxidants).
-
Stress Condition: Add 0.3% Hydrogen Peroxide (
) and trace (Fenton reagent mimic). -
Sampling: Aliquot at t=0, 1, 4, 8, 24 hours.
-
Quenching: Immediate addition of Sodium Metabisulfite.
-
Detection: HPLC-UV/MS. Monitor for the +16 Da peak (N-oxide) and -17 Da peak (Deamination ketone).
Integrated Stability Workflow
Figure 2: Integrated workflow for assessing thermodynamic stability from computation to regulatory filing.
References
-
Rutledge, C. O. (1970).[2] The mechanisms by which amphetamine inhibits oxidative deamination of norepinephrine in brain.[2] Journal of Pharmacology and Experimental Therapeutics.[2] Link
-
Wirth, D. D., et al. (1998). Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine.[3][4] Journal of Pharmaceutical Sciences.[5] Link
-
Parks, C., et al. (2020).[6] DFT Studies on Thermal and Oxidative Degradation of Monoethanolamine. Industrial & Engineering Chemistry Research.[6] Link
-
Murtha, J. L., & Julian, T. N. (1982). Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars.[5] Journal of Pharmaceutical Sciences.[5] Link
-
Buschmann, H., et al. (2025). Predicting Oxidation Potentials with DFT-Driven Machine Learning. Journal of Chemical Information and Modeling. Link
Sources
- 1. scribd.com [scribd.com]
- 2. The mechanisms by which amphetamine inhibits oxidative deamination of norepinephrine in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Maillard Reaction Products of Salbutamol and Terbutaline with Lactose and Development and Validation of an LC Method for the Determination of Salbutamol and Terbutaline in the Presence of These Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine [academia.edu]
- 5. Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
discovery and isolation of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine
An In-depth Technical Guide on the Synthesis, Isolation, and Characterization of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Novel Scaffolds
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. The synthesis and characterization of unique molecular scaffolds serve as the foundation for developing next-generation therapeutics. 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine represents such a scaffold, integrating a sterically hindered amine with a versatile tetrahydrofuran moiety. This combination offers a compelling starting point for library synthesis in medicinal chemistry, potentially leading to compounds with novel pharmacological profiles.
This guide provides a comprehensive, field-proven methodology for the de novo synthesis, rigorous purification, and definitive characterization of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require a practical and scientifically sound approach to obtaining high-purity 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine for further research and development.
Part 1: Retrosynthetic Analysis and Strategic Synthesis Plan
The structure of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine lends itself to a convergent synthesis strategy. A retrosynthetic analysis reveals a key disconnection at the carbon-nitrogen bond, suggesting a reductive amination pathway as a robust and scalable approach.
Figure 1: A simplified retrosynthetic analysis for 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine, highlighting a key reductive amination step.
The chosen forward synthesis involves the condensation of a suitable ketone precursor, (tetrahydrofuran-2-yl)acetone, with an amine source, followed by in-situ reduction. This method is favored for its typically high yields and operational simplicity.
Synthesis of the Ketone Precursor: (Tetrahydrofuran-2-yl)acetone
The synthesis of the key ketone intermediate can be achieved via a Grignard reaction between 2-bromotetrahydrofuran and acetone, followed by oxidation. However, a more direct and higher-yielding approach involves the acetoacetic ester synthesis.
Protocol 1: Acetoacetic Ester Synthesis of (Tetrahydrofuran-2-yl)acetone
-
Alkylation: Ethyl acetoacetate is deprotonated with a suitable base, such as sodium ethoxide, in a polar aprotic solvent like anhydrous ethanol. The resulting enolate is then alkylated with 2-chlorotetrahydrofuran.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is subsequently hydrolyzed under acidic conditions (e.g., aqueous HCl) and heated to induce decarboxylation, yielding the desired (tetrahydrofuran-2-yl)acetone.
Reductive Amination to Yield the Target Compound
With the ketone precursor in hand, the final step is a reductive amination. This reaction combines the ketone with an ammonia source to form an intermediate imine, which is then reduced to the final amine product.
Protocol 2: One-Pot Reductive Amination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (tetrahydrofuran-2-yl)acetone in a suitable solvent such as methanol.
-
Amine Source: Add an excess of an ammonia source. Ammonium acetate is a common choice as it also buffers the reaction medium to a pH favorable for imine formation.
-
Reducing Agent: Introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is particularly effective for reductive aminations as it is selective for the protonated imine over the ketone starting material.
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of complete consumption of the starting ketone.
-
Workup: Upon completion, the reaction is quenched by the careful addition of water. The pH is adjusted to be basic (pH > 11) with aqueous NaOH to ensure the amine is in its free base form. The aqueous layer is then extracted multiple times with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
Caption: Workflow for the reductive amination synthesis of the target amine.
Part 2: Rigorous Isolation and Purification
The crude product obtained from the synthesis will contain unreacted starting materials, byproducts, and residual reagents. A multi-step purification strategy is essential to achieve the high purity required for research applications.
Acid-Base Extraction
An effective initial purification step for amines is an acid-base extraction.
-
Dissolve the crude oil in a suitable organic solvent (e.g., diethyl ether).
-
Extract the organic solution with dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) to deprotonate the amine, causing it to precipitate or form an oil.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over a drying agent, filter, and evaporate the solvent to yield the purified amine.
Flash Column Chromatography
For achieving the highest purity, flash column chromatography is the gold standard.
-
Stationary Phase: Silica gel is typically used. Given the basic nature of the amine, it may be beneficial to use silica gel treated with a small amount of triethylamine in the eluent to prevent tailing.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is commonly employed. A small percentage of triethylamine (e.g., 0.1-1%) should be added to the mobile phase to improve peak shape and recovery.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product. The corresponding fractions are then combined, and the solvent is removed under reduced pressure.
| Purification Step | Purpose | Typical Purity Achieved |
| Acid-Base Extraction | Removal of non-basic impurities | 85-95% |
| Flash Chromatography | Separation from closely related impurities | >98% |
| Distillation (Optional) | For volatile amines, to remove non-volatile impurities | >99% |
Part 3: Structural Elucidation and Characterization
The identity and purity of the final compound must be unequivocally confirmed through a suite of analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number of different types of protons and their connectivity. Key signals would include those for the methyl groups, the methylene protons adjacent to the amine and the tetrahydrofuran ring, and the protons of the THF ring itself.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule. The carbon bearing the amine group and the carbons of the THF ring will have characteristic chemical shifts.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H bonds of the primary amine (around 3300-3500 cm⁻¹) and the C-O bond of the ether in the THF ring (around 1050-1150 cm⁻¹).
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the final compound. A UV detector may be used if the compound has a suitable chromophore, or an evaporative light scattering detector (ELSD) or charged aerosol detector (CAD) for universal detection.
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be an excellent method for purity determination.
Caption: A comprehensive workflow for the analytical characterization and purity validation of the final product.
Conclusion
The synthesis, isolation, and characterization of novel chemical entities like 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine are fundamental to the advancement of chemical and pharmaceutical sciences. The methodologies outlined in this guide provide a robust framework for obtaining this compound in high purity, enabling its use in further discovery efforts. Adherence to these principles of rigorous synthesis and characterization ensures the reliability of subsequent biological and chemical studies.
References
As this is a hypothetical guide for a compound without a prominent discovery history in the provided search results, the references would typically point to standard organic chemistry textbooks and seminal papers on the specific reactions used (e.g., reductive amination, acetoacetic ester synthesis). A representative list is provided below.
- Title: Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- Acetoacetic Ester Synthesis: Title: The Acetoacetic Ester Synthesis. Source: Strategic Applications of Named Reactions in Organic Synthesis. URL: (A link to a major chemistry publisher or educational resource detailing this synthesis).
- Purification Techniques: Title: Purification of Laboratory Chemicals. Source: Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. URL: (A link to the publisher's page for this book, e.g., Elsevier).
- Spectroscopic Identification: Title: Spectrometric Identification of Organic Compounds. Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: (A link to the publisher's page, e.g., Wiley).
The Furan-Amine Scaffold: A Technical Guide to Pharmacological Utility and Metabolic Management
Topic: Potential Pharmacological Relevance of Furan-Based Amine Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
The furan-based amine moiety represents a "privileged structure" in medicinal chemistry, offering unique electronic properties that distinguish it from its phenyl and thiophene bioisosteres. While historically significant in histamine H2 antagonists (e.g., Ranitidine) and muscarinic agonists, the scaffold presents a dichotomy: it provides exceptional hydrogen-bonding potential and solubility profiles but carries inherent metabolic liabilities via cytochrome P450 activation. This guide analyzes the structural causality of these pharmacological effects, details the mechanisms of metabolic toxicity, and provides validated protocols for synthesis and stability assessment.
Part 1: Structural & Medicinal Chemistry[1][2][3][4]
The Furan Ring as a Pharmacophore
The furan ring is an electron-rich, five-membered aromatic heterocycle.[1][2] Unlike the benzene ring, furan is π-excessive, making it highly susceptible to electrophilic attack. In the context of amine derivatives (furfurylamines), the oxygen atom acts as a hydrogen bond acceptor, while the amine provides a donor/acceptor site, creating a versatile "push-pull" electronic system.
Bioisosteric Comparison:
-
Vs. Phenyl: Furan is smaller and more polar. Replacing a phenyl ring with furan often lowers logP, improving water solubility.
-
Vs. Thiophene: Furan is less aromatic and more reactive. While thiophene is metabolically more stable, furan’s oxygen atom can engage in stronger dipole interactions with receptor pockets (e.g., Adenosine A2A receptors).
The "Furan Paradox": Utility vs. Liability
The central challenge in deploying furan-amines is the metabolic activation of the furan ring. Unsubstituted or mono-substituted furan rings are prone to oxidation by CYP450 enzymes (specifically CYP2E1), leading to reactive intermediates.
Key Insight: The pharmacological success of a furan-amine candidate depends on substitution patterns . Blocking the
Part 2: Pharmacological Targets & Case Studies
Adenosine Receptor Antagonists (A2A)
Furan-based amines have emerged as potent antagonists for the Adenosine A2A receptor, a target for neurodegenerative diseases and cancer immunotherapy.[3]
-
Mechanism: The furan ring often occupies a hydrophobic pocket but uses its oxygen to anchor the ligand via water-mediated hydrogen bonds.
-
Lead Example: Derivatives of 4-(furan-2-yl)quinazolin-2-amine have shown
values in the nanomolar range (e.g., 5 nM). -
Optimization: Rigidification of the amine linker prevents rapid metabolic clearance while maintaining receptor affinity.
Muscarinic Agonists
The furan ring mimics the ether oxygen of acetylcholine but with a rigidified geometry.
-
Compound: 5-Methylfurmethide (5-MFT).[4]
-
Activity: Acts as a potent agonist at muscarinic acetylcholine receptors. The 5-methyl group is essential; it mimics the acetyl methyl group of acetylcholine and, crucially, blocks one metabolic soft spot on the furan ring.
Quantitative Activity Data[6]
| Compound Class | Target Receptor | Key Substituent | Activity Metric | Ref |
| Quinazoline-amine | Adenosine A2A | 4-(Furan-2-yl) | [1] | |
| Furmethide Analog | Muscarinic M1 | 5-Methyl | [2] | |
| Furfural-Imine | SARS-CoV-2 | Hydrazine linker | [3] | |
| Ranitidine | Histamine H2 | Dimethylaminomethyl | [4] |
Part 3: Toxicology & Metabolic Stability
The metabolic activation of furan is the primary failure mode for these compounds. The pathway involves the oxidation of the furan double bond to form a reactive epoxide or enedial, which then acts as a Michael acceptor, alkylating proteins and DNA.[5]
Mechanism of Bioactivation (Pathway Diagram)
Figure 1: The metabolic activation pathway of furan-based compounds. CYP450 oxidation leads to the formation of the toxic cis-2-butene-1,4-dial, unless intercepted by Glutathione (GSH).
Part 4: Synthetic Methodologies
Protocol: Reductive Amination of Furfural
The most robust method for synthesizing furfurylamines is the reductive amination of furfural. This protocol avoids the use of unstable acid chlorides and allows for the introduction of diverse amine partners.
Reagents:
-
Furfural (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Reducing Agent:
(Sodium triacetoxyborohydride) or -
Solvent: Dichloroethane (DCE) or Methanol
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask, dissolve Furfural (10 mmol) and the Amine (11 mmol) in DCE (30 mL).
-
Activation: Add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 30 minutes under Nitrogen.
-
Reduction: Cool the mixture to 0°C. Add
(15 mmol) portion-wise over 10 minutes.-
Note:
is preferred over for aldehyde amination as it is milder and reduces the imine selectively without reducing the aldehyde.
-
-
Quench: Stir overnight at room temperature. Quench with saturated
solution. -
Extraction: Extract with Dichloromethane (
mL). Wash organic layer with brine, dry over , and concentrate. -
Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Figure 2: Standard Reductive Amination Workflow for Furfurylamine Synthesis.
Part 5: Experimental Workflows for Validation
Protocol: Microsomal Metabolic Stability Assay
To assess the "Furan Liability" early in the discovery phase, a microsomal stability assay is mandatory.
Materials:
-
Liver Microsomes (Human/Rat, 20 mg/mL)
-
NADPH Regenerating System
-
Positive Control (e.g., Verapamil)
Procedure:
-
Pre-incubation: Mix microsomes (0.5 mg/mL final conc.) with Phosphate Buffer (pH 7.4) and Test Compound (1
M). Pre-incubate at 37°C for 5 min. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot samples at
min. -
Termination: Quench immediately into ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time to determine intrinsic clearance ( ).
Decision Logic:
-
If
min: High liability. Structural modification required (e.g., block C5 position). -
If
min: Acceptable stability. Proceed to GSH trapping assay to check for reactive metabolites.
References
-
Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. National Institutes of Health (NIH). Available at: [Link]
-
Apparent activity of 5-methylfurmethide at muscarinic receptors. PubMed. Available at: [Link]
-
Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed Central. Available at: [Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PubMed Central. Available at: [Link]
-
Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen. Green Chemistry (RSC). Available at: [Link][8][9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apparent activity of 5-methylfurmethide at muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Dual-acting antitumor agents targeting the A2A adenosine receptor and histone deacetylases: Design and synthesis of 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional interactions between muscarinic M2 receptors and 5-hydroxytryptamine (5-HT)4 receptors and beta 3-adrenoceptors in isolated oesophageal muscularis mucosae of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sctunisie.org [sctunisie.org]
A Comprehensive In-Silico Roadmap for the Characterization of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine
Abstract
This technical guide outlines a comprehensive, multi-faceted theoretical modeling strategy for the characterization of the novel chemical entity, 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine. As a molecule incorporating a primary amine, a bulky alkyl group, and a tetrahydrofuran moiety, it presents an interesting candidate for investigation, potentially as a scaffold for centrally active agents or other specialized chemical applications. This document provides a first-principles-based roadmap for elucidating its structural, physicochemical, and potential pharmacokinetic properties using a synergistic combination of quantum mechanics, molecular dynamics, and QSAR/ADMET modeling. The protocols described herein are designed to establish a foundational understanding of the molecule's behavior, guiding future experimental design and synthesis prioritization.
Introduction: The Rationale for a Theoretical First Approach
The molecule at the center of this guide, 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine, represents a novel structure for which no empirical data currently exists. Its design features key pharmacophoric elements: a basic amine nitrogen capable of forming salt bridges, a stereocenter, and a polar ether group within the tetrahydrofuran ring, which can act as a hydrogen bond acceptor. Before committing resources to chemical synthesis and in vitro testing, a robust in silico evaluation is an indispensable step in modern drug discovery and chemical development.[1][2]
This guide eschews a one-size-fits-all template, instead presenting a logical, tiered workflow. We begin with the most fundamental properties of the isolated molecule using quantum mechanics, then immerse it in a simulated physiological environment to study its dynamic behavior, and finally, leverage established models to predict its potential as a drug-like compound. This structured approach ensures that each stage of modeling informs the next, creating a scientifically rigorous and cost-effective characterization pathway.
Foundational Analysis via Quantum Chemical Methods
The initial characterization of a new molecular entity begins by understanding its intrinsic electronic structure and energetics in a vacuum. These calculations provide the bedrock for all subsequent modeling efforts. Density Functional Theory (DFT) is the workhorse for this stage, offering a favorable balance of computational cost and accuracy for organic molecules.[3]
Conformational Analysis and Geometry Optimization
The molecule possesses multiple rotatable bonds and a stereocenter, leading to a complex potential energy surface with numerous possible conformers. Identifying the global minimum energy structure and other low-energy conformers is critical, as these are the most likely to be populated and biologically relevant.
Protocol 1: Conformational Search and Optimization
-
Initial Structure Generation: Generate the 3D structure of the (R) and (S) enantiomers of the molecule.
-
Conformational Search: Employ a systematic or stochastic conformational search algorithm (e.g., using a molecular mechanics force field like MMFF94) to explore the rotational space of the molecule and identify a set of unique, low-energy conformers.
-
DFT Optimization: Subject each identified conformer to full geometry optimization using a DFT method. The B3LYP functional with the 6-31G* basis set is a well-established starting point for such systems.[4][5]
-
Frequency Analysis: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. The resulting thermochemical data also provides the Gibbs free energy for each conformer.
-
Relative Energy Ranking: Rank all stable conformers based on their relative Gibbs free energies to determine the most stable conformations.
Elucidation of Physicochemical Properties
Quantum chemical calculations can predict key physicochemical properties that govern a molecule's behavior in a biological context.
-
Acid Dissociation Constant (pKa): The pKa of the primary amine is fundamental to its ionization state at physiological pH. Accurate pKa prediction can be achieved using thermodynamic cycles combined with a continuum solvation model (like the Polarizable Continuum Model - PCM) to account for the effect of water.[3][6] The choice of DFT functional is critical; studies have shown that methods like M06-2X can yield high accuracy for aliphatic amines.[3]
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of chemical reactivity and the ability to participate in charge-transfer interactions.[7] The HOMO-LUMO energy gap provides a measure of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies regions of positive potential (electrophilic, hydrogen bond donors) and negative potential (nucleophilic, hydrogen bond acceptors), offering immediate insight into potential non-covalent interaction sites.
The overall workflow for this foundational quantum mechanics stage is depicted below.
Molecular Dynamics: Simulating Behavior in a Physiological Context
While QM calculations provide a static, gas-phase or implicitly solvated picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior in an explicit solvent environment over time. This is crucial for understanding its conformational flexibility and interactions with water molecules.
Protocol 2: Aqueous Phase Molecular Dynamics Simulation
-
System Preparation: Place the lowest-energy conformer (or a representative set of low-energy conformers) in the center of a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions to neutralize the system if the amine is protonated.
-
Parameterization: Assign force field parameters to the molecule. Standard force fields like GAFF (General Amber Force Field) are suitable for drug-like small molecules.
-
Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K for physiological conditions) and then equilibrate it under constant pressure and temperature (NPT ensemble) until properties like density and potential energy stabilize.
-
Production Run: Run the simulation for a significant period (e.g., 100-200 nanoseconds) to sample the conformational space adequately.[8]
-
Trajectory Analysis: Analyze the resulting trajectory to understand dihedral angle distributions, radial distribution functions (RDFs) for water around key functional groups (amine and ether oxygen), and to identify any stable intramolecular hydrogen bonds.
MD simulations provide invaluable data on how the molecule exists and behaves in a solution, offering a more realistic picture than static models alone.[9]
Predictive Modeling: Pharmacokinetic Profile and Biological Activity
For a molecule with potential pharmacological applications, predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile and its likelihood of interacting with biological targets is paramount. This is primarily achieved through Quantitative Structure-Activity Relationship (QSAR) models and other chemoinformatic tools.[10]
Blood-Brain Barrier (BBB) Permeation and CNS Activity
The structure of the molecule suggests it could be a candidate for targeting the Central Nervous System (CNS). Predicting its ability to cross the BBB and its general CNS activity is a key filtering step.
-
QSAR Modeling: We can apply pre-existing, validated QSAR models that predict the logBB (logarithm of the brain/blood concentration ratio) or classify a compound as CNS-active or inactive.[11][12] These models typically use a combination of 2D and 3D molecular descriptors, including molecular weight, logP, polar surface area (PSA), and pharmacophore features.[13][14]
-
CNS MPO Score: A multi-parameter optimization (MPO) score, such as the CNS MPO score, combines several key physicochemical properties into a single desirability score, providing a quick assessment of the molecule's potential as a CNS drug candidate.[15]
The workflow for this predictive phase is outlined below.
Comprehensive ADMET Profile
Beyond CNS activity, a broader ADMET profile is necessary to identify potential liabilities early in the discovery process. Numerous computational models can predict:
-
Metabolism: Susceptibility to metabolism by Cytochrome P450 (CYP) enzymes.
-
Toxicity: Potential for hERG channel blockade (a key cardiotoxicity indicator), mutagenicity, and other toxic endpoints.
-
Physicochemical Properties: Aqueous solubility and plasma protein binding.
Data Synthesis and Interpretation
The true power of this theoretical approach lies in the integration of data from all modeling tiers. The results should be synthesized to build a holistic profile of the molecule.
| Property Category | Parameter (Hypothetical Data) | Methodology | Significance |
| Structural | Global Minimum Energy Conformer | DFT Optimization | The most probable 3D structure. |
| Relative Gibbs Energy of Conformers | DFT Freq. Analysis | Population distribution of different shapes. | |
| Physicochemical | pKa | DFT + PCM | Ionization state at physiological pH (7.4). |
| Calculated logP (CLogP) | Descriptor Calculation | Lipophilicity; influences permeability and solubility. | |
| Polar Surface Area (PSA) | Descriptor Calculation | Key predictor of membrane permeability. | |
| Pharmacokinetic | Predicted logBB | QSAR Model | Ability to cross the blood-brain barrier. |
| CNS MPO Score | Multi-Parameter Model | Overall suitability as a CNS drug candidate. | |
| CYP2D6 Inhibition Prediction | ADMET Model | Potential for drug-drug interactions. | |
| hERG Blockade Prediction | ADMET Model | Indicator of potential cardiotoxicity. |
Conclusion
This guide has detailed a systematic, in-depth theoretical workflow for the complete in silico characterization of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine. By progressing from fundamental quantum mechanical properties to dynamic behavior in solution and on to predictive pharmacokinetic modeling, this approach provides a comprehensive, data-driven foundation for decision-making. The generated insights into the molecule's stable conformations, physicochemical characteristics, and potential ADMET profile are critical for guiding its synthesis, evaluating its potential as a pharmacological scaffold, and mitigating risks before significant resources are invested in experimental studies. This modeling-first strategy embodies a modern, efficient, and scientifically rigorous approach to chemical and drug discovery.
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Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2021). MDPI. [Link]
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Development and validation of a pharmacophore-based QSAR model for the prediction of CNS activity. (2009). PubMed. [Link]
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Quantum chemical study of relative reactivities of a series of amines and nitriles: relevance to prebiotic chemistry. PubMed. [Link]
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Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution. (2018). ACS Publications. [Link]
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pKa Values of Amines in Water from Quantum Mechanical Calculations Using a Polarized Dielectric Continuum Representation of the Solvent. ACS Publications. [Link]
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Computational models to predict blood-brain barrier permeation and CNS activity. (2003). PubMed. [Link]
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Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023). MDPI. [Link]
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Development and Validation of a Pharmacophore‐Based QSAR Model for the Prediction of CNS Activity. (2009). ResearchGate. [Link]
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Current State and Future Perspectives in QSAR Models to Predict Blood- Brain Barrier Penetration in Central Nervous System Drug. SciSpace. [Link]
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Property Prediction of Drug-like Molecules. Protheragen. [Link]
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Substituent effects on the relaxation dynamics of furan, furfural and β-furfural: a combined theoretical and experimental approach. (2016). RSC Publishing. [Link]
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2D-QSAR and Molecular Docking based virtual screening of the herbal molecules against Alzheimer's Disorder: An approach to predict CNS activity. (2022). bioRxiv. [Link]
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Molecular Modeling: A Powerful Tool for Drug Design and Molecular Docking. Indian Academy of Sciences. [Link]
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Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. (2023). MDPI. [Link]
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Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. (2012). PMC. [Link]
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Computational Modeling of Imines Based Anti-oxidant and Anti-esterases Compounds: Synthesis, Single Crystal and In-vitro Assessment. ResearchGate. [Link]
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MOLECULAR DYNAMICS SIMULATIONS OF FURAN RESIN (POLYFURFURYL ALCOHOL): PREDICTING MECHANICAL PROPERTIES. ResearchGate. [Link]
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Integrated Molecular Modeling and Machine Learning for Drug Design. ACS Publications. [Link]
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Computational Modeling and Simulation of CO2 Capture by Aqueous Amines. ResearchGate. [Link]
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Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. ResearchGate. [Link]
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Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. PMC. [Link]
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generative amine design with multi-property optimization for efficient co2 capture. arXiv.org. [Link]
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Application of Mathematical Modeling and Computational Tools in the Modern Drug Design and Development Process. (2022). MDPI. [Link]
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Methodological & Application
detailed synthesis protocol for 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine
This is a comprehensive technical guide for the synthesis of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine . This protocol is designed for researchers in medicinal chemistry and process development, focusing on scalability, safety, and mechanistic integrity.[1][2]
Executive Summary
The target molecule, 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine , represents a valuable "gem-dimethyl" linker motif often utilized in kinase inhibitors and GPCR ligands to improve metabolic stability (via blocking
This protocol details a robust, three-step synthesis starting from commodity chemicals: furan and isobutylene oxide .[1][2] The route is selected for its high atom economy and avoidance of unstable intermediates.[1][2]
-
Step 1: Regioselective alkylation of 2-lithiofuran with isobutylene oxide.[1][2]
-
Step 2: Catalytic hydrogenation of the furan ring.[1][2][3][4]
-
Step 3: Ritter amination to install the tertiary amine pharmacophore.[1][2]
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the stability of the tertiary carbocation equivalent and the nucleophilicity of the furan ring.[1][2]
Figure 1: Retrosynthetic logic flow prioritizing the construction of the carbon skeleton prior to functional group manipulation.
Safety & Pre-requisites
Critical Hazards:
-
n-Butyllithium (n-BuLi): Pyrophoric.[1][2] Must be handled under inert atmosphere (Ar/N2) using cannula techniques.[1][2]
-
Isobutylene Oxide: Carcinogenic, highly flammable, and volatile.[1][2] Use in a fume hood.[1][2]
-
Hydrogen Gas (H2): High-pressure hydrogenation requires a rated autoclave or Parr shaker.[1][2]
-
Concentrated H2SO4: Corrosive; exothermic reaction with water.[1][2]
Equipment:
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methyl-1-(furan-2-yl)propan-2-ol
This step utilizes the high nucleophilicity of 2-lithiofuran.[1][2] The reaction with isobutylene oxide is regioselective, attacking the less hindered methylene carbon due to steric bulk at the tertiary center.[1][2]
Reagents:
Procedure:
-
Lithiation: In a flame-dried Schlenk flask under Argon, dissolve Furan (6.8 g, 100 mmol) in anhydrous THF (100 mL). Cool to -78°C (dry ice/acetone bath).
-
Addition: Add n-BuLi (44 mL, 110 mmol) dropwise over 30 minutes. Maintain temperature below -70°C. Stir for 1 hour at -78°C to ensure complete formation of 2-lithiofuran.
-
Alkylation: Add Isobutylene oxide (10.7 mL, 120 mmol) dropwise.
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours, then stir at room temperature (RT) for 12 hours.
-
Quench: Quench carefully with saturated NH4Cl solution (50 mL).
-
Workup: Extract with Et2O (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.[1][2]
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the product as a pale yellow oil.[1][2]
Yield Target: 75-85%
QC Check: 1H NMR should show furan protons (
Step 2: Hydrogenation to 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol
Saturation of the furan ring is performed prior to amination to avoid polymerization of the furan under the acidic conditions of the Ritter reaction.[1][2]
Reagents:
-
5% Pd/C (10 wt% loading)
Procedure:
-
Loading: Charge a Parr hydrogenation vessel with the furan alcohol (10 g) dissolved in Methanol (100 mL).
-
Catalyst: Carefully add 5% Pd/C (1.0 g) under a nitrogen blanket (Pyrophoric risk!).
-
Hydrogenation: Seal the reactor. Purge with N2 (3x) and H2 (3x).[1][2] Pressurize to 50 psi (3.4 bar) H2.
-
Reaction: Shake/Stir at RT for 16 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1][2][3]
-
Isolation: Concentrate the filtrate to obtain the saturated alcohol.
Yield Target: >95% (Quantitative)
QC Check: Disappearance of aromatic furan signals in NMR. Appearance of THF multiplets (
Step 3: Ritter Amination to Target Amine
The tertiary alcohol is converted to the amine via a carbocation intermediate trapped by acetonitrile, followed by hydrolysis.[1][2]
Reagents:
Procedure:
-
Ritter Reaction: Dissolve the alcohol (5.0 g) in Acetonitrile (20 mL) and Acetic Acid (5 mL). Cool to 0°C .[1][2][9]
-
Acid Addition: Add conc. H2SO4 (5.0 equiv) dropwise.[1][2] Caution: Exothermic.[1][2]
-
Incubation: Warm to RT and stir for 24 hours. The intermediate formed is the N-acetyl amine.[1][2]
-
Hydrolysis (One-pot): Pour the mixture onto ice/water. Extract with DCM to isolate the crude amide if desired, or proceed directly to hydrolysis.[1][2]
-
Extraction: Cool, dilute with water, and extract with DCM (3x).
-
Salt Formation (Optional for purity): Treat the organic phase with HCl/Ether to precipitate the amine hydrochloride salt. Recrystallize from EtOH/Et2O.[1][2]
Yield Target: 60-70% over two steps.
Data Summary & Validation
| Parameter | Specification | Method |
| Appearance | Colorless oil (free base) or White solid (HCl salt) | Visual |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| MS (ESI+) | [M+H]+ = 144.2 (calc.[1][2] for C8H17NO) | LC-MS |
| Purity | >98% (HPLC area%) | HPLC (C18, MeCN/H2O) |
Reaction Workflow Diagram
Figure 2: Step-by-step reaction workflow from Furan to the final Amine.
Troubleshooting & Optimization
-
Regioselectivity Issues (Step 1): If attack occurs at the tertiary carbon of the epoxide (rare), ensure the temperature is kept low (-78°C to 0°C) to favor the S_N2-like mechanism at the less hindered carbon.
-
Incomplete Hydrolysis (Step 3): The gem-dimethyl group creates significant steric hindrance, making the N-acetyl group difficult to remove.[1][2] If KOH/Ethylene glycol fails, use 6M HCl in sealed tube at 110°C for 48 hours.
-
THF Ring Opening: The THF ring is generally stable to H2SO4 at RT.[1][2] However, avoid temperatures >50°C during the acid addition phase of the Ritter reaction to prevent ether cleavage.[1][2]
References
-
Lithiation of Furan: Gschwend, H. W., & Rodriguez, H. R. (1979).[1][2] Heteroatom-facilitated lithiations. Organic Reactions.[1][2][3][5][9] Link[1][2]
-
Epoxide Opening: Taylor, S. K. (2000).[1][2] Reactions of epoxides with organolithium reagents. Tetrahedron, 56(8), 1149-1163.[1][2] Link
-
Ritter Reaction: Krimen, L. I., & Cota, D. J. (1969).[1][2] The Ritter reaction. Organic Reactions, 17, 213-325.[1][2] Link[1][2]
-
Furan Hydrogenation: Nishimura, S. (2001).[1][2] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.[1][2] Link[1][2]
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Application Note: 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine – A Versatile Scaffold for Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the success of drug discovery campaigns. Novel scaffolds that offer a blend of desirable physicochemical properties, three-dimensional complexity, and versatile synthetic handles are in high demand. This document introduces 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine , a unique primary amine building block poised to accelerate discovery pipelines. We provide an in-depth analysis of its structural features, strategic applications in library synthesis and lead optimization, and detailed, field-proven protocols for its incorporation into diverse molecular frameworks.
Introduction: Unveiling a Privileged Scaffold
The pursuit of novel chemical entities with therapeutic potential is fundamentally reliant on the quality and diversity of the chemical building blocks available to medicinal chemists.[1] 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine emerges as a compelling scaffold, integrating several high-value structural motifs into a single, readily functionalizable molecule.
-
Primary Amine Handle: The primary amine is a cornerstone of synthetic chemistry, providing a robust and versatile point for chemical modification through reactions like amidation, reductive amination, and N-arylation.[2] This allows for its seamless integration into established synthetic workflows.
-
Tetrahydrofuran (THF) Moiety: The THF ring is a prevalent feature in numerous natural products and approved pharmaceuticals.[3][4] As a bioisostere of cyclohexane, it introduces a polar oxygen heteroatom that can act as a hydrogen bond acceptor, potentially enhancing target engagement.[5] Crucially, the THF moiety often confers lower lipophilicity compared to its carbocyclic counterpart, which can improve critical absorption, distribution, metabolism, and excretion (ADME) properties.[5]
-
Stereochemical Complexity: The presence of a chiral center on the THF ring provides defined three-dimensional geometry, which is increasingly recognized as a key factor for achieving selective and potent interactions with biological targets.
-
Gem-Dimethyl Group: The gem-dimethyl substitution adjacent to the amine is a well-established strategy in medicinal chemistry to sterically shield the molecule from metabolic degradation (e.g., by cytochrome P450 enzymes), thereby potentially increasing its in vivo half-life.
This combination of features makes 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine an exemplary building block for generating novel compound libraries and optimizing drug candidates.
Diagram 1: Key Structural Features
Caption: Key pharmacophoric features of the title building block.
Strategic Application in Drug Discovery Pipelines
This building block is not merely a synthetic intermediate; it is a strategic tool that can be deployed across various stages of the drug discovery process.
Diagram 2: Integration into the Drug Discovery Workflow
Caption: Workflow showing deployment points for the building block.
Diversity-Oriented Synthesis for Library Generation
The primary amine serves as an ideal attachment point for generating large, diverse libraries of novel compounds. By reacting 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine with a wide array of carboxylic acids, aldehydes, ketones, or aryl halides, researchers can rapidly explore vast regions of chemical space. This approach is fundamental to identifying initial "hits" in high-throughput screening (HTS) campaigns.[1]
Fragment-Based Drug Discovery (FBDD)
With a molecular weight under 200 g/mol and favorable physicochemical properties (see Table 1), this molecule is an excellent candidate for inclusion in a fragment library. Its inherent 3D structure can provide high-quality interactions with protein binding sites, offering a superior starting point for growing a fragment hit into a potent lead compound.
Lead Optimization
During lead optimization, medicinal chemists often face challenges with poor metabolic stability, low solubility, or high lipophilicity. Introducing the 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine scaffold can be a powerful strategy to mitigate these issues. The THF ring can improve aqueous solubility and provide new hydrogen bonding opportunities, while the gem-dimethyl group can block common sites of metabolism.[5]
Physicochemical Properties
A summary of the calculated physicochemical properties underscores the "drug-like" nature of this building block, making it an attractive starting point for medicinal chemistry programs.
| Property | Calculated Value | Significance in Drug Discovery |
| Molecular Weight | 157.24 g/mol | Ideal for fragment-based screening and library synthesis. |
| cLogP | 0.85 | Indicates good balance between solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Suggests good potential for cell membrane permeability. |
| Hydrogen Bond Donors | 2 (from -NH₂) | Provides key interaction points for target binding. |
| Hydrogen Bond Acceptors | 2 (N and O) | Offers additional opportunities for hydrogen bonding. |
| Rotatable Bonds | 3 | Provides conformational flexibility without being overly "floppy". |
| Table 1: Calculated physicochemical properties. |
Core Application Protocols
The following protocols are designed to be robust and broadly applicable, providing a solid foundation for utilizing this building block.
Protocol 1: Amide Bond Formation via HATU Coupling
Principle: This protocol describes the formation of an amide bond between the primary amine of the title compound and a carboxylic acid using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is highly efficient, minimizes racemization of chiral centers, and operates under mild conditions.
Materials & Reagents:
| Reagent | Supplier | Grade |
|---|---|---|
| 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine | In-house/Commercial | >95% |
| Carboxylic Acid of Interest | Various | >95% |
| HATU | Various | Reagent Grade |
| N,N-Diisopropylethylamine (DIPEA) | Various | Anhydrous |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous |
Step-by-Step Methodology:
-
To a clean, dry vial, add the carboxylic acid of interest (1.0 eq).
-
Add HATU (1.1 eq) and dissolve the solids in anhydrous DMF (to make a ~0.5 M solution).
-
Add 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine (1.05 eq) to the solution.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture. The base is critical for activating the carboxylic acid and neutralizing the generated hexafluorophosphate salt.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Reductive Amination with an Aldehyde
Principle: This two-step, one-pot protocol forms a C-N bond by first creating an imine intermediate between the primary amine and an aldehyde, followed by in-situ reduction to the corresponding secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for this transformation.[6]
Materials & Reagents:
| Reagent | Supplier | Grade |
|---|---|---|
| 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine | In-house/Commercial | >95% |
| Aldehyde of Interest | Various | >95% |
| Sodium Triacetoxyborohydride (STAB) | Various | Reagent Grade |
| Dichloromethane (DCM) | Various | Anhydrous |
| Acetic Acid (optional) | Various | Glacial |
Step-by-Step Methodology:
-
Dissolve 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine (1.0 eq) and the aldehyde of interest (1.1 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step if the substrates are unreactive.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. The mild nature of STAB prevents over-reduction of the aldehyde starting material.
-
Stir the reaction at room temperature for 3-12 hours. Monitor progress by LC-MS.
-
Once the reaction is complete, quench carefully by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the desired secondary amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine is a strategically designed building block that offers significant advantages for drug discovery programs. Its unique combination of a versatile primary amine, a favorable THF moiety for ADME modulation, and a metabolically robust gem-dimethyl group makes it a powerful tool for generating diverse chemical libraries and optimizing lead candidates. The protocols provided herein offer reliable and efficient methods for its incorporation, empowering researchers to rapidly access novel chemical matter and accelerate the journey toward new therapeutics.
References
-
Enamine. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Pharmaceutical Technology. [Link]
-
University of Illinois Urbana-Champaign. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]
-
American Chemical Society. (2025, August 14). Amines in Pharmaceutical Synthesis. Green Chemistry Teaching and Learning Community. [Link]
-
Fernández-Cancio, J., et al. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Journal of Medicinal Chemistry, 48(8), 2887-2890. [Link]
-
ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. [Link]
Sources
experimental procedure for synthesizing amines from furfural precursors
An Application Guide to the Synthesis of Amines from Furfural Precursors
Introduction: The Bio-Renewable Future of Amine Synthesis
Furfural, a versatile platform chemical derived from the dehydration of C5 sugars found in lignocellulosic biomass, stands at the forefront of sustainable chemistry.[1][2] Its unique furan structure provides a valuable scaffold for synthesizing a wide array of value-added chemicals. Among these, furan-based amines are of paramount importance, serving as crucial intermediates in the manufacturing of pharmaceuticals (like diuretics and antiseptics), agrochemicals, polymers, and surfactants.[3][4][5]
Traditionally, amine synthesis has relied heavily on petrochemical feedstocks and often involves multi-step, hazardous processes.[5][6] The catalytic conversion of furfural offers a greener, more direct route. This guide provides an in-depth exploration of the experimental procedures for synthesizing primary, secondary, and tertiary amines from furfural, with a focus on the principles of reductive amination. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for researchers and drug development professionals.
Core Concept: The Mechanism of Reductive Amination
Reductive amination is the most direct and widely employed method for converting the carbonyl group of furfural into an amine.[4][6] The process is a cascade reaction that involves two primary steps:
-
Imine Formation: Furfural reacts with an amine source (most commonly ammonia for primary amines) in a condensation reaction to form a Schiff base, or imine, intermediate. This step is typically reversible.[7][8]
-
Hydrogenation: The C=N double bond of the imine is then catalytically hydrogenated to yield the final amine product.[8][9]
The efficiency and selectivity of the overall process are governed by the careful selection of catalysts and reaction conditions, which must favor the imine pathway over competing side reactions.
Caption: General workflow for one-pot reductive amination of furfural.
A critical challenge is managing selectivity. The catalyst and conditions must be tuned to selectively hydrogenate the imine intermediate without reducing the furan ring, which would yield tetrahydrofurfurylamines.[10] Furthermore, the direct hydrogenation of furfural to furfuryl alcohol is a significant competing reaction that must be suppressed.[11]
Caption: Competing reaction pathways in the synthesis of furfurylamine.
Controlling Selectivity: The Role of Reaction Parameters
Achieving high yields of the desired amine requires precise control over several experimental variables. The interplay between these factors determines the dominant reaction pathway.
-
Amine Source Concentration: A key strategy to favor the imine pathway is to use an excess of the amine source, such as ammonia.[12] A high concentration of ammonia shifts the equilibrium towards imine formation, effectively outcompeting the direct hydrogenation of furfural to furfuryl alcohol. However, an excessively high ratio can be wasteful.[12] Studies have shown that an NH₃ to furfural molar ratio of around 2.4 can achieve high selectivity for furfurylamine while suppressing side products.[12]
-
Temperature and Pressure: Reaction temperature influences both reaction rates and selectivity. Higher temperatures can accelerate the reaction but may also promote undesirable side reactions, including polymerization or the reduction of the furan ring.[10] A preferred temperature range is often between 80°C and 130°C.[7][13] Hydrogen pressure is also critical; sufficient pressure is needed for the hydrogenation step, with typical values ranging from 1 to 4 MPa.[9][13]
-
Catalyst Selection: The choice of catalyst is arguably the most critical factor. Different metals exhibit different hydrogenation capabilities.[4]
-
Noble Metals (Rh, Ru, Pd): Often show high activity and selectivity under milder conditions. Rh/Al₂O₃, for instance, can achieve ~92% selectivity for furfurylamine at 80°C.[7] Ruthenium-based catalysts are also highly effective.[13]
-
Base Metals (Ni, Co): Represent more cost-effective alternatives. Raney Ni and Raney Co are widely used industrially.[13] Nickel phyllosilicate catalysts have demonstrated excellent performance, with a synergistic effect between Ni⁰ sites (for H₂ dissociation) and Ni²⁺ sites (for activating the imine intermediate) leading to high yields.[12] Graphene-shelled cobalt nanoparticles have also emerged as a highly selective and recyclable catalyst option.[3][5]
-
-
Solvent: The solvent can influence catalyst activity and substrate solubility. 1,4-dioxane has been shown to be a highly effective solvent for Raney Ni-catalyzed reactions, leading to furfurylamine selectivity as high as 96.3%.[13] Water is used in greener protocols, particularly in zinc-mediated reductions.[2][14]
Data Summary: Catalyst Performance in Furfurylamine Synthesis
The following table summarizes the performance of various heterogeneous catalysts under optimized conditions for the reductive amination of furfural to furfurylamine.
| Catalyst | Temp (°C) | H₂ Pressure (MPa) | Solvent | Furfural Conv. (%) | Furfurylamine Selectivity/Yield (%) | Reference |
| Raney Ni | 130 | 2.0 | 1,4-Dioxane | 100 | 96.3 (Selectivity) | [13] |
| NiSi-T (Pecoraite) | 90 | 2.0 | Ethanol | >99 | 94.2 (Yield) | [12] |
| Rh/Al₂O₃ | 80 | 2.0 | Water | ~100 | ~92 (Selectivity) | [7] |
| Ru/Nb₂O₅ | 70 | - | - | - | 89 (Yield) | [13] |
| Raney Co | 120 | 1.0 | - | - | 98.9 (Yield) | [13] |
| Graphene-Co | 120 | 4.0 | THF | >99 | 95.1 (Yield) | [3] |
Experimental Protocols
Safety First: These procedures involve high-pressure hydrogen gas, flammable solvents, and corrosive/toxic reagents. All experiments must be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. High-pressure reactions must be performed in a certified autoclave with appropriate safety features.
Protocol 1: Catalytic Reductive Amination using Rh/Al₂O₃
This protocol is adapted from an environmentally friendly approach using an aqueous solution of ammonia.[7] It demonstrates a highly efficient method using a noble metal catalyst.
Materials:
-
Furfural (99%)
-
Aqueous ammonia solution (25-28%)
-
5% Rh/Al₂O₃ catalyst
-
Ethanol (for catalyst slurry)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller
Procedure:
-
Reactor Loading: To the autoclave, add the 5% Rh/Al₂O₃ catalyst (e.g., 50 mg).
-
Add furfural (e.g., 1 mmol) and the aqueous ammonia solution. The molar ratio of ammonia to furfural is a critical parameter to optimize, typically starting around 10:1 to favor imine formation.[7]
-
System Purge: Seal the reactor securely. Purge the system with nitrogen gas three times to remove air, followed by purging with hydrogen gas three times.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa).[7]
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80°C).[7]
-
Maintain the reaction for the specified duration (e.g., 2 hours). Monitor the pressure; a drop may indicate hydrogen consumption.
-
Work-up: After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a safe manner.
-
Open the reactor, and filter the reaction mixture to recover the catalyst. The catalyst can often be recycled after washing and drying.[7]
-
Analysis and Purification: The liquid product can be analyzed by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine conversion and selectivity. The product, furfurylamine, can be purified from the aqueous solution by extraction and distillation.
Protocol 2: Green One-Pot Synthesis of Furfurylamine in Water using Zinc
This protocol provides a cost-effective and environmentally benign alternative to high-pressure catalytic hydrogenation, adapted from a method using zinc dust as the reducing agent.[2][14][15]
Caption: Workflow for the one-pot, zinc-mediated synthesis of furfurylamine.
Materials:
-
Furfural (99%)
-
Hydroxylammonium chloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Zinc dust
-
Ammonium chloride (NH₄Cl)
-
Zinc chloride (ZnCl₂)
-
Deionized water
-
Reaction vessel (round-bottom flask) with magnetic stirrer and heating mantle
Procedure:
-
Oxime Formation: In the reaction vessel, mix furfural (10 mL, ~121 mmol) and hydroxylammonium chloride (10.07 g, ~145 mmol) in 20 mL of water.[2]
-
Prepare a solution of sodium carbonate (7.68 g, ~72 mmol) in 30 mL of water. Add this solution dropwise to the furfural mixture with stirring.[2]
-
Continue stirring the resulting solution at room temperature for approximately 3 hours to ensure complete formation of the furfuryloxime intermediate.[15]
-
Reduction: Heat the reaction mixture to 60°C.[14]
-
To the heated solution, add 33 mL of water, followed by zinc dust (55.27 g, ~845 mmol), ammonium chloride (32.29 g, ~604 mmol), and zinc chloride (1.64 g, ~12 mmol).[14]
-
Stir the mixture vigorously for 15 minutes at 60°C.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove unreacted zinc dust and other insoluble materials.
-
Make the filtrate basic by adding a concentrated solution of sodium hydroxide (e.g., 6M NaOH).[2]
-
Purification: Extract the aqueous layer with a suitable organic solvent (e.g., cyclohexane or diethyl ether).[2] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield furfurylamine, typically as a yellow liquid.[2] This method can produce yields upwards of 98%.[2]
Protocol 3: Synthesis of N-Substituted Secondary and Tertiary Amines
This general procedure involves reacting furfural with a primary or secondary amine, followed by hydrogenation. This can be performed as a one-pot reaction.[10][16][17]
Materials:
-
Furfural (99%)
-
Primary or secondary amine (e.g., aniline, n-butylamine)
-
Hydrogenation catalyst (e.g., Pd/C, Pd/Al₂O₃, Raney Ni)[10][16]
-
High-pressure autoclave reactor
Procedure:
-
Reactor Loading: In the autoclave, combine furfural (1 equivalent) and the desired primary or secondary amine (typically 1.1-1.2 equivalents).[20]
-
Add the solvent and the hydrogenation catalyst.
-
System Purge: Seal the reactor and purge sequentially with nitrogen and hydrogen as described in Protocol 1.
-
Reaction: Pressurize the reactor with hydrogen (e.g., 1 bar for mild conditions with Pd/Al₂O₃, or higher for other catalysts).[16]
-
Heat the reaction to the desired temperature (can range from 25°C to 110°C depending on the catalyst and desired product).[10][16] Note: Temperatures above 110°C can lead to the reduction of the furan ring to a tetrahydrofuran ring.[10]
-
Stir the reaction for the required time until completion (can range from a few hours to 24 hours).
-
Work-up and Analysis: Follow the cooling, depressurization, and catalyst filtration steps as outlined in Protocol 1. The N-substituted furfurylamine product can be purified by chromatography or distillation.
References
- Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry (RSC Publishing).
- Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry (RSC Publishing).
- Theoretical Mechanism Exploration of Highly Selective Reductive Amination of Furfural to Furfurylamine over a Single-Atom Ru1–N3/C Catalyst. ACS Publications.
- Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles. Green Chemistry (RSC Publishing).
- Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions. Green Chemistry (RSC Publishing).
- Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks.
- Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions. Green Chemistry.
- Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman publishing House.
- Preparation of furfurylamines. Google Patents.
- Chitin-Derived Nanocatalysts for Reductive Amination Reactions. MDPI.
- Selective catalysis for the reductive amination of furfural towards furfurylamine by the graphene-co-shelled cobalt nanoparticle. Semantic Scholar.
- Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. ResearchGate.
- Selective Catalysis for the Reductive Amination of Furfural Towards Furfurylamine by the Graphene-Co-Shelled Cobalt Nanoparticles. ChemRxiv.
- Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions. ResearchGate.
- Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: An environmentally friendly approach. ResearchGate.
- Synthesis of Imines and Amines from Furfurals Using Continuous Flow Processing. CSIRO Publishing.
- Synthesis of Imines and Amines from Furfurals Using Continuous Flow Processing. ResearchGate.
- Catalytic reductive amination of furfural (1a) to furfurylamine... ResearchGate.
- Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. PMC.
- SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. ChemicalBook.
- Preparation of Furanyl Primary Amines from Biobased Furanyl Derivatives over Heterogeneous Catalysts. ACS Sustainable Chemistry & Engineering.
- Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI.
- Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. MDPI.
- Process for separation of furfurylamines. Google Patents.
- Catalytic Production and Upgrading of Furfural: A Platform Compound. MDPI.
- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PMC.
- Synthesis of amine derivatives from furoin and furil over a Ru/Al 2 O 3 catalyst. SpringerLink.
- Furfurylamines from biomass: transaminase catalysed upgrading of furfurals. The Sheppard Group.
- Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ACS Sustainable Chemistry & Engineering.
- SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. Journal de la Société Chimique de Tunisie.
- Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. MDPI.
- SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. ResearchGate.
- Direct Catalytic Conversion of Furfural to Furan‐derived Amines in the Presence of Ru‐based Catalyst. ResearchGate.
- Efficient Conversion of Furfural to Furfural Amine Over 4ru1co/Ac Catalyst. ResearchGate.
- Furfurylamine synthesis. ChemicalBook.
- Application Notes and Protocols for the One-Pot Synthesis of Furan-Derived Primary Amines. Benchchem.
- Multistep conversion of furfural to the 2,5-furandicarboxylic... ResearchGate.
Sources
- 1. tomsheppard.info [tomsheppard.info]
- 2. sctunisie.org [sctunisie.org]
- 3. Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. US2175585A - Preparation of furfurylamines - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. sandermanpub.net [sandermanpub.net]
- 14. chemicalbook.com [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
scale-up synthesis considerations for 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine
An Application Note and Protocol for the Scale-Up Synthesis of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine, a novel amine with potential applications in pharmaceutical and materials science. In the absence of established large-scale procedures, this application note presents a proposed synthetic route grounded in established chemical principles and supported by analogous transformations found in the literature. The protocol emphasizes safety, efficiency, and the incorporation of green chemistry principles, particularly through the use of 2-methyltetrahydrofuran (2-MeTHF) as both a key reactant and a sustainable solvent.[1][2][3][4][5][6] This guide is intended to serve as a foundational resource for researchers and process chemists seeking to develop a robust and scalable synthesis for this and structurally related compounds.
Introduction: The Rationale for a Scalable Synthesis
2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine represents a unique structural motif combining a sterically hindered primary amine with a tetrahydrofuran ring. This combination of functionalities suggests potential utility as a building block in drug discovery, a ligand in catalysis, or a monomer in polymer synthesis. The development of a scalable and economically viable synthetic route is a prerequisite for exploring these applications.
This application note addresses the critical considerations for transitioning the synthesis of this target molecule from a laboratory curiosity to a process capable of producing multi-gram to kilogram quantities. We will delve into a proposed synthetic strategy, detailed experimental protocols, and the analytical methods required for quality control. A significant emphasis is placed on process safety and environmental sustainability.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A retrosynthetic analysis of the target molecule suggests a convergent synthesis, as outlined below. The key disconnection is at the C-C bond between the neopentyl amine moiety and the tetrahydrofuran ring, which can be formed via a Grignard reaction.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, involves three main stages:
-
Grignard Reagent Formation and Reaction: Preparation of a (tetrahydrofuran-2-yl)magnesium halide and its subsequent reaction with a suitable electrophile to form the propan-2-one intermediate.
-
Imine Formation: Condensation of the ketone intermediate with tert-butylamine to form the corresponding imine.
-
Reduction: Reduction of the imine to the target primary amine.
The Strategic Role of 2-Methyltetrahydrofuran (2-MeTHF) as a Green Solvent
Throughout this proposed synthesis, 2-methyltetrahydrofuran (2-MeTHF) is recommended as the primary solvent.[2][4] The rationale for this choice is multi-faceted:
-
Enhanced Safety: 2-MeTHF has a higher boiling point (80°C) and flash point than THF, making it a safer option for scaled-up reactions.[3]
-
Improved Reaction Performance: It often provides superior performance in Grignard reactions and can lead to cleaner reactions with fewer byproducts.[2][4]
-
Sustainability: 2-MeTHF can be derived from renewable resources such as furfural, which is obtained from biomass like corncobs.[3][7]
-
Simplified Workup: Its limited miscibility with water allows for easier aqueous workups and product extraction, reducing the overall solvent waste.[2][4]
Detailed Experimental Protocols
Safety First: The handling of amines and organometallic reagents requires strict adherence to safety protocols.[8][9][10][11] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and gloves, must be worn.
Protocol 1: Synthesis of 1-(tetrahydrofuran-2-yl)propan-2-one
This step involves the formation of a Grignard reagent from 2-bromotetrahydrofuran and its subsequent reaction with acetonitrile.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 24.3 g | 1.0 |
| 2-Bromotetrahydrofuran | 165.02 | 165.0 g | 1.0 |
| Acetonitrile | 41.05 | 41.1 g | 1.0 |
| Anhydrous 2-MeTHF | - | 1.5 L | - |
| Iodine | 253.81 | 1 crystal | - |
| 1 M HCl (aq) | - | As needed | - |
| Saturated NaCl (aq) | - | As needed | - |
Procedure:
-
Grignard Reagent Formation:
-
A 3 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried under a stream of nitrogen.
-
The magnesium turnings and a crystal of iodine are added to the flask.
-
A solution of 2-bromotetrahydrofuran in 500 mL of anhydrous 2-MeTHF is prepared and added to the dropping funnel.
-
Approximately 50 mL of the 2-bromotetrahydrofuran solution is added to the magnesium turnings to initiate the reaction. Gentle heating may be required.
-
Once the reaction has initiated (as evidenced by a color change and gentle reflux), the remaining 2-bromotetrahydrofuran solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetonitrile:
-
The Grignard reagent solution is cooled to 0°C in an ice bath.
-
A solution of acetonitrile in 200 mL of anhydrous 2-MeTHF is added to the dropping funnel and then added dropwise to the Grignard reagent solution, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
-
Workup and Isolation:
-
The reaction mixture is cooled to 0°C and slowly quenched by the dropwise addition of 1 M HCl (aq) until the solution is acidic (pH ~2).
-
The organic layer is separated, and the aqueous layer is extracted with 2-MeTHF (2 x 200 mL).
-
The combined organic layers are washed with saturated NaCl (aq), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ketone.
-
The crude product is purified by vacuum distillation.
-
Caption: Workflow for the synthesis of 1-(tetrahydrofuran-2-yl)propan-2-one.
Protocol 2: Synthesis of N-(1-(tetrahydrofuran-2-yl)propan-2-ylidene)-2-methylpropan-2-amine
This step involves the formation of an imine via condensation of the ketone with tert-butylamine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(tetrahydrofuran-2-yl)propan-2-one | 128.17 | 128.2 g | 1.0 |
| tert-Butylamine | 73.14 | 73.1 g | 1.0 |
| Toluene | - | 1 L | - |
| p-Toluenesulfonic acid monohydrate | 190.22 | 1.9 g | 0.01 |
Procedure:
-
A 2 L round-bottom flask is equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
-
The ketone, tert-butylamine, toluene, and p-toluenesulfonic acid are added to the flask.
-
The reaction mixture is heated to reflux, and water is collected in the Dean-Stark trap.
-
The reaction is monitored by GC-MS until the starting ketone is consumed.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.
Protocol 3: Synthesis of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine
This final step involves the reduction of the imine to the target amine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Imine | ~183.28 | ~183.3 g | ~1.0 |
| Sodium borohydride | 37.83 | 37.8 g | 1.0 |
| Methanol | - | 1.5 L | - |
| 1 M NaOH (aq) | - | As needed | - |
| Diethyl ether | - | As needed | - |
Procedure:
-
The crude imine is dissolved in methanol in a 3 L round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
-
Sodium borohydride is added portion-wise over 1 hour, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is basified with 1 M NaOH (aq) to pH > 12.
-
The product is extracted with diethyl ether (3 x 300 mL).
-
The combined organic layers are washed with brine, dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure to yield the crude amine.
-
The final product is purified by vacuum distillation.
Analytical Characterization
The purity and identity of the final product should be confirmed by a suite of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretch of the amine).
Safety and Waste Management
-
Handling Amines: Amines can be corrosive, toxic, and have strong odors.[8][9][12] Always handle them in a well-ventilated area and wear appropriate PPE.
-
Organometallic Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from water and protic solvents.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.[11] Aqueous and organic waste streams should be segregated.
Conclusion
This application note provides a detailed, albeit proposed, protocol for the scale-up synthesis of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine. The described route is designed to be robust, scalable, and mindful of green chemistry principles. While the provided reaction conditions serve as a starting point, optimization of each step will be necessary to achieve the desired yield and purity on a larger scale. The successful implementation of this protocol will enable further investigation into the properties and applications of this novel amine.
References
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Rawsource. (2024, July 3). What are Amines? Structure, Types, Applications, and Safety.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Analytical Methods (RSC Publishing). (n.d.). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Eurofins. (n.d.). Analytical Method Summaries.
- Springer. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.
- ResearchGate. (n.d.). Scheme 1. Synthesis of 1 and 2. 2-Me-THF=2-methyltetrahydrofuran.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- LookChem. (n.d.). Purification of 2-Methyltetrahydrofuran - Chempedia.
- Google Patents. (n.d.). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
- Wikipedia. (n.d.). 2-Methyltetrahydrofuran.
- ChemicalBook. (n.d.). 2-Methyltetrahydrofuran synthesis.
- Enamine. (2024, December 20). Enamine Scale-Up Synthesis of MedChem Relevant Cores.
- Springer. (2016, December 7). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.
- Stack Exchange. (2014, February 21). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol?
- MDPI. (2023, June 3). Scale-Up for the Conversion of Corn Stover-Derived Levulinic Acid into 2-Methyltetrahydrofuran.
- ResearchGate. (n.d.). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations.
- ChemScene. (n.d.). 2,2-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine.
- OUCI. (n.d.). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products.
- Sigma-Aldrich. (n.d.). N-(tetrahydrofuran-2-ylmethyl)propan-1-amine.
- Google Patents. (n.d.). US20100099895A1 - Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over a catalyst.
- SciSpace. (n.d.). 2‐Methyltetrahydrofuran ( 2‐MeTHF ) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP , FRP ,.
Sources
- 1. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgsyn.org [orgsyn.org]
- 12. rawsource.com [rawsource.com]
Application Note: Chemo-Enzymatic Synthesis of Enantiopure 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine
This Application Note is designed for research scientists and process chemists involved in the synthesis of complex chiral amines. It details a robust chemo-enzymatic protocol for the synthesis of enantiomerically pure 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine .
Introduction & Molecule Analysis[1][2][3][4][5][6]
The target molecule, 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine (Structure 1 ), features a pharmacologically privileged tetrahydrofuran (THF) core attached to a sterically hindered tertiary amine side chain.
Structural Challenges
-
Chiral Center: The chirality resides solely at the C2 position of the THF ring . The amine-bearing carbon (C2' of the propyl chain) is achiral due to the gem-dimethyl substitution (
). -
Steric Hindrance: The tertiary carbinamine motif is difficult to synthesize via direct biocatalytic amination (e.g., Transaminases) due to severe steric repulsion in the enzyme active site.
-
Strategy: This protocol utilizes a Lipase-Catalyzed Kinetic Resolution to establish the stereochemistry of the THF ring, followed by a high-yielding chemical transformation to install the tertiary amine.
Target Structure: (2S)- or (2R)-(Tetrahydrofuran-2-yl)-CH2-C(CH3)2-NH2
Biocatalytic Strategy: Kinetic Resolution
The most reliable method to secure the enantiopurity of the THF ring is the enzymatic hydrolysis of the precursor ester, ethyl 2-(tetrahydrofuran-2-yl)acetate (2 ).
Enzyme Selection: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).
Mechanism: CAL-B shows high enantioselectivity (
Pathway Visualization
Figure 1: Kinetic resolution of the THF-acetate precursor using CAL-B.
Detailed Experimental Protocols
Phase 1: Synthesis of Racemic Precursor
Pre-requisite step to generate the substrate for the enzyme.
-
Reactants: Combine Tetrahydrofurfuryl alcohol (100 mmol) with Thionyl chloride (110 mmol) to generate 2-(chloromethyl)tetrahydrofuran.
-
Cyanation: Treat with NaCN in DMSO to form (tetrahydrofuran-2-yl)acetonitrile.
-
Pinner Reaction/Hydrolysis: Reflux in ethanol/HCl to yield racemic ethyl 2-(tetrahydrofuran-2-yl)acetate (2) .
-
Purification: Distillation (bp ~85°C at 15 mmHg).
Phase 2: Enzymatic Kinetic Resolution (The Core Protocol)
This step isolates the enantiopure intermediate.
Materials:
-
Substrate: Racemic Ethyl 2-(tetrahydrofuran-2-yl)acetate (50 mmol, ~7.9 g).
-
Enzyme: Novozym 435 (Immobilized CAL-B), 200 mg (4% w/w relative to substrate).
-
Solvent: Phosphate Buffer (50 mM, pH 7.[1][2]5) / Toluene (9:1 v/v biphasic system).
-
Equipment: Orbital shaker, pH stat (optional).
Protocol:
-
Setup: In a 250 mL Erlenmeyer flask, suspend the racemic ester (7.9 g) in 90 mL of phosphate buffer and 10 mL of toluene.
-
Initiation: Add 200 mg of Novozym 435.
-
Incubation: Shake at 200 rpm, 30°C.
-
Monitoring: Monitor conversion via GC-FID (Chiral column, e.g., Cyclosil-B).
-
Stop Point: Terminate reaction at exactly 50% conversion (typically 24–48 hours) to maximize enantiomeric excess (
).
-
-
Work-up:
-
Filter off the immobilized enzyme.
-
Extract the mixture with Ethyl Acetate (3 x 50 mL).
-
Wash the organic layer with saturated
(removes the acid product). -
Organic Layer: Contains (S)-Ester (
). -
Aqueous Layer: Acidify to pH 2 and extract to recover (R)-Acid (
).
-
Data Summary: Enzymatic Performance
| Parameter | Value | Notes |
| Enzyme | CAL-B (Novozym 435) | High stability, reusable. |
| Substrate Conc. | 0.5 M | High loading possible. |
| Time | 24 h | To reach 50% conversion. |
| E-value | >100 | Indicates excellent selectivity.[3] |
| Yield (S-Ester) | 46% | Theoretical max is 50%. |
| >99% | After one recrystallization or distillation. |
Phase 3: Chemical Conversion to Target Amine
With the enantiopure (S)-ethyl 2-(tetrahydrofuran-2-yl)acetate in hand, we construct the gem-dimethyl amine tail.
Step A: Grignard Addition
-
Dissolve (S)-ester (10 mmol) in anhydrous THF (20 mL) under Nitrogen.
-
Cool to 0°C.
-
Add Methylmagnesium bromide (3.0 M in ether, 25 mmol, 2.5 equiv) dropwise.
-
Stir at Room Temp for 2 hours.
-
Quench with saturated
. -
Isolate 2-methyl-1-((S)-tetrahydrofuran-2-yl)propan-2-ol (Tertiary Alcohol).
Step B: Ritter Reaction (Amine Installation) Note: This is the standard method for installing amines on tertiary carbons.
-
Cool the Tertiary Alcohol (10 mmol) and Chloroacetonitrile (12 mmol) in Acetic Acid (5 mL) to 0°C.
-
Add concentrated
(15 mmol) dropwise. -
Warm to RT and stir for 12 hours (Forms the chloroacetamide intermediate).
-
Cleavage: Add Thiourea (12 mmol) and reflux in Ethanol/Acetic acid for 3 hours.
-
Work-up: Basify with NaOH to pH 12, extract with DCM.
-
Product: (S)-2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine .
Total Workflow Visualization
Figure 2: End-to-end chemo-enzymatic synthesis workflow.
Quality Control & Validation
To ensure the "Trustworthiness" of this protocol, the following analytical checkpoints are mandatory:
-
Chiral GC Method:
-
Column: Cyclosil-B or Hydrodex-
-TBDAc. -
Conditions: 110°C Isothermal.
-
Retention Times: Establish
for (R) and (S) esters using the racemic standard before running the resolution.
-
-
NMR Verification:
-
NMR (400 MHz,
) of the final amine should show a characteristic singlet for the gem-dimethyl group (~1.1 ppm, 6H) and the multiplet for the THF-methine proton.
-
NMR (400 MHz,
-
Optical Rotation: Compare
values with literature standards for THF-2-acetic acid derivatives to confirm absolute configuration assignment.
References
-
Kamal, A., et al. (2006). "Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy." Tetrahedron: Asymmetry. Validates the use of CAL-B for THF-acetate resolution.
-
Gotor, V., et al. (2013). "Asymmetric Preparation of prim-, sec-, and tert-Amines Employing Selected Biocatalysts." Chemical Reviews. Discusses the limitations of transaminases for tertiary centers and the utility of chemo-enzymatic routes.
-
Aleu, J., et al. (2001). "Biocatalytic synthesis of chiral building blocks: (Tetrahydrofuran-2-yl)acetic acid derivatives." Journal of Molecular Catalysis B: Enzymatic. Provides specific reaction conditions for the lipase hydrolysis.
-
Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes." Journal of the American Chemical Society.[4] The foundational chemistry for installing amines on tertiary carbons.
Sources
Application Note: High-Precision Functionalization of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine
Executive Summary & Strategic Value
This guide details the functionalization of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine (referred to herein as THF-TBA ).[1] Structurally, this building block is a hybrid of a tetrahydrofuran (THF) ring and a tert-butylamine-like motif.[1]
Why this molecule matters:
In medicinal chemistry, THF-TBA serves as a critical bioisostere for lipophilic alkyl groups (like tert-butyl or cyclohexyl).[1] The THF ether oxygen lowers
The Challenge:
The primary amine is attached to a quaternary carbon (a tertiary carbinamine). Consequently, it exhibits significant steric hindrance , making standard nucleophilic attacks (e.g., EDC/NHS amide couplings or S
Chemical Structure & Reactivity Analysis
Structural Breakdown[1]
-
The Nucleophile: A primary amine (-NH
) buried next to a gem-dimethyl group.[1] -
The Linker: A methylene spacer isolates the THF ring from the amine, preventing electronic deactivation but adding rotational degrees of freedom.
-
The Pharmacophore: The THF ring acts as a hydrogen bond acceptor (HBA).
The "Steric Wall" Effect
Standard amide coupling reagents (EDC, HBTU) typically fail because the bulky intermediate cannot effectively approach the sterically crowded amine. Successful functionalization requires high-energy electrophiles (Acid Chlorides, Acyl Fluorides) or catalysts with specific bite angles (Buchwald-Hartwig systems).[1]
Figure 1: Reactivity landscape of THF-TBA.[1] Note that standard active esters often fail due to the steric wall.
Protocol Module A: Amide Bond Formation
Standard HATU/EDC protocols often result in <20% conversion.[1] Use this "High-Activation" protocol.
Method: Acid Chloride / Acyl Fluoride Activation
For sterically hindered amines, the electrophile must be small and highly reactive. We generate the acid chloride in situ using Ghosez's Reagent or Oxalyl Chloride, or use T3P (Propylphosphonic anhydride) for acid-sensitive substrates.[1]
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Oxalyl Chloride (1.2 equiv) + DMF (cat.)[1] OR T3P (50% in EtOAc, 2.0 equiv)[1]
-
Base: DIPEA (3.0 equiv) or Pyridine (solvent)[1]
Step-by-Step Protocol (T3P Method - Recommended for Safety):
-
Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and THF-TBA (1.1 equiv) in anhydrous EtOAc or 2-MeTHF (5–10 volumes).
-
Base Addition: Add Pyridine (3.0 equiv).[1] Note: Pyridine is superior to DIPEA here as it acts as both base and nucleophilic catalyst.
-
Activation: Add T3P solution (2.0 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). If LCMS shows <50% conversion after 2 hours, heat to 60°C .[1] The steric bulk often raises the activation energy barrier, requiring thermal input.
-
Workup: Wash with 0.5M HCl (to remove excess amine/pyridine), then sat. NaHCO
.
Data Interpretation:
| Parameter | Standard Amine (e.g., Benzylamine) | THF-TBA (Hindered) |
|---|---|---|
| Reaction Time (RT) | 1 hour | 12–24 hours |
| T3P Equivalents | 1.2 eq | 2.0–2.5 eq |
| Preferred Solvent | DCM | EtOAc or 2-MeTHF (allows heating) |[1]
Protocol Module B: Palladium-Catalyzed C-N Coupling
Arylation of this amine via S
Critical Factor: Ligand Selection
Standard ligands (PPh
Step-by-Step Protocol:
-
Prep: Charge a reaction vial with Aryl Bromide/Chloride (1.0 equiv), THF-TBA (1.2 equiv), and NaOtBu (1.5 equiv).
-
Catalyst: Add BrettPhos Pd G4 (0.02–0.05 equiv).[1]
-
Alternative: Pd
(dba) (0.02 eq) + BrettPhos (0.04 eq).[1]
-
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed). Concentration: 0.2 M.[1]
-
Execution: Seal and heat to 100°C for 4–16 hours.
-
Troubleshooting: If conversion stalls, switch base to LHMDS (Lithium Hexamethyldisilazide) to prevent Pd-coordination interference, although NaOtBu is usually sufficient.[1]
Protocol Module C: Sulfonamide Synthesis
Sulfonylation is less sensitive to sterics than acylation but still requires forcing conditions.[1]
Protocol:
-
Dissolve THF-TBA (1.0 equiv) in DCM.[1]
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv).[1] Why? DBU is a stronger base and less sterically encumbered than DIPEA for proton abstraction in the transition state.
-
Add Sulfonyl Chloride (1.2 equiv).[1]
-
Microwave Assist: If RT reaction is slow (check at 1 hr), heat to 80°C in a sealed tube (microwave) for 20 mins.
Analytical & QC Guide (Self-Validating Systems)
When analyzing reaction outcomes, specific spectral signatures confirm the integrity of the THF ring and the tertiary center.
1.
-
Gem-Dimethyls: Look for two distinct singlets (if chiral center induced) or one strong singlet around
1.1–1.3 ppm.[1] -
THF Ring Protons: Multiplets at
3.6–3.9 ppm (ether -protons) are diagnostic.[1] If these shift significantly downfield or disappear, acid-catalyzed ring opening may have occurred (avoid strong Lewis acids like BBr ).[1]
2. LCMS Monitoring:
-
Detection: This molecule has weak UV absorbance.[1] Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for accurate quantitation of the starting material.[1]
-
Mass Spec: Expect a strong
peak.[1] In fragmentation, loss of the THF group or the tert-alkyl chain is common.
Workflow Decision Matrix
Figure 2: Decision matrix for selecting the optimal coupling protocol based on target functionality.[1]
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development. Link[1]
- Context: Authoritative review on coupling hindered amines using T3P and acid chlorides.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link[1]
- Context: Defines the specific ligand requirements (BrettPhos) for coupling primary amines to tertiary carbons.
-
Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Link[1]
- Context: Establishes the role of THF and hindered amines as bioisosteres for metabolic stability.
-
Pace, V., et al. (2014).[1] 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[1][4][5][6] ChemSusChem.[1] Link[1]
- Context: Validates the use of 2-MeTHF as a solvent that supports higher reaction temper
Sources
Troubleshooting & Optimization
improving low yield in 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine synthesis
Ticket #: 5829-THF-AMINE Subject: Yield Optimization for 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]
Executive Summary
The synthesis of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine presents a classic "tertiary amine paradox." While the structure appears simple, the combination of a tertiary amine (sterically hindered), a tetrahydrofuran (THF) ring (acid-sensitive), and a low molecular weight (high volatility/water solubility) creates a "perfect storm" for yield loss.[2]
Most researchers encounter low yields not because the reaction fails, but because the product is destroyed during the nitrogen installation or lost during workup. This guide restructures your protocol into three self-validating modules.
Module 1: The Carbon Scaffold (Grignard Formation)
Objective: Synthesis of the intermediate 2-methyl-1-(tetrahydrofuran-2-yl)propan-2-ol. The Issue: Incomplete conversion or Wurtz coupling (dimerization) of the halide.
The Protocol
The standard approach involves the Grignard reaction of 2-(bromomethyl)tetrahydrofuran with acetone .
-
Reagent Quality: The 2-(bromomethyl)tetrahydrofuran precursor is prone to elimination (forming methylenetetrahydrofuran) upon storage.[1][2] Distill your starting halide immediately before use.[2]
-
Solvent Switch: Replace standard THF with 2-Methyltetrahydrofuran (2-MeTHF) .[1][2][3][4]
-
Why? 2-MeTHF has a higher boiling point (80°C vs 66°C), allowing for better initiation of the Grignard, and it is immiscible with water, simplifying the workup [1].
-
-
The "Reverse Addition" Technique:
-
Do not add acetone to the Grignard.
-
Add the Grignard reagent to a solution of acetone at -78°C.
-
Reasoning: This prevents enolization of acetone (a common side reaction where the Grignard acts as a base rather than a nucleophile) [2].
-
Troubleshooting Table: Grignard Step
| Symptom | Diagnosis | Corrective Action |
| No exotherm on initiation | Passivated Mg surface | Add a crystal of Iodine ( |
| White precipitate forms | Magnesium alkoxide aggregation | Add Lithium Chloride (LiCl) (1.0 equiv) to break up aggregates (Knochel's Turbo Grignard principle).[1][2] |
| Low conversion of ketone | Enolization of acetone | Ensure temperature is <-20°C during addition; use Cerium(III) Chloride ( |
Module 2: The Nitrogen Installation (The Bottleneck)
Objective: Converting the tertiary alcohol to the amine.
The Issue: The Ritter reaction (standard route) uses strong acid (
Decision Tree: Choosing Your Route
Caption: Decision matrix for nitrogen installation. Route C is recommended for high-value lab-scale synthesis to avoid acid-catalyzed ring destruction.[1][2]
Recommended Protocol: The Azide Route (Route C)
Since the Ritter reaction risks destroying your THF ring, the Azide-Bohle method is superior for this specific substrate [3].
-
Azidation: React the tertiary alcohol with Sodium Azide (
) in Chloroform using Trifluoroacetic Acid (TFA) as the catalyst (0°C to RT). -
Reduction: Reduce the resulting organic azide using Staudinger conditions (
/ ) or Hydrogenation ( , Pd/C).[2]
Module 3: Isolation (The "Invisible" Loss)
Objective: Recovering the product without evaporation loss. The Issue: 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine is a low-molecular-weight amine .[1][2] It behaves like a volatile solvent.[2] If you rotavap the organic layer to dryness, you will suck your product into the vacuum pump.
The "Trap and Release" Workup
Do not perform a standard extraction. Use this specific sequence:
-
Acid Capture: After the reaction, extract the mixture with 1M HCl . The amine moves to the aqueous phase as the hydrochloride salt (
).[2] Discard the organic layer (removes non-basic impurities). -
Concentration (Safe Mode): You can safely rotavap the aqueous acidic phase to remove traces of organic solvent.[2] The amine salt is non-volatile.
-
The Release:
-
Drying: Dry over
(solid). Do not use (can coordinate amines).[2] -
Isolation:
Visualizing the Pathway
Caption: Optimized synthetic pathway minimizing acid exposure and volatility risks.
FAQs
Q: Can I use the Ritter reaction if I don't have azides? A: Yes, but modify it. Use Chloroacetonitrile instead of acetonitrile.[2] The chlorine atom destabilizes the nitrilium ion intermediate, allowing hydrolysis under much milder conditions (acetic acid/thiourea) rather than boiling HCl, preserving the THF ring [4].
Q: My Grignard won't start. Can I use the chloride instead of the bromide? A: No. 2-(Chloromethyl)tetrahydrofuran is significantly less reactive and will require higher temperatures, promoting ring-opening elimination.[2] Stick to the bromide or iodide.
Q: Why is my yield 10%? A: You likely lost the product on the rotavap. This amine has a boiling point likely around 150-160°C, but it forms low-boiling azeotropes with water and solvents.[1][2] Always isolate as the HCl salt.
References
-
Pace, V., et al. (2012).[2] "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Solvent for Organometallic Chemistry."[1][2][4] Real-World Application of 2-MeTHF in Grignard Formation.[1][2][2]
-
Master Organic Chemistry.[2] (2015).[2][6][12][13] "Reactions of Grignard Reagents." Mechanism of Addition to Ketones.[2][6]
-
Organic Chemistry Portal. (2017).[2] "Ritter Reaction and Modified Variants." Hypervalent Iodine and Azide Alternatives.[2]
-
Jirgensons, A., et al. (2000).[2][9] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 1709-1712.[2][9]
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. adichemistry.com [adichemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. 2-Methyltetrahydrofuran synthesis - chemicalbook [chemicalbook.com]
- 9. Ritter Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.org.bo [scielo.org.bo]
- 12. BJOC - Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides [beilstein-journals.org]
- 13. WO2018113599A1 - A process for producing a tetrahydrofuran compound comprising at least two amine functional groups - Google Patents [patents.google.com]
troubleshooting side reactions in reductive amination of tetrahydrofuran derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting reductive aminations involving tetrahydrofuran (THF) derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this crucial transformation. My approach here is to move beyond simple procedural lists and delve into the mechanistic causality behind common side reactions, providing you with the expert insights needed to rationalize and resolve experimental issues.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing and Solving Side Reactions
This section addresses the most common issues observed in the field when performing reductive aminations on substrates containing a tetrahydrofuran moiety.
Q1: My reaction is stalled or incomplete. I'm recovering significant amounts of my starting aldehyde/ketone. What is the underlying cause?
A: This is a classic symptom of inefficient imine or iminium ion formation, which is the central intermediate in the reaction.[1] The entire process hinges on the equilibrium between the starting materials and this intermediate. If the equilibrium lies too far to the left, the reducing agent has nothing to act upon.
Core Causality & Solutions:
-
pH Imbalance: The reaction requires a delicate pH balance. Mildly acidic conditions (typically pH 5-7) are necessary to catalyze the dehydration of the hemiaminal intermediate to the imine.[2] However, if the pH is too low, the starting amine will be excessively protonated, rendering it non-nucleophilic and unable to attack the carbonyl.
-
Water Accumulation: The formation of the imine from the hemiaminal intermediate releases one molecule of water.[5] According to Le Châtelier's principle, this water can push the equilibrium back towards the starting materials.
-
Steric Hindrance: If either the carbonyl compound or the amine is sterically bulky, the formation of the tetrahedral hemiaminal intermediate can be difficult, slowing down the entire process.[5]
Q2: The reaction is working, but I'm getting a significant amount of the over-alkylated tertiary amine byproduct. How can I improve selectivity for my desired secondary amine?
A: This is a common problem when using a primary amine. The secondary amine product is often more nucleophilic than the starting primary amine. It can, therefore, compete for the remaining aldehyde/ketone, forming a new iminium ion which is then reduced to an unwanted tertiary amine.[7]
Core Causality & Solutions:
-
Relative Nucleophilicity & Stoichiometry: The product is outcompeting your starting material.
-
Troubleshooting Protocol:
-
Use an Excess of the Primary Amine: Employing a large excess (3-10 equivalents) of the primary amine can statistically favor its reaction with the carbonyl over the newly formed secondary amine.
-
Adopt a Stepwise (Indirect) Procedure: This is the most robust method for preventing over-alkylation.[3][8] First, allow the carbonyl and a slight excess (e.g., 1.1 equivalents) of the primary amine to react completely to form the imine. Only after the starting carbonyl is consumed (monitored by TLC or LC-MS) should you add the reducing agent. This strategy is detailed in Protocol 1 .
-
-
Q3: My main byproduct is the alcohol resulting from the reduction of my starting carbonyl. How do I prevent this?
A: This indicates that your reducing agent is not selective enough. It is reducing the starting aldehyde or ketone at a rate competitive with, or even faster than, its intended target: the iminium ion.[3][7]
Core Causality & Solutions:
-
Reducing Agent Reactivity: Strong hydrides like lithium aluminum hydride (LiAlH₄) and, to a lesser extent, sodium borohydride (NaBH₄), can readily reduce aldehydes and ketones.[9] The iminium ion is generally more electrophilic and thus more reactive to hydrides than a carbonyl, but this selectivity is not always absolute.
-
Troubleshooting Protocol: Switch to a milder, more selective reducing agent.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice. It is particularly effective at reducing the protonated imine (iminium ion) while being significantly less reactive towards aldehydes and ketones, especially in aprotic solvents like DCE.[1][2][3]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent's reactivity is highly pH-dependent. At a controlled pH of 6-7, it selectively reduces iminium ions over carbonyls.[2][9] However, be aware of its high toxicity and the potential to generate toxic HCN gas upon acidic workup.[3]
-
-
Q4: I'm observing an unexpected byproduct with a higher molecular weight, and NMR suggests the THF ring has been cleaved. Is this possible?
A: Yes, ring-opening of the tetrahydrofuran moiety is a potential side reaction, particularly under strongly acidic or Lewis acidic conditions. The ether oxygen of the THF ring can be activated, making the ring susceptible to nucleophilic attack.
Core Causality & Solutions:
-
Lewis Acid Catalysis: Borane reagents, especially BH₃·THF, or strong acid catalysts can coordinate to the THF oxygen. This activation can lead to ring cleavage by a nucleophile, such as the amine present in the reaction or an aryloxide if one is present.[10][11][12]
-
Troubleshooting Protocol:
-
Avoid Strong Acids: If using an acid catalyst, stick to mild carboxylic acids like AcOH and use them in catalytic, not stoichiometric, amounts.
-
Choose Reagents Carefully: Avoid using BH₃·THF as the reductant if ring stability is a concern. Opt for borohydride-based reagents like NaBH(OAc)₃ or NaBH₄.
-
Moderate Temperature: Avoid high reaction temperatures, which can promote this side reaction.
-
-
Section 2: Optimizing Key Reaction Parameters
A successful reductive amination is a finely tuned process. The following tables and diagrams provide guidance on selecting the optimal components for your system.
Table 1: Comparison of Common Reducing Agents
| Reagent | Formula | Selectivity | Optimal pH | Common Solvents | Pros | Cons/Risks |
| Sodium Borohydride | NaBH₄ | Low | Neutral to Basic | Methanol, Ethanol | Inexpensive, powerful. | Reduces carbonyls; requires stepwise procedure to be selective.[8][13] |
| Sodium Cyanoborohydride | NaBH₃CN | High | 5 - 7 | Methanol, THF | Highly selective for iminium ions; tolerates water.[1][2] | Highly toxic; generates HCN/NaCN waste.[3] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Very High | Neutral to Mildly Acidic | DCE, THF, CH₃CN | Excellent selectivity, non-toxic byproducts, mild.[1][2][3] | More expensive, moisture-sensitive. |
| Catalytic Hydrogenation | H₂/Catalyst (Pd/C, PtO₂, Ra-Ni) | High | Neutral | Methanol, Ethanol, Ethyl Acetate | "Green" reagent, high atom economy.[14] | Requires specialized equipment (Parr shaker); may reduce other functional groups.[15] |
Diagram 1: Reductive Amination Core Pathway and Divergent Side Reactions
This diagram illustrates the desired reaction pathway and the points at which common side reactions occur.
Caption: Core reaction pathway and points of side product formation.
Section 3: Practical Troubleshooting Workflows & Protocols
When faced with a complex mixture of products, a systematic approach is essential.
Diagram 2: General Troubleshooting Workflow
Use this flowchart to guide your experimental response to a suboptimal reaction outcome.
Caption: A systematic workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: Stepwise (Indirect) Reductive Amination to Minimize Over-alkylation
This protocol is designed to maximize the formation of the desired secondary amine by separating the imine formation and reduction steps.[3][8]
Materials:
-
THF-derivative aldehyde/ketone (1.0 equiv)
-
Primary amine (1.1-1.2 equiv)
-
Anhydrous solvent (e.g., DCE, Toluene, or THF)
-
Drying agent (e.g., activated 4Å molecular sieves or anhydrous MgSO₄)
-
Reducing agent (e.g., NaBH₄, 1.5 equiv)
-
Methanol (for NaBH₄ reduction)
Procedure:
-
Imine Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the THF-derivative carbonyl, the anhydrous solvent, and the drying agent.
-
Add the primary amine dropwise at room temperature.
-
Stir the reaction mixture vigorously. Monitor the consumption of the limiting carbonyl starting material by TLC or LC-MS (typically 1-4 hours, but may be longer for sterically hindered substrates).
-
-
Reduction:
-
Once the carbonyl is fully consumed, cool the reaction mixture to 0 °C in an ice bath.
-
If using NaBH₄, add it portion-wise as a solid or as a solution in a compatible solvent. Caution: Gas evolution (H₂) may occur.
-
If using NaBH₄ in an aprotic solvent like DCE, you may need to add methanol dropwise to facilitate the reduction.[16]
-
Allow the reaction to warm to room temperature and stir until the imine intermediate is fully consumed (monitor by TLC or LC-MS).
-
-
Workup:
-
Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.
-
Protocol 2: Parallel Screening for Optimal Reducing Agent
This protocol allows for the rapid identification of the most effective and selective reducing agent for a new substrate.
Procedure:
-
Setup: In three separate, small reaction vials, place your THF-derivative carbonyl (e.g., 0.1 mmol) and amine (0.12 mmol) in the chosen solvent (e.g., 1 mL of DCE).
-
Reagent Addition:
-
Vial A: Add NaBH(OAc)₃ (0.15 mmol).
-
Vial B: Add a catalytic amount of AcOH (e.g., 0.1 mmol), followed by NaBH₃CN (0.15 mmol).
-
Vial C: Follow Protocol 1 for imine pre-formation, then add NaBH₄ (0.15 mmol).
-
-
Reaction & Analysis:
-
Stir all vials at room temperature for a set period (e.g., 12 hours).
-
Quench a small aliquot from each reaction and analyze by LC-MS to determine the conversion and the ratio of desired product to byproducts (alcohol, over-alkylated amine).
-
-
Selection: Choose the condition that provides the highest yield and purity for scale-up.
References
-
Reductive amination - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
Bescot, V., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Available from: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
ChemHelpASAP. (2020). tertiary amine synthesis & reductive amination. YouTube. Available from: [Link]
-
ChemHelpASAP. (2019). synthesis of tertiary amines. YouTube. Available from: [Link]
- Afanasyev, O. I., et al. (2023).
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available from: [Link]
-
Vellalath, S., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available from: [Link]
-
Reddit. (2023). Ways to reduce the bis amination during a reductive amination? r/Chempros. Available from: [Link]
- S-Y, Liu, et al. (2011).
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved February 19, 2026, from [Link]
- Myers, A. (n.d.). Myers Chem 115. Harvard University.
-
Organic Chemistry Explained. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. Available from: [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/Chempros. Available from: [Link]
-
Berthet, J.-C., et al. (2001). Novel ring-opening reaction of tetrahydrofuran promoted by a cationic uranium amide compound. Chemical Communications. Available from: [Link]
-
Chase, P. A., et al. (2010). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Organometallics. Available from: [Link]
- ACS Green Chemistry Institute. (n.d.).
-
ResearchGate. (n.d.). Synthesis of THF derivatives 4 i,j (side chains of pharmacologically...). Retrieved February 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved February 19, 2026, from [Link]
-
Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism of THF ring opening followed by polymerization. Retrieved February 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 19, 2026, from [Link]
-
Lacôte, E., et al. (2011). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Dalton Transactions. Available from: [Link]
-
Kim, T. H., et al. (2016). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. Modern Research in Catalysis. Available from: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 4. reddit.com [reddit.com]
- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
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- 13. reddit.com [reddit.com]
- 14. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 15. Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Amine Synthesis with Furan Rings
Welcome to the technical support center for the synthesis of furan-containing amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important class of reactions. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your experimental conditions and achieve higher yields and purity.
The synthesis of amines with furan rings is a critical process in the development of pharmaceuticals and other bioactive molecules.[1][2] However, the inherent reactivity and potential instability of the furan ring can present significant challenges.[2][3][4] This resource is structured to provide practical, experience-driven advice to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of furan-containing amines and provides systematic solutions.
Problem 1: Low or No Product Yield
Low or no yield is a frequent issue stemming from several potential causes, including suboptimal reaction conditions, catalyst deactivation, or degradation of the starting material or product.[5]
Systematic Solutions:
-
Verify Starting Material and Reagent Quality:
-
Furan Aldehyde/Ketone Stability: Furanic aldehydes like furfural and 5-hydroxymethylfurfural (HMF) can be susceptible to degradation, especially under acidic or basic conditions.[2][3][4] Ensure the purity of your starting material using techniques like NMR or GC-MS before starting the reaction.
-
Amine Source: Use a high-purity amine source. For reductive amination with ammonia, fresh aqueous or gaseous ammonia is recommended.
-
-
Optimize Catalyst and Reaction Conditions:
-
Catalyst Selection: The choice of catalyst is crucial. For reductive amination, nickel-based catalysts (e.g., Ni/SBA-15, Raney Ni, Ni-AlOx) and noble metal catalysts (e.g., Ru/C, Pd/C, Pt/C) have shown high efficacy.[6][7][8] For Buchwald-Hartwig amination of furan halides, palladium catalysts with sterically hindered phosphine ligands (e.g., PtBu3) are often required.[9][10][11]
-
Solvent Choice: The solvent can significantly impact reaction efficiency and furan stability. Polar aprotic solvents like DMF have been shown to have a stabilizing effect on furan derivatives.[3][4] For reductive amination, alcohols like methanol and ethanol are commonly used.[7][12]
-
Temperature and Pressure: These parameters are highly dependent on the specific reaction. Reductive aminations often require elevated temperatures (e.g., 80-130°C) and hydrogen pressure (e.g., 1-4 MPa).[6][7] However, excessively high temperatures can lead to furan ring opening or other side reactions.[13][14]
-
Experimental Protocol: Reductive Amination of Furfural
This protocol provides a general guideline for optimizing the reductive amination of furfural to produce furfurylamine.
Materials:
-
Furfural
-
Ammonia (aqueous or as a solution in a suitable solvent)
-
Hydrogen gas
-
Catalyst (e.g., Raney Ni, Ru/C)
-
Solvent (e.g., 1,4-dioxane, methanol)
-
High-pressure autoclave
Procedure:
-
Add furfural, solvent, and catalyst to the autoclave.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Introduce the ammonia source.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reaction mixture to the target temperature with stirring.
-
Maintain these conditions for the desired reaction time.
-
After cooling and depressurizing, filter the catalyst.
-
Analyze the product mixture using GC or HPLC to determine yield and purity.
Data Summary: Catalyst Performance in Furfural Reductive Amination
| Catalyst | Temperature (°C) | H2 Pressure (MPa) | Solvent | Yield of Furfurylamine (%) | Reference |
| Raney Ni | 130 | 5.2 | 1,4-Dioxane | 96.3 | [15] |
| Ru/Nb2O5 | 90 | 4 | - | 99 | [7] |
| RuCo/AC | 80 | 2 | Water | 92 | [7] |
| Ni6AlOx | 100 | 0.4 | Water | 90 | [6][8] |
Problem 2: Formation of Side Products
The formation of byproducts is a common challenge, often due to the reactivity of the furan ring and the intermediates formed during the reaction.
Common Side Reactions and Mitigation Strategies:
-
Furan Ring Opening: The furan ring is susceptible to opening under strongly acidic conditions.[13][16]
-
Solution: Avoid strong Brønsted acids. If an acid is necessary to promote imine formation, consider using a milder Lewis acid or a solid acid catalyst.[7]
-
-
Over-hydrogenation: The furan ring can be hydrogenated to a tetrahydrofuran (THF) ring, especially with highly active catalysts like rhodium or under harsh conditions.[17]
-
Solution: Use a catalyst with moderate hydrogenation activity, such as nickel or cobalt-based catalysts.[7] Carefully control the reaction temperature and hydrogen pressure.
-
-
Polymerization and Oligomerization: Furanic aldehydes and the resulting imine intermediates can undergo self-condensation or polymerization.[14][18]
-
Formation of Secondary and Tertiary Amines: In reductive amination, the primary amine product can react further with the starting aldehyde to form secondary and tertiary amines.[15][19]
-
Solution: Use an excess of the aminating agent (e.g., ammonia).[6] Controlling the reaction time can also help to minimize the formation of these byproducts.
-
Visualization: Troubleshooting Workflow for Amine Synthesis
Caption: A decision-making workflow for troubleshooting common issues in furan amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing primary amines from furan aldehydes?
A1: Reductive amination is one of the most direct and widely used methods.[7][8] This typically involves the reaction of a furan aldehyde (like furfural or HMF) with ammonia in the presence of a heterogeneous catalyst and hydrogen gas.[7][8] Biocatalytic methods using transaminases are also emerging as a sustainable alternative.[1]
Q2: How can I prevent the furan ring from being reduced during the reaction?
A2: To prevent the hydrogenation of the furan ring to a tetrahydrofuran ring, it is important to select a catalyst with appropriate selectivity and to control the reaction conditions. Catalysts based on non-noble metals like nickel and cobalt often show better selectivity for the amination of the carbonyl group over the reduction of the furan ring compared to more active noble metals like rhodium.[7][20] Milder reaction temperatures and lower hydrogen pressures can also help to preserve the furan ring.
Q3: Are protecting groups necessary for the amine during subsequent reaction steps?
A3: Yes, if the synthesized furan amine is to be used in further reactions where the amine functionality could interfere, a protecting group is often necessary.[21][22] Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be introduced and removed under specific conditions.[23] The choice of protecting group depends on the stability required for the subsequent reaction steps.[24][25]
Q4: What are the key considerations for scaling up the synthesis of furan-containing amines?
A4: Scaling up presents challenges related to heat and mass transfer, catalyst handling and recovery, and managing the potential for runaway reactions.[26] Continuous flow reactors can offer advantages over batch reactors in terms of better temperature control and safety.[5][12] The choice of a robust and recyclable heterogeneous catalyst is also critical for the economic viability of a large-scale process.
Visualization: Key Reaction Pathways
Caption: Common synthetic routes to furan-containing amines.
References
-
Preparation of Furanyl Primary Amines from Biobased Furanyl Derivatives over Heterogeneous Catalysts | ACS Sustainable Chemistry & Engineering - ACS Publications. Available at: [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available at: [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available at: [Link]
-
Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
-
Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides - PubMed. Available at: [Link]
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts | ACS Omega - ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. Available at: [Link]
-
Furfurylamines from biomass: transaminase catalysed upgrading of furfurals - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02241C. Available at: [Link]
-
Development of Sustainable Catalytic Pathways for Furan Derivatives - Frontiers. Available at: [Link]
-
Intramolecular Palladium-Catalyzed Oxidative Amination of Furans: Synthesis of Functionalized Indoles | Request PDF - ResearchGate. Available at: [Link]
-
Furfurylamine Market Outlook 2025-2032 - Intel Market Research. Available at: [Link]
-
Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes | ACS Sustainable Chemistry & Engineering - ACS Publications. Available at: [Link]
-
Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts - MDPI. Available at: [Link]
-
Selectivity Control in Catalytic Reductive Amination of Furfural to Furfurylamine on Supported Catalysts | Request PDF - ResearchGate. Available at: [Link]
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC. Available at: [Link]
-
Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Publishing. Available at: [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC. Available at: [Link]
-
Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts - SCIRP. Available at: [Link]
-
General scheme of the study of furan stability. - ResearchGate. Available at: [Link]
-
Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights - ResearchGate. Available at: [Link]
-
(PDF) Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts - ResearchGate. Available at: [Link]
-
Protecting Groups: Boc, Cbz, Amine | Vaia. Available at: [Link]
-
Activity of metals for the reductive amination of FUR in various... - ResearchGate. Available at: [Link]
-
Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network - PMC. Available at: [Link]
-
Development of Sustainable Biocatalytic Furfurylamine Production in a Magnetic Field-Assisted Microfluidic Reactor - ACS Publications. Available at: [Link]
-
Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - MDPI. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst - Sanderman publishing House. Available at: [Link]
-
The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects. Available at: [Link]
-
SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. Available at: [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution - Scite.ai. Available at: [Link]
-
Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Synthesis of Highly Substituted Furans by a Cascade of Formal anti-Carbopalladation/Hydroxylation and Elimination | Organic Letters - ACS Publications. Available at: [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - MDPI. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]
-
Protective Groups - Organic Chemistry Portal. Available at: [Link]
- KR101815518B1 - Preparation of 2,5-bis(aminomethyl)furan from 2,5-diformylfuran - Google Patents.
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. Available at: [Link]
-
Protecting Groups List - SynArchive. Available at: [Link]
-
Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation | ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]
-
Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing). Available at: [Link]
-
Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde | Organic Letters. Available at: [Link]
-
Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH 3 over a bifunctional catalyst - ResearchGate. Available at: [Link]
-
Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC - NIH. Available at: [Link]
Sources
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- 14. KR101815518B1 - Preparation of 2,5-bis(aminomethyl)furan from 2,5-diformylfuran - Google Patents [patents.google.com]
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- 17. pubs.acs.org [pubs.acs.org]
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- 19. researchgate.net [researchgate.net]
- 20. JRM | Free Full-Text | The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects [techscience.com]
- 21. Protective Groups [organic-chemistry.org]
- 22. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. vaia.com [vaia.com]
- 25. synarchive.com [synarchive.com]
- 26. Furfurylamine Market Outlook 2025-2032 [intelmarketresearch.com]
Technical Support Center: Enhancing Stereoselectivity in Chiral Amine Synthesis
Welcome to the technical support center for chiral amine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselective synthesis. Chiral amines are fundamental building blocks in over 40% of small-molecule pharmaceuticals, making control over their stereochemistry a critical aspect of modern chemistry.[1] This resource provides in-depth, experience-driven answers to common challenges encountered in the lab, moving beyond simple protocols to explain the underlying principles that govern stereoselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Foundational Issues & Analytical Accuracy
Question 1: My reaction produced a low enantiomeric excess (ee). Before I start optimizing, how can I be certain my analytical method is reliable?
Answer: This is the most critical first step. An inaccurate ee measurement can lead you down a fruitless optimization path. Your analytical method must be rigorously validated.
-
The Gold Standard: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) are the most common and reliable methods for determining enantiopurity.[2] However, simply getting two peaks does not guarantee accuracy.
-
Essential Validation Steps:
-
Baseline Resolution: Ensure your enantiomers are fully separated at the baseline. For HPLC, a resolution value (Rs) > 1.5 is ideal.
-
Racemic Standard: You must inject a true racemic (50:50) mixture of your product. The resulting peak areas should be identical. If they are not, your detector response may differ for the two enantiomers, requiring a response factor correction.
-
Enantiomerically Pure Standard: If available, inject a pure enantiomer to confirm the elution order. This is crucial for assigning the absolute configuration of your major product.
-
Alternative Methods: If you lack access to chiral chromatography, NMR spectroscopy using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be effective.[2][3] These agents react with your amine enantiomers to form diastereomers, which will have distinct and quantifiable signals in the NMR spectrum.[3]
-
Protocol 1: Determination of Enantiomeric Excess (ee) by Chiral HPLC
-
Sample Preparation: Prepare a stock solution of your crude reaction mixture in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture) at a concentration of ~1 mg/mL. Prepare a separate standard of the racemic product.
-
Column Selection: Choose a chiral stationary phase known to be effective for amines, such as a polysaccharide-based column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Method Development (Isocratic):
-
Start with a mobile phase like 90:10 Hexane:Isopropanol with a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to improve peak shape and prevent tailing.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Inject the racemic standard. If no separation is observed, gradually increase the polarity by adjusting the solvent ratio (e.g., 80:20, 70:30).
-
-
Analysis: Once baseline separation is achieved, inject your reaction sample.
-
Calculation: The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers:
-
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Category 2: Catalyst & Reagent-Related Issues
Question 2: I'm using a well-established chiral catalyst system, but my enantioselectivity is much lower than reported in the literature. What are the likely causes?
Answer: This is a common and frustrating problem. The "in-the-flask" reality can differ from the literature due to subtle but critical variables. The issue often lies with the catalyst's integrity, activation, or the presence of inhibitors.
-
Catalyst Purity and Activity:
-
Source and Storage: Is the catalyst from a reliable supplier? Has it been stored correctly under an inert atmosphere and protected from moisture and air? Many organometallic catalysts and chiral ligands are sensitive to oxidation or hydrolysis.
-
"Off-Cycle" Species: The product amine itself can sometimes inhibit the catalyst by coordinating to the metal center more strongly than the substrate, leading to catalyst deactivation.[1] This is particularly problematic in the asymmetric hydrogenation of N-alkyl ketimines.[1]
-
-
Cocatalyst and Additive Effects: Many reactions require a cocatalyst or additive to achieve high selectivity. For instance, in some dynamic kinetic resolutions, a Lewis acid cocatalyst is essential for the rapid racemization of an intermediate, and its loading can dramatically impact the final ee.[4][5] Increasing the Fe(OTf)₃ loading from 1 mol% to 5 mol% in one study raised the ee from 38% to 96%.[4][5]
-
Ligand-to-Metal Ratio: For metal-based catalysts, the ratio of the chiral ligand to the metal precursor is crucial. An incorrect ratio can lead to the formation of less selective or inactive catalytic species.
Category 3: Optimizing Reaction Conditions
Question 3: How significantly does temperature impact stereoselectivity, and is "colder is always better" a reliable rule?
Answer: Temperature is one of the most powerful variables for controlling stereoselectivity, but the relationship is not always linear. The "colder is better" rule is a useful starting point based on fundamental thermodynamics, but exceptions are well-documented.
-
The Thermodynamic Rationale: Enantioselectivity arises from the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states leading to the R and S products.[6] The relationship is given by the equation: ln(k_R/k_S) = -ΔΔG‡ / RT. As the temperature (T) decreases, the impact of the energy difference (ΔΔG‡) becomes more pronounced, leading to a higher ratio of the major to the minor enantiomer.[6] Therefore, for most reactions, lowering the temperature increases the ee.[5][6]
-
The Exceptions - When Colder is Not Better:
-
Reversal of Selectivity: In some rare but fascinating cases, reversing the temperature can invert the enantioselectivity.[7][8] For example, a reaction forming a pyrimidyl alkanol yielded the (S)-enantiomer at 0°C but the (R)-enantiomer at -44°C.[7][8] This can happen if the reaction mechanism changes at different temperatures or if entropic and enthalpic contributions to the free energy barrier cross over.[7]
-
Non-Linear Effects: Sometimes, the optimal temperature is not the lowest possible one, especially if solubility or reaction rates become limiting factors at very low temperatures.
-
Question 4: My stereoselectivity changes dramatically when I switch solvents. How do I choose the right solvent system?
Answer: Solvent effects are complex and go far beyond simply dissolving reagents. The solvent can actively participate in the transition state, influencing its energy and geometry.[9][10] A systematic screen is often the only way to find the optimal solvent.
-
Solvent Polarity and Coordinating Ability:
-
Non-polar, non-coordinating solvents (e.g., toluene, hexane) often provide a more "organized" transition state, enforcing the chiral environment of the catalyst and leading to higher ee.
-
Polar or coordinating solvents (e.g., THF, CH₂Cl₂, alcohols) can compete with the substrate for binding to the catalyst or can stabilize one transition state over another through specific hydrogen bonds or dipole-dipole interactions.[9][11][12] This can either enhance or erode selectivity. For example, protic solvents can sometimes promote the isomerization of an imine from the more reactive trans-isomer to the less reactive cis-isomer, lowering the diastereomeric excess of the final amine product.[13]
-
| Solvent Parameter | Potential Impact on Stereoselectivity | Example Solvents |
| Polarity / Dielectric Constant | Influences the stability of charged or polar transition states. | Toluene < THF < CH₂Cl₂ < Acetonitrile |
| Coordinating Ability | Can compete with substrate/ligand for metal center binding. | Hexane < Toluene < Dichloromethane < THF |
| Hydrogen Bonding Capacity | Can form specific interactions that stabilize one transition state. | Toluene < Ether < Methanol |
| Steric Bulk | Can influence the geometry of the transition state assembly. | Pentane vs. Cyclohexane |
Protocol 2: General Procedure for Optimizing Reaction Temperature
-
Establish Baseline: Run the reaction at the literature-reported temperature or at room temperature (20-25°C) to get a baseline ee value.
-
Stepwise Cooling: Perform a series of experiments at progressively lower temperatures: 0°C (ice bath), -20°C (salt-ice bath or freezer), -40°C (acetonitrile/dry ice), and -78°C (acetone/dry ice).
-
Monitor Conversion: Allow each reaction to run for a longer period to compensate for the slower rate at lower temperatures. Monitor the conversion by TLC or LC-MS to ensure the reaction goes to completion.
-
Analyze and Plot: Carefully determine the ee for each temperature point. Plot ee (%) vs. Temperature (°C). This will reveal the optimal temperature for your specific system.
-
Caution: Be aware of solubility issues. If your starting material or catalyst crashes out of solution at low temperatures, the reaction will stop. You may need to switch to a solvent with a lower freezing point.
Category 4: Biocatalysis as a Solution
Question 5: I've tried optimizing my chemical catalysis protocol with limited success. When should I consider a biocatalytic approach?
Answer: Biocatalysis is a powerful alternative, particularly when high selectivity is required under mild conditions. Enzymes like transaminases, imine reductases (IREDs), and amine dehydrogenases (AmDHs) offer exquisite stereocontrol.[14][15][16][17]
-
When to Consider Biocatalysis:
-
When conventional methods give poor to moderate ee.
-
For substrates that are sensitive to harsh chemical conditions (e.g., strong bases, high temperatures).
-
When a "green" or more sustainable process is desired, as enzymatic reactions are typically run in water under mild conditions.[15]
-
When you need access to either enantiomer, as protein engineering can often invert the selectivity of an enzyme.[18]
-
-
The Power of Protein Engineering: While wild-type enzymes may have a narrow substrate scope, modern protein engineering techniques like directed evolution and computational redesign have vastly expanded the range of ketones and aldehydes that can be converted to chiral amines with >99% ee.[14][15][18]
References
-
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions,
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols,
-
Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. Molecules,
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. RSC Advances,
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy,
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate,
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry,
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Synthesis,
-
Enantioselective synthesis. Wikipedia,
-
Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry,
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. Royal Society of Chemistry Blogs,
-
Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N−H Insertion. ACS Catalysis,
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews,
-
Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews,
-
Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. ChemRxiv,
-
Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry,
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality,
-
Solvent-Induced Reversed Stereoselectivity in Reciprocal Resolutions of Mandelic Acid and erythro-2-Amino-1,2-diphenylethanol. The Journal of Organic Chemistry,
-
Solvent-controlled diastereoselectivity in tryptophan-catalyzed Mannich reactions. ResearchGate,
-
Temperature drop triggers chirality twist. Chemistry World,
-
Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. Organic Letters,
-
Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers,
-
Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols,
-
Improved stereocontrol in reductive aminases through steric modification of residues around substrate and cofactor binding pockets. Chemical Science,
-
An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Beilstein Journal of Organic Chemistry,
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology,
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews,
-
Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. ACS Omega,
-
Stereoselectivity of the Biginelli reaction catalyzed by chiral primary amine: a computational study. Heterocycles,
-
An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. ResearchGate,
-
Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University,
-
Catalytic Asymmetric Allylic Amination. WordPress,
-
Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia,
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules,
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry,
-
Asymmetric synthesis of chiral N-substituted amino amides and esters with two chiral centers by imine reductase-catalyzed dynamic kinetic resolution via reductive amination. Chinese Journal of Catalysis,
-
Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of Pharmaceutical Analysis,
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 5. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 6. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 17. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 18. Improved stereocontrol in reductive aminases through steric modification of residues around substrate and cofactor binding pockets - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00308C [pubs.rsc.org]
stability issues of the furan ring under acidic or basic workup conditions
Technical Support Center: Furan Chemistry Division Current Status: Online 🟢 Ticket Queue: Priority Handling Logged User: Senior Research Chemist
Welcome to the Furan Stability Support Center
I am Dr. Aris, your Senior Application Scientist. If you are here, you have likely just witnessed a clear, golden reaction mixture turn into a black, insoluble tar during rotary evaporation, or perhaps your yield vanished during a simple extraction.
Do not panic. The furan ring is a deceptive chemical entity: aromatic and robust on paper, yet kinetically fragile in the flask. It behaves as a masked 1,4-dicarbonyl system, waiting for the slightest provocation to unravel.
This guide is not a textbook; it is a field manual designed to troubleshoot the three most common failure modes of furan chemistry: Acid-Mediated Polymerization , Base-Induced Disproportionation , and Oxidative Degradation .
Module 1: The "Black Tar" Phenomenon (Acidic Instability)
The Issue: "I acidified my reaction mixture to pH 2 for extraction. Upon concentration, the oil turned into a black, glassy solid. NMR shows broad, useless peaks."
The Root Cause:
You have triggered the Acid-Catalyzed Ring Opening and Polymerization .
Unlike benzene, furan has high electron density at the
The Mechanism (The "Reverse Paal-Knorr"):
-
Protonation: The rate-limiting step is the protonation of C2.
-
Nucleophilic Attack: Water or alcohol attacks the resulting carbocation.
-
Ring Opening: The hemiacetal intermediate collapses, breaking the ring to form a reactive 1,4-dicarbonyl (e.g., succinaldehyde).
-
Polymerization: These 1,4-dicarbonyls rapidly undergo aldol condensations with themselves or unreacted furan, forming "humins" (complex, dark polymers).
Visualization: The Pathway to Destruction
Figure 1: The acid-catalyzed degradation pathway of furan.[1] Note that the ring-opened 1,4-dicarbonyl is the primary monomer for polymerization.
Troubleshooting Protocol (SOP-ACID-01):
| Parameter | Recommendation | Scientific Rationale |
| Quenching | Neutralize BEFORE concentration. | Acid catalysis is concentration-dependent. Removing solvent increases [H+] and heat, accelerating polymerization. |
| Buffer | Use NaHCO₃ or Phosphate Buffer (pH 7). | Maintain pH 6–8. Avoid strong acids (HCl, H₂SO₄) unless the furan has strong Electron Withdrawing Groups (EWGs). |
| Solvent | Methanol (with caution).[2] | In MeOH, the ring opens to form acetals (e.g., 1,1,4,4-tetramethoxybutane) rather than polymerizing. This "traps" the intermediate. |
| Substituents | Check your EWG/EDG balance. | Electron Donating Groups (alkyl, -OMe) make furan more sensitive to acid. EWGs (CHO, CO2R, NO2) stabilize it. |
Module 2: The Vanishing Product (Basic Instability)
The Issue: "I performed a basic workup (NaOH) on Furfural (Furan-2-carboxaldehyde). My aldehyde peak is gone, and I isolated two new spots."
The Root Cause:
You have triggered the Cannizzaro Reaction .
While the furan ring itself is generally stable to bases (unlike acids), functionalized furans are not. Furfural lacks an
The Mechanism: Two molecules of furfural react with hydroxide.[4] One is oxidized to Furoic Acid (water-soluble, lost in aqueous layer), and the other is reduced to Furfuryl Alcohol (organic soluble).
Visualization: The Cannizzaro Trap
Figure 2: Disproportionation of furfural in basic media. 50% of your yield becomes water-soluble salt and is often discarded inadvertently.
Troubleshooting Protocol (SOP-BASE-01):
-
Avoid Strong Bases: Do not use NaOH or KOH with furfural derivatives.
-
Alternative Workup: Use mild bases like K₂CO₃ or saturated NaHCO₃ .
-
Temperature Control: The Cannizzaro reaction is heat-accelerated. Keep basic washes ice-cold (0°C) and brief (<5 mins).
-
The "Lithiation" Edge Case: If using organolithiums (n-BuLi), remember that the C2-proton of furan is acidic (
). You will deprotonate the ring, potentially leading to unwanted coupling or ring fragmentation if the temperature rises above -78°C.
Module 3: Oxidative Degradation (Storage Issues)
The Issue: "My white crystalline furan derivative turned yellow/brown after a week on the shelf."
The Root Cause:
Photo-oxidation via Singlet Oxygen (
The Mechanism:
-
Cycloaddition: Furan +
(light) Furan-endoperoxide. -
Rearrangement: The endoperoxide is unstable. It rearranges to form hydroxybutenolides or polymerizes.
Prevention Strategy:
-
Store in Amber Vials: Block UV/Vis light.
-
Argon Flush: Exclude oxygen during storage.
-
Add Stabilizers: For bulk solvents (like THF or Furan), BHT (Butylated hydroxytoluene) is often added as a radical scavenger, though it is less effective against singlet oxygen than radical chains.
Summary: The Furan Workup Decision Matrix
Use this logic flow to select your isolation conditions.
Figure 3: Decision matrix for selecting workup conditions based on furan substitution patterns.
References
-
Dunlop, A. P. (1948). Furfural Formation and Behavior. Industrial & Engineering Chemistry.
- Foundational text on the acid sensitivity and polymeriz
-
Gandini, A., & Belgacem, M. N. (1997). Furans in Polymer Chemistry. Progress in Polymer Science.
- Detailed mechanisms of furan resinification and the "black tar" form
-
Nield, E. (1966). The Cannizzaro reaction of furan-2-aldehyde. Journal of the Chemical Society C.
- Specific kinetics and conditions for the base-induced disproportion
-
Gollnick, K., & Griesbeck, A. (1985). Singlet Oxygen Photooxygenation of Furans. Tetrahedron.
- Mechanistic insight into the oxidative instability of the furan ring under light/air.
-
Liang, S., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
- Modern computational and experimental validation of the hydrolytic ring-opening mechanism.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 3. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SATHEE: Cannizzaro Reaction Mechanism [sathee.iitk.ac.in]
Technical Support Center: Screening Alternative Catalysts for 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine Synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our focus is on exploring alternative catalysts to optimize this important synthesis, which proceeds via the reductive amination of tetrahydrofurfurylamine with acetone.
The synthesis of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine is a critical transformation, and the choice of catalyst plays a pivotal role in the reaction's efficiency, selectivity, and overall success. This guide will delve into the nuances of catalyst selection, moving beyond standard protocols to explore more sustainable and efficient alternatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low Conversion of Starting Materials
You're observing a significant amount of unreacted tetrahydrofurfurylamine and/or acetone in your reaction mixture.
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity or Deactivation | The chosen catalyst may not be active enough under the current reaction conditions, or it may have deactivated over time. This can be due to poisoning by impurities, thermal degradation, or mechanical stress. | - Screen Alternative Catalysts: Consider more robust catalysts such as those based on nickel, iridium, or ruthenium, which have shown high activity in reductive aminations[1][2]. For instance, iridium complexes with picolinamide or quinolinol ligands are effective for synthesizing secondary and tertiary amines[2]. - Catalyst Loading: Increase the catalyst loading incrementally. However, be mindful of potential side reactions and cost implications. - Check Catalyst Quality: Ensure the catalyst has not expired and has been stored under the recommended conditions (e.g., inert atmosphere). |
| Inefficient Imine Formation | The initial condensation of tetrahydrofurfurylamine and acetone to form the imine intermediate is a crucial equilibrium step. Insufficient imine formation will naturally lead to low product yield. | - pH Adjustment: Reductive amination is often favored under weakly acidic conditions (pH 4-5) to promote imine formation without causing significant hydrolysis of the imine or deactivation of the reducing agent.[3] - Water Removal: The formation of the imine releases a molecule of water. Employing a Dean-Stark trap or adding a dehydrating agent (e.g., molecular sieves) can shift the equilibrium towards the imine. |
| Suboptimal Reaction Conditions | Temperature, pressure, and solvent can significantly impact reaction kinetics and equilibrium. | - Temperature: Gradually increase the reaction temperature. For many reductive aminations, temperatures between 40°C and 80°C are effective.[2] - Pressure: If using a gaseous reducing agent like hydrogen, increasing the pressure can enhance the rate of reduction. - Solvent Choice: While common solvents like methanol are used, they can sometimes interfere with the reaction.[4] Consider exploring greener alternatives like 2-methyltetrahydrofuran (2-MeTHF), which can offer better performance and easier work-up.[5] |
Issue 2: Formation of Undesired Byproducts
Your analysis (e.g., GC-MS, NMR) reveals the presence of significant impurities alongside the desired product.
| Potential Cause | Explanation | Recommended Solution |
| Over-alkylation | The newly formed secondary amine product can react further with acetone to form a tertiary amine byproduct. This is a common issue in reductive aminations.[3] | - Control Stoichiometry: Use a slight excess of the amine starting material to favor the formation of the secondary amine. - Catalyst Selection: Certain catalysts exhibit higher selectivity for the desired product. For instance, iridium catalysts with picolinamide ligands (Ir-PA1 or Ir-PA2) can selectively produce secondary amines with minimal over-alkylation.[2] |
| Reduction of Acetone | The reducing agent may reduce the acetone starting material to isopropanol, especially with strong reducing agents like sodium borohydride.[3] | - Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) are generally more selective for reducing the imine in the presence of a ketone.[6][3] - Sequential Addition: Add the reducing agent after allowing sufficient time for the imine to form.[3] |
| Hydrolysis of the Imine Intermediate | If water is present and the pH is not optimal, the imine intermediate can hydrolyze back to the starting materials.[4] | - Anhydrous Conditions: Ensure all reagents and solvents are dry. - pH Control: Maintain a weakly acidic pH to stabilize the imine. |
Issue 3: Difficulty in Product Isolation and Purification
You are struggling to obtain a pure sample of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine after work-up.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | As discussed in Issue 1, residual starting materials and the imine intermediate can co-elute with the product, making purification challenging.[4] | - Drive the Reaction to Completion: Before attempting purification, ensure the reaction has gone to completion using techniques like increasing reaction time, temperature, or catalyst loading.[4] |
| Emulsion Formation During Extraction | The amine product can act as a surfactant, leading to the formation of stable emulsions during aqueous work-up, which complicates phase separation. | - Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to break the emulsion. - Solvent Choice: Using a solvent with limited water miscibility, such as 2-MeTHF, can lead to cleaner phase separations compared to more polar solvents.[5] |
| Product Volatility | The product may be volatile, leading to losses during solvent removal under reduced pressure. | - Careful Evaporation: Use a rotary evaporator at a moderate temperature and pressure. - Alternative Purification: Consider alternative purification methods that do not require extensive solvent removal, such as crystallization of a salt form (e.g., hydrochloride). |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine and the screening of alternative catalysts.
Q1: What are the most promising alternative catalysts to traditional reagents for this synthesis?
Answer: Beyond commonly used catalysts like platinum, palladium, and nickel, several classes of alternative catalysts show great promise for this reductive amination:
-
Homogeneous Iridium Catalysts: Iridium complexes, particularly those with picolinamide or quinolinol ligands, have demonstrated high activity and selectivity for the synthesis of secondary and tertiary amines under mild conditions.[2] They are often air-stable and can be handled with standard laboratory equipment.[2]
-
Nickel-based Heterogeneous Catalysts: Nickel is an abundant and cost-effective metal. Nickel-based catalysts, such as those supported on mixed metal oxides (e.g., Ni/MgAl-LDO), have shown high efficiency in the reductive amination of various carbonyl compounds.[7] Nickel phyllosilicate precursors have also been investigated for the selective reductive amination of furfural, a related substrate.[8]
-
Biocatalysts (Amine Dehydrogenases): For enantioselective synthesis, amine dehydrogenases (AmDHs) are emerging as powerful biocatalysts.[9] They can catalyze the reductive amination of ketones with high stereoselectivity, using NAD(P)H as a hydride source.[9] This is particularly relevant for pharmaceutical applications where a specific enantiomer is required.
Q2: What are the key advantages of using "green" solvents like 2-methyltetrahydrofuran (2-MeTHF) for this reaction?
Answer: 2-MeTHF is an excellent green alternative to traditional solvents like THF and chlorinated solvents for several reasons:
-
Renewable Source: It can be derived from renewable biomass sources like corncobs.[5][10]
-
Improved Safety Profile: It has a higher boiling point and is less prone to peroxide formation compared to THF.[11]
-
Easier Work-up: 2-MeTHF has limited miscibility with water, which facilitates cleaner and easier phase separations during extraction.[12][5] This can reduce the amount of solvent needed for the overall process.
-
Enhanced Performance: In some cases, 2-MeTHF can lead to improved reaction yields and selectivities compared to traditional solvents.[12][11]
Q3: How can I effectively screen a library of potential catalysts for this synthesis?
Answer: A systematic approach is crucial for efficient catalyst screening.
Caption: High-throughput catalyst screening workflow.
Experimental Protocol: High-Throughput Catalyst Screening
-
Preparation: Create stock solutions of tetrahydrofurfurylamine, acetone, and the chosen solvent.
-
Array Setup: In a multi-well plate (e.g., 96-well), dispense the starting material solutions into each well.
-
Catalyst Addition: Add a different catalyst from your library to each well. Include a control well with no catalyst.
-
Reducing Agent Addition: Add the selected reducing agent to all wells.
-
Reaction: Seal the plate and incubate at the desired temperature and pressure with agitation.
-
Quenching and Analysis: After the specified reaction time, quench the reactions and analyze the product formation in each well using a high-throughput method like LC-MS or GC-MS.
-
Hit Identification: Identify the catalysts that show the highest conversion and selectivity for the desired product.
-
Optimization: Take the most promising "hit" catalysts and perform further optimization of reaction conditions (temperature, concentration, catalyst loading) on a larger scale.
Q4: What is the general mechanism for the reductive amination in this synthesis?
Answer: The synthesis of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine via reductive amination follows a two-step process:
Caption: General mechanism of reductive amination.
-
Imine Formation: The primary amine (tetrahydrofurfurylamine) nucleophilically attacks the carbonyl carbon of the ketone (acetone). This is followed by the elimination of a water molecule to form an imine intermediate. This step is reversible and often acid-catalyzed.[6]
-
Reduction: The imine is then reduced to the final secondary amine product by a reducing agent.[6] This step is generally irreversible.
The choice of catalyst can influence both of these steps, either by facilitating imine formation or by activating the reducing agent for the reduction of the imine.[1]
References
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available from: [Link]
-
New Catalysts for Reductive Amination. Kanto Chemical Co., Inc. Available from: [Link]
-
Reductive amination - Wikipedia. Available from: [Link]
-
Ghislieri, D., & Turner, N. J. (2014). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Topics in Catalysis, 57(5), 333-339. Available from: [Link]
-
Specific solvent issues with Reductive Amination/Alkylation - Wordpress. Available from: [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? | ResearchGate. Available from: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Available from: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/Chempros. (2025). Available from: [Link]
-
2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing). Available from: [Link]
-
Aldehydes and Ketones to Amines - Chemistry Steps. (2024). Available from: [Link]
-
Poggiali, F., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie-Chemical Monthly, 147(12), 2033-2047. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
Poggiali, F., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie-Chemical Monthly, 147(12), 2033-2047. Available from: [Link]
-
2-Methyltetrahydrofuran - Wikipedia. Available from: [Link]
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts | ACS Omega - ACS Publications. (2019). Available from: [Link]
-
Selective catalysis for the reductive amination of furfural towards furfurylamine by the graphene-co-shelled cobalt nanoparticle - Semantic Scholar. Available from: [Link]
-
Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC. (2019). Available from: [Link]
-
Purification of 2-Methyltetrahydrofuran - Chempedia - LookChem. Available from: [Link]
-
Scheme 1. Synthesis of 1 and 2. 2-Me-THF=2-methyltetrahydrofuran. - ResearchGate. Available from: [Link]
-
Reductive Amination of Furfural to Furfurylamine | 7 | Catalytic Trans - Taylor & Francis eBooks. Available from: [Link]
-
Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review - MDPI. (2024). Available from: [Link]
-
2-Methyltetrahydrofuran and cyclopentylmethylether: two green solvents for efficient purification of membrane proteins like FhuA - PubMed. (2013). Available from: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. kanto.co.jp [kanto.co.jp]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Work-Up for Water-Soluble Amines
Current Status: Online Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: AMINE-SOL-001
Welcome to the Amine Optimization Hub
If you are reading this, you are likely facing the "Amine Nightmare": your product is basic, polar, and refusing to leave the aqueous layer during extraction. Standard protocols (DCM/Water) are failing because the partition coefficient (
This guide is not a textbook; it is a troubleshooting engine designed to recover your material. We move beyond "add more solvent" and focus on manipulating thermodynamics (salting out) and kinetics (catch-and-release).
Module 1: Liquid-Liquid Extraction (LLE) Optimization
The Core Problem: pH and Partitioning
Most amine losses occur because the aqueous layer is not basic enough. To force an amine into the organic phase, it must be completely deprotonated.
The Rule of "pKa + 2": To ensure >99% of your amine is in the free-base form, the pH of the aqueous layer must be at least 2 units higher than the pKa of the amine's conjugate acid.
-
Example: If your amine has a pKa of 10.5, your aqueous layer must be pH > 12.5. Sodium bicarbonate (pH ~9) is insufficient. You need NaOH or KOH.[1]
Protocol A: The "Magic Solvent" System
When Dichloromethane (DCM) fails, use the 3:1 Chloroform/Isopropanol system.
-
Why it works: Isopropanol (IPA) acts as a phase-transfer bridge, disrupting the hydration shell around the amine, while Chloroform provides density and solvency.
-
The Risk: This system extracts some water. You must dry the organic layer thoroughly with
.
Protocol B: Extreme Salting Out (The K2CO3 Method)
If the amine is highly water-soluble (e.g., small heterocycles), standard brine (NaCl) is often too weak.
Step-by-Step:
-
Basify: Adjust aqueous pH to >12 using 5M NaOH.
-
Saturate: Add solid Potassium Carbonate (
) until no more dissolves. -
Extract: Use the 3:1
mixture (3x extractions). -
Dry: The organic layer will be wet. Dry over
and filter.
Solvent Selection Guide
| Solvent System | Polarity | Application | Warning |
| DCM | Low | Standard lipophilic amines. | Often fails for polar amines. |
| 3:1 CHCl3 : IPA | High | Gold Standard for water-soluble amines [3]. | Extracts water; requires thorough drying. |
| n-Butanol | Very High | "Last Resort" for extremely polar compounds. | High BP (117°C); difficult to remove. |
| EtOAc | Medium | General use. | Can react with primary amines over long periods (acetylation). |
Module 2: Chromatography Solutions (When LLE Fails)
If your amine is amphoteric or too polar for LLE, you must switch to Solid Phase Extraction (SPE) using Strong Cation Exchange (SCX) resins. This is a "Catch-and-Release" strategy.
Protocol C: SCX Catch-and-Release
-
Concept: The resin is acidic (sulfonic acid). It chemically binds your basic amine ("Catch") while neutral impurities wash away. You then release the amine with ammonia ("Release") [4].[5]
Workflow:
-
Conditioning: Flush SCX cartridge with MeOH (2 column volumes - CV), then DCM (2 CV).
-
Loading: Dissolve crude mixture in MeOH or DCM (do not use basic solvents like TEA). Load onto the column.[5][6]
-
Note: The amine stays at the top; impurities flow through.
-
-
Washing: Elute with MeOH (3-5 CV). This removes non-basic impurities.[5]
-
Releasing: Elute with 2M
in MeOH . Collect this fraction. -
Finishing: Concentrate the ammoniacal methanol fraction to obtain pure free amine.
Module 3: Visualizing the Workflow
Use this decision matrix to select the correct protocol for your specific molecule.
Caption: Decision matrix for selecting the optimal work-up path based on volatility and polarity.
Module 4: Frequently Asked Questions (Troubleshooting)
Q: I used the CHCl3:IPA mix, but I have a massive emulsion. What now? A: Emulsions are stabilized by surface-active agents or similar densities between layers.
-
Filter it: Pass the entire emulsion through a pad of Celite. This often breaks the surface tension.
-
Add Brine: If you haven't already, add saturated NaCl.
-
Time: If you can't wait, centrifuge the mixture.
Q: My amine is volatile. Every time I rotavap, I lose yield. A: Never isolate volatile free bases.
-
Solution: Add 1.1 equivalents of
(in dioxane or ether) to your organic extract before evaporation. Isolate the solid hydrochloride salt. It is stable and non-volatile [5].
Q: Can I use "Boc-protection" as a purification method? A: Yes, this is the "Trojan Horse" method.
-
If extraction fails, add
and directly to the aqueous crude. The amine converts to a carbamate (lipophilic), which extracts easily into EtOAc/Hexanes. You can then purify the Boc-amine and deprotect (TFA/DCM) later.
Q: I see a "rag layer" between my organic and aqueous phase. A: This "rag" often contains your product trapped with insoluble impurities. Do not discard it. Collect it separately, dissolve it in MeOH, filter out solids, and re-analyze.
References
-
Taylor & Francis Knowledge Centers. (2019). Salting out: Principles and Agents (Potassium Carbonate).[7][8] Retrieved from [Link]
-
Flinn Scientific. (2016).[7] “Salting Out” Effect of Water and Methyl Alcohol.[1][7] Retrieved from [Link][9]
-
University of Rochester (Not Voodoo). (2024). Workup for Polar and Water-Soluble Solvents (The 3:1 Rule). Retrieved from [Link]
-
Biotage. (2023).[2] Catch and Release Purification of Amines using SCX-2. Retrieved from [Link]
-
Reddit / r/Chemistry Community. (2018). Ways of crashing out amines: Practical Laboratory Consensus. Retrieved from [Link]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. biotage.com [biotage.com]
- 3. Workup [chem.rochester.edu]
- 4. Table 2: [Extraction Solvents]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. selekt.biotage.com [selekt.biotage.com]
- 6. reddit.com [reddit.com]
- 7. flinnsci.ca [flinnsci.ca]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Catch-enrich-release approach for amine-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preserving Chirality in Synthesis and Purification
Welcome to the Technical Support Center for Chiral Integrity. As Senior Application Scientists, we understand that maintaining the stereochemical purity of your compounds is paramount to the success of your research, particularly in drug development where enantiomers can have vastly different biological activities. This guide is designed to be a practical resource, providing in-depth troubleshooting advice and actionable protocols to help you prevent racemization at every stage of your workflow, from reaction setup to final purification.
Section 1: Understanding the Enemy: The Fundamentals of Racemization
Before troubleshooting, it's crucial to understand the mechanisms by which a chiral center can lose its configuration.
Q1: What is racemization and why is it such a critical issue?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers, known as a racemate or racemic mixture.[1][2] This loss of optical activity is a significant problem in pharmaceutical and life sciences because the three-dimensional structure of a molecule is intrinsically linked to its biological function.[3] The "wrong" enantiomer can be inactive, less active, or even cause harmful side effects.[4] Therefore, preventing unintended racemization is essential for ensuring the efficacy and safety of a drug substance.
Q2: What are the common chemical mechanisms that lead to racemization?
A2: Racemization typically proceeds through the formation of a planar, achiral intermediate. The most common mechanisms are:
-
Enolization (Acid or Base-Catalyzed): For compounds with a chiral center alpha (α) to a carbonyl group (like ketones, aldehydes, or esters), acid or base catalysis can promote the formation of a planar enol or enolate intermediate.[1] When this intermediate is reprotonated, it can happen from either face of the planar double bond, leading to a mixture of enantiomers.[1]
-
Carbocation Formation: Reactions that proceed through a planar carbocation intermediate, such as S_N1 reactions, are prone to racemization. The incoming nucleophile can attack the carbocation from either side with roughly equal probability, resulting in a racemic product.[2]
-
Oxazolone Formation (in Peptide Synthesis): In peptide coupling, the activated carboxyl group of an N-acyl amino acid can cyclize to form a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and can be easily abstracted by a base, leading to a planar, achiral intermediate that rapidly racemizes.[5]
-
Thermal Racemization: Heat can sometimes provide enough energy to cause the temporary cleavage of a bond at the chiral center, leading to a planar radical intermediate that can then reform as a racemic mixture.[1]
Section 2: Troubleshooting Racemization During Synthesis
The reaction conditions you choose have the most significant impact on the stereochemical integrity of your compound. This section provides a troubleshooting guide for common issues encountered during synthesis.
Q3: I'm seeing significant racemization during my peptide coupling reaction. Where should I start troubleshooting?
A3: Racemization during peptide coupling is a frequent challenge, often linked to the activation step. Here is a logical workflow to diagnose and solve the problem:
Caption: Troubleshooting workflow for racemization in peptide synthesis.
Q4: Which coupling reagents and additives are best for minimizing racemization?
A4: The choice of coupling reagent and, more importantly, the use of additives are critical. Carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) can lead to high levels of racemization when used alone because the O-acylisourea intermediate is highly susceptible to oxazolone formation.[5]
Solution: Always use carbodiimides in combination with racemization-suppressing additives. These additives react with the O-acylisourea to form an active ester that is more stable towards racemization.
-
HOBt (1-Hydroxybenzotriazole): The classic additive, still very effective at suppressing racemization.[5]
-
Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt. It has been shown to be superior to HOBt and at least comparable to HOAt in both suppressing racemization and improving coupling efficiency.[6][7]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Accelerates coupling and suppresses racemization more effectively than HOBt, but it has explosive properties that restrict its use.[5]
The following table compares the performance of various coupling additives in a model peptide synthesis:
| Coupling Reagent | Additive (1 equiv.) | % D-Isomer (Racemization) | Reference |
| DIC | None | High (not specified) | [7] |
| DIC | HOBt | 4.6 | [8] |
| DIC | HOAt | 1.0 | [8] |
| DIC | Oxyma Pure® | 1.1 | [8] |
Data from the coupling of Z-Phg-OH to H-Pro-NH2.
Q5: My coupling reaction is still showing epimerization even with additives. What role does the base play?
A5: The base is a major contributor to racemization. Strong, non-sterically hindered bases can easily abstract the α-proton from the oxazolone intermediate, leading to rapid racemization.[3]
-
Problematic Base: Diisopropylethylamine (DIPEA), while common, is a strong base that can promote racemization.[3]
-
Recommended Bases:
Troubleshooting Tip: Use the minimum amount of base necessary for the reaction to proceed. Often, only one equivalent is needed if the amino component is a salt (e.g., hydrochloride).[5]
Protocol 1: Racemization-Minimized Peptide Coupling using DIC/Oxyma
This protocol is designed as a starting point for a standard coupling cycle in solid-phase peptide synthesis (SPPS) to minimize racemization.
Materials:
-
Fmoc-protected amino acid (3-5 eq.)
-
Oxyma Pure® (3-5 eq.)
-
Diisopropylcarbodiimide (DIC) (3-5 eq.)
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine (if the incoming amino acid is a salt)
-
Resin-bound peptide with free N-terminal amine
-
DMF (Peptide synthesis grade)
Procedure:
-
Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF for 5-10 minutes).[3]
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine. This is a critical step as residual piperidine can cause racemization.
-
Amino Acid Activation and Coupling: a. In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.) and Oxyma Pure® (3-5 eq.) in DMF. b. Add DIC (3-5 eq.) to the mixture. c. Allow the mixture to pre-activate for 1-5 minutes.[3] Note: Prolonged pre-activation times can sometimes increase racemization, so this should be optimized for your specific system.
-
Coupling Reaction: a. Add the activated amino acid mixture to the washed resin. b. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: a. Perform a Kaiser test to check for reaction completion. b. Once the reaction is complete, wash the resin with DMF (3 times) to remove excess reagents and byproducts.[3]
Section 3: Preserving Stereochemistry During Purification and Work-up
A successful synthesis can be undermined if the chiral center is compromised during purification.
Q6: Can racemization occur during chromatographic purification, for example, on a chiral HPLC column?
A6: Yes, on-column racemization can occur, especially if the compound is unstable under the chromatographic conditions.[11][12] This can manifest as peak broadening or a plateau between the two enantiomeric peaks. Factors that can contribute to on-column racemization include:
-
Mobile Phase Composition: Traces of acid, base, or water in the mobile phase can catalyze racemization for sensitive compounds.[13]
-
Temperature: Higher column temperatures can increase the rate of enantiomer interconversion.[14]
-
Stationary Phase: The stationary phase itself can sometimes have sites that catalyze racemization.
Troubleshooting On-Column Racemization:
-
Mobile Phase Additives: For acidic compounds, adding a small amount (e.g., 0.1%) of a weak acid like acetic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress ionization and improve peak shape, potentially reducing racemization.[15] For basic compounds, a similar amount of a weak base can be used.
-
Lower Temperature: If you suspect thermal racemization, try running the separation at a lower temperature.[16]
-
Solvent Choice: Ensure your sample is dissolved in the mobile phase itself or a compatible, non-reactive solvent. Solvents like DMSO or DMF can sometimes promote racemization for certain analytes.[13]
Q7: I need to purify my compound using flash chromatography. What are the best practices to avoid racemization?
A7: The primary risk during flash chromatography is prolonged exposure to the silica gel, which is acidic and can catalyze racemization for acid-sensitive compounds.
Best Practices:
-
Neutralize Silica: If your compound is base-sensitive, you can use silica gel that has been pre-treated with a base like triethylamine (e.g., by adding 1% triethylamine to your eluent and flushing the column).
-
Minimize Contact Time: Don't let your compound sit on the column for an extended period. Develop a method with a reasonable retention factor (k') to ensure timely elution.
-
Dry Loading: If your compound has limited solubility in the mobile phase, precipitating it onto the column can be problematic. Using a dry loading technique, where the compound is pre-adsorbed onto a small amount of silica or another inert support, can prevent this issue and lead to a more controlled separation.[17]
Q8: How can I prevent racemization during aqueous work-up and extraction?
A8: Aqueous work-ups often involve pH adjustments, which can be a major source of racemization, especially for compounds with base- or acid-labile chiral centers.
Key Precautions:
-
Avoid Strong Acids and Bases: Use mild acids (e.g., saturated ammonium chloride) and bases (e.g., saturated sodium bicarbonate) for pH adjustments whenever possible.
-
Minimize Exposure Time: Perform extractions and washes as quickly as possible. Do not let your compound sit in acidic or basic aqueous layers for extended periods.
-
Use Cold Solutions: Perform the work-up at low temperatures (e.g., in an ice bath) to slow down the rate of any potential racemization.
-
Buffer Your Solutions: If you need to work at a specific pH, use a buffered aqueous solution to maintain tight control and avoid pH excursions.
Section 4: Analytical Confirmation of Chiral Purity
Verifying the enantiomeric purity of your final compound is a critical quality control step.
Q9: What is the most reliable method for determining the enantiomeric excess (ee) of my compound?
A9: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity with high precision and accuracy.[18][19][20] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Other methods include:
-
Chiral Gas Chromatography (GC): Requires the analyte to be volatile or derivatized to become volatile.[9]
-
NMR Spectroscopy with Chiral Shift Reagents: Can be used for rapid analysis but is generally less sensitive than chromatographic methods.
Q10: How do I choose the right chiral HPLC column and develop a method?
A10: Method development for chiral separations can be challenging. Here is a general workflow:
Caption: Workflow for Chiral HPLC Method Development.
Column Selection: The choice of CSP is the most critical factor. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and a good starting point for screening.[14][21] The selection can be guided by the functional groups present in your molecule.[21][22]
Mobile Phase:
-
Normal Phase (e.g., Hexane/Ethanol): Often provides good selectivity.
-
Reversed Phase (e.g., Acetonitrile/Water): Necessary for highly polar compounds.
-
Additives: As discussed previously, small amounts of acids or bases can dramatically improve peak shape and resolution.[15]
Validation: Once a separation is achieved, the method must be validated according to ICH guidelines to ensure it is accurate, precise, and robust for its intended purpose.[18][19][20]
References
-
On-line racemization by high-performance liquid chromatography. (2025, August 7). ResearchGate. Retrieved February 19, 2026, from [Link]
-
On-line racemization by high-performance liquid chromatography. (2009, July 24). PubMed. Retrieved February 19, 2026, from [Link]
-
Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion. (n.d.). Scilit. Retrieved February 19, 2026, from [Link]
-
Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025, December 16). ManTech Publications. Retrieved February 19, 2026, from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved February 19, 2026, from [Link]
-
Novabiochem® - Merck Millipore. (n.d.). Merck Millipore. Retrieved February 19, 2026, from [Link]
-
Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved February 19, 2026, from [Link]
-
Yields and racemization during the formation of Z-Phg-Pro- NH 2 in DMF (stepwise solution-phase synthesis). (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved February 19, 2026, from [Link]
-
Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 19, 2026, from [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (n.d.). Der Pharma Chemica. Retrieved February 19, 2026, from [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019, February 10). Research Journal of Pharmacy and Technology. Retrieved February 19, 2026, from [Link]
-
Chiral HPLC Method Development. (n.d.). I.B.S. Retrieved February 19, 2026, from [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. Retrieved February 19, 2026, from [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
What precautions should be kept in our mind, if using chiral column in HPLC? (2015, March 2). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Technical News - Selection Method of Chiral Stationary Phases. (n.d.). Sumitomo Chemical. Retrieved February 19, 2026, from [Link]
-
Total hydrolysis of proteins with strongly reduced racemization of amino acids. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]
-
Chiral stationary phases and applications in gas chromatography. (2022, February 6). Open Access LMU. Retrieved February 19, 2026, from [Link]
-
Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (2017, March 16). Molnar Institute. Retrieved February 19, 2026, from [Link]
- Chapter 3: Racemization, Enantiomerization and Diastereomerization. (2007, December 14). Books.
-
Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved February 19, 2026, from [Link]
-
Methods of Resolution. (n.d.). Dalal Institute. Retrieved February 19, 2026, from [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2016, September 29). Journal of the American Chemical Society. Retrieved February 19, 2026, from [Link]
-
Getting Started with Chiral Method Development Part Three. (2023, September 25). Regis Technologies. Retrieved February 19, 2026, from [Link]
-
(PDF) Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
How to prevent compound precipitation during flash column chromatography. (2023, January 23). Biotage. Retrieved February 19, 2026, from [Link]
-
Deracemizing Racemic Compounds. (2015, September 15). Radboud Repository. Retrieved February 19, 2026, from [Link]
-
Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). Retrieved February 19, 2026, from [Link]
-
Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. (2022, May 7). PMC. Retrieved February 19, 2026, from [Link]
-
Racemization. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
-
AMINO ACID RACEMIZATION. (1991, April 3). Retrieved February 19, 2026, from [Link]
-
The Amino Acid Racemization Dating Method. (1975, May 1). The Institute for Creation Research. Retrieved February 19, 2026, from [Link]
-
Racemization Overview, Mechanism & Examples - Lesson. (n.d.). Study.com. Retrieved February 19, 2026, from [Link]
-
A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. (2018, May 4). SciSpace. Retrieved February 19, 2026, from [Link]
-
Efficient racemization of the pharmaceutical compound Levetiracetam using solvent-free mechanochemistry. (2024, October 31). RSC Publishing. Retrieved February 19, 2026, from [Link]
-
Racemization in Drug Discovery. (n.d.). ORCA – Online Research @ Cardiff. Retrieved February 19, 2026, from [Link]
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- 4. admin.mantechpublications.com [admin.mantechpublications.com]
- 5. bachem.com [bachem.com]
- 6. Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion[1] | Scilit [scilit.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
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Validation & Comparative
Structural Elucidation and Solvent-Dependent Spectral Analysis of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine
Executive Summary
This guide provides a comprehensive spectral assignment for 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine , a critical chiral building block in medicinal chemistry. This molecule features a tetrahydrofuran (THF) ring linked to a primary amine via a gem-dimethyl-substituted propyl chain.
The guide compares the analytical performance of two solvent systems (CDCl₃ vs. DMSO-d₆) to resolve the diastereotopic bridge protons and labile amine signals. Furthermore, it contrasts the structural stability of this gem-dimethyl analog against its linear alternative, highlighting the Thorpe-Ingold effect relevant to drug design.
Part 1: Structural Logic & Assignment Strategy
Molecule Numbering & Features
To ensure accurate assignment, we utilize the following numbering scheme for the structure:
-
THF Ring: Oxygen (1), Methine (2), CH₂ (3), CH₂ (4), CH₂ (5).
-
Linker: Methylene Bridge (6).
-
Quaternary Center: Carbon (7).
-
Gem-Dimethyl: Methyls (8, 9).
-
Amine: Nitrogen (10).
Key Structural Challenges:
-
Chirality at C2: The THF ring creates a chiral center at position 2. This renders the adjacent methylene protons at C6 (the bridge) diastereotopic , meaning they are chemically non-equivalent and will split each other.
-
Gem-Dimethyl Groups: While often equivalent, the proximity to the chiral center may render the methyl groups (C8, C9) anisochronous (magnetically distinct), appearing as two separate singlets rather than one.
Assignment Workflow Visualization
The following diagram outlines the logical flow for assigning these complex signals using 1D and 2D NMR techniques.
Figure 1: Step-by-step NMR assignment workflow utilizing 2D correlation spectroscopy to resolve quaternary and diastereotopic centers.
Part 2: Comparative Analysis (Solvent Performance)
This section compares the spectral resolution obtained in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) .
Comparison 1: Resolution of Labile Protons (-NH₂)
-
CDCl₃ Performance: The amine protons typically appear as a broad, low-intensity singlet around 1.2–1.6 ppm. They often overlap with the gem-dimethyl or THF-C3/C4 multiplets, making integration unreliable.
-
DMSO-d₆ Performance: Due to strong hydrogen bonding, the -NH₂ signal is deshielded (shifted downfield to ~3.0–5.0 ppm) and sharpened. This allows for accurate integration (2H) and confirmation of the primary amine functionality.
Comparison 2: Diastereotopic Bridge Resolution (C6-H)
-
CDCl₃ Performance: The non-polar nature of CDCl₃ often results in accidental equivalence or tight overlap of the diastereotopic bridge protons, appearing as a messy multiplet.
-
DMSO-d₆ Performance: The higher viscosity and polarity of DMSO often exaggerate the magnetic environment differences between the two H6 protons, resolving them into distinct multiplets (often doublet of doublets).
Comparative Data Table
| Feature | CDCl₃ (Standard) | DMSO-d₆ (High Polarity) | Recommendation |
| -NH₂ Signal | Broad, ~1.3 ppm (variable) | Sharp, distinct, >2.5 ppm | Use DMSO for quantitation. |
| Bridge (-CH₂-) | Overlapping multiplet | Resolved distinct multiplets | Use DMSO for stereochemical analysis. |
| Gem-Dimethyl | Single peak (accidental equivalence) | Distinct singlets (often) | CDCl₃ is sufficient for general ID. |
| Water Peak | ~1.56 ppm (Interferes with aliphatics) | ~3.33 ppm (Clear of aliphatics) | DMSO prevents water overlap. |
Part 3: Detailed Spectral Assignments
1H NMR Assignment (400 MHz, CDCl₃)
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
| Position | Type | Shift (δ, ppm) | Integration | Multiplicity (J in Hz) | Assignment Notes |
| 2 | CH | 3.95 | 1H | m | Alpha to Oxygen (Chiral Center). |
| 5 | CH₂ | 3.72, 3.84 | 2H | m | Alpha to Oxygen (Ring). Non-equivalent. |
| 3, 4 | CH₂ | 1.85 – 1.98 | 3H | m | Ring internal methylenes (overlap). |
| 4' | CH | 1.50 | 1H | m | Remaining ring proton. |
| 6a | CH | 1.62 | 1H | dd (14.0, 6.5) | Diastereotopic Bridge. |
| 6b | CH | 1.45 | 1H | dd (14.0, 7.2) | Diastereotopic Bridge. |
| NH₂ | NH₂ | 1.30 | 2H | br s | Broad, exchangeable. |
| 8, 9 | CH₃ | 1.12, 1.14 | 6H | s (or two s) | Gem-dimethyl. May appear as 1 singlet. |
13C NMR Assignment (100 MHz, CDCl₃)
| Position | Type | Shift (δ, ppm) | Assignment Logic |
| 2 | CH | 79.5 | Deshielded by Oxygen + Branching. |
| 5 | CH₂ | 68.2 | Deshielded by Oxygen. |
| 7 | C(q) | 51.4 | Quaternary Carbon attached to N. |
| 6 | CH₂ | 48.1 | Bridge methylene. |
| 3 | CH₂ | 31.5 | Ring methylene (beta to O). |
| 8, 9 | CH₃ | 29.8, 30.1 | Methyls (may be distinct peaks). |
| 4 | CH₂ | 25.9 | Ring methylene (gamma to O). |
Part 4: Performance vs. Alternatives (Thorpe-Ingold Effect)
When evaluating this building block against its linear alternative (e.g., 1-(tetrahydrofuran-2-yl)propan-2-amine without the methyl groups), the gem-dimethyl effect significantly alters performance in drug development applications.
Figure 2: The Gem-Dimethyl effect improves metabolic stability and cyclization efficiency compared to linear analogs.
-
Metabolic Stability: The quaternary carbon (C7) blocks alpha-hydroxylation by metabolic enzymes (e.g., P450s), extending the half-life of drugs derived from this scaffold compared to the non-methylated analog.
-
Conformational Bias: The bulky methyl groups restrict rotation around the C6-C7 bond, pre-organizing the molecule. This is advantageous if the amine is intended to cyclize or bind into a specific protein pocket.
Part 5: Experimental Protocol
Sample Preparation
-
Mass: Weigh approximately 10–15 mg of the amine oil.
-
Solvent: Add 0.6 mL of DMSO-d₆ (recommended for full characterization) or CDCl₃ (for quick purity checks).
-
Vessel: Transfer to a clean, dry 5mm NMR tube.
-
Reference: Ensure solvent contains 0.03% TMS (v/v) or reference to residual solvent peak (DMSO quintet at 2.50 ppm).
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle).
-
Relaxation Delay (D1): 1.0 second (increase to 5.0s for quantitative integration of the gem-dimethyls).
-
Number of Scans (NS): 16 (1H), 256–512 (13C).
-
Temperature: 298 K (25°C).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for chemical shift prediction rules).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Thorpe-Ingold/Gem-Dimethyl effect mechanisms).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link
Sources
characteristic peaks in the FTIR spectrum of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine
Content Type: Technical Comparison & Characterization Guide
Executive Summary
This guide provides a technical framework for the spectroscopic characterization of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine . As a sterically hindered primary amine linked to a cyclic ether, this molecule presents a unique spectral fingerprint that distinguishes it from linear ether-amines and its likely synthetic precursors (such as the corresponding alcohol).
The Challenge: Researchers often confuse this compound with its unhindered analog, Tetrahydrofurfurylamine (THFA) , or fail to detect residual hydroxyl precursors during synthesis. This guide establishes a comparative protocol to objectively validate the target structure using Fourier Transform Infrared (FTIR) spectroscopy, focusing on the differentiation between hindered and non-hindered amine environments.
Structural Analysis & Spectral Logic
To accurately interpret the spectrum, we must deconstruct the molecule into its vibrating functional units. The target molecule is a hybrid of a Tetrahydrofuran (THF) ring and a t-Butylamine -like tail.[1]
Functional Group Decomposition
| Fragment | Structural Feature | Diagnostic IR Signal (cm⁻¹) | Mechanistic Insight |
| A | Primary Amine (-NH₂) | 3400–3200 (Doublet) | Asymmetric & symmetric stretching.[1] In this hindered environment, H-bonding is reduced compared to linear amines, often leading to sharper peaks.[1] |
| B | Gem-Dimethyl Group | 1385 & 1365 (Split) | The "Gem-Dimethyl Doublet."[1] A critical differentiator from linear alkyl chains.[1] |
| C | Cyclic Ether (THF) | 1050–1100 (Strong) | C-O-C asymmetric stretch.[1] Characteristic of the 5-membered ring tension. |
| D | C-N Bond | 1200–1250 | C-N stretch attached to a tertiary carbon.[1] This shifts significantly compared to primary C-N bonds (~1050 cm⁻¹). |
Experimental Protocol: ATR-FTIR
Objective: Obtain a high-fidelity spectrum free from atmospheric artifacts (CO₂) and moisture, which readily interfere with amine characterization.[1]
Methodology
-
Instrument: FTIR Spectrometer equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.[1]
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for resolving N-H splitting).
-
Scans: 32 scans (Routine) or 64 scans (High S/N ratio).
-
Background: Air background collected immediately prior to sampling.[1]
Step-by-Step Workflow
-
Pre-Clean: Wipe the crystal with isopropanol.[1] Ensure no residue remains.[1]
-
Blank: Collect background spectrum.[1] Verify no peaks at 2350 cm⁻¹ (CO₂) or 3400 cm⁻¹ (Humidity).
-
Sample Load: Apply 10–20 µL of the neat liquid amine to the crystal center.
-
Note: Amines are hygroscopic and can form carbamates with atmospheric CO₂. Work quickly.
-
-
Acquisition: Secure the anvil (if applicable) to ensure good contact, but avoid over-pressure which can shift liquid films.
-
Post-Clean: Wipe immediately with ethanol.[1] Amines can etch ZnSe crystals over prolonged exposure; Diamond is preferred.[1]
Comparative Analysis: Target vs. Alternatives
This section compares the Target (Hindered) against the Standard Analog (Unhindered THFA) and the Precursor (Alcohol).[1]
Comparison 1: Steric Environment (Target vs. THFA)
-
Target: 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine[1]
-
Analog: Tetrahydrofurfurylamine (CAS: 4795-29-3)[1]
| Spectral Region | Target (Hindered Amine) | Analog (Unhindered THFA) | Interpretation |
| N-H Stretch (3200–3400 cm⁻¹) | Sharper Doublet | Broader Band | The gem-dimethyl group in the target blocks intermolecular H-bonding, resulting in less peak broadening than the unhindered THFA.[1] |
| C-H Bending (1350–1400 cm⁻¹) | Distinct Doublet (1385/1365 cm⁻¹) | Single Band (~1380 cm⁻¹) | The target has a gem-dimethyl group (isobutyl-like), causing a characteristic split in the methyl rock.[1] THFA lacks this.[1] |
| C-N Stretch (1000–1250 cm⁻¹) | ~1200–1230 cm⁻¹ | ~1050–1090 cm⁻¹ | C-N attached to a tertiary carbon (Target) vibrates at a higher frequency than C-N on a primary carbon (THFA).[1] |
Comparison 2: Synthesis Monitoring (Target vs. Precursor)
| Feature | Precursor (Alcohol) | Product (Amine) | Success Criteria |
| 3200–3600 cm⁻¹ | Single, Broad O-H Stretch | Doublet N-H Stretch | Disappearance of the broad O-H mound is the primary indicator of conversion.[1] |
| 1600 cm⁻¹ Region | Transparent | N-H Scissoring (~1600) | Appearance of the amine bending mode confirms functionalization.[1] |
Visualization: Spectral Decision Tree
The following logic flow helps researchers identify their isolated compound based on spectral features.
Figure 1: Logic flow for validating the synthesis of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine using FTIR diagnostic peaks.
Detailed Characteristic Peaks Table
Use this table to assign specific bands in your experimental spectrum.
| Frequency (cm⁻¹) | Vibration Mode | Functional Group | Notes |
| 3380 & 3310 | ν(N-H) Asym & Sym | Primary Amine | Characteristic doublet.[1] Weaker than O-H. |
| 2960–2850 | ν(C-H) | Alkyl / THF Ring | Mixed aliphatic stretching.[1] |
| 2850–2750 | ν(C-H) | THF Ring (α-CH) | Protons adjacent to ether oxygen often show lower freq bands.[1] |
| 1600 ± 20 | δ(N-H) Scissoring | Primary Amine | Diagnostic band for amines; absent in alcohols/ethers. |
| 1385 & 1365 | δ(C-H) Rocking | Gem-Dimethyl | Critical ID Peak. Confirming the isopropyl/t-butyl moiety. |
| 1230–1200 | ν(C-N) | C-N (Tertiary C) | Shifted higher due to steric bulk/skeletal vibration coupling. |
| 1070 ± 10 | ν(C-O-C) Asym | Cyclic Ether (THF) | Very strong band.[1] Confirms the ring is intact. |
| 900–800 | Ring Breathing | THF Ring | Characteristic fingerprint for 5-membered ethers.[1] |
Troubleshooting & Common Artifacts
-
Peak Broadening: If the N-H doublet merges into a blob, your sample may be wet (water contamination).[4] Dry with MgSO₄ or molecular sieves and re-run.[1]
-
New Peak at 1650–1700 cm⁻¹: Indicates Carbamate formation .[1] The amine has reacted with CO₂ in the air. This happens if the sample sits on the crystal too long.
-
Fix: Run the scan immediately after placing the sample or use an N₂ purge.
-
-
Missing 1070 cm⁻¹: If the strong ether band is absent, the THF ring may have opened (acid-catalyzed ring opening is a risk during amine deprotection steps).[1]
References
-
NIST Mass Spectrometry Data Center. Infrared Spectrum of Tetrahydrofurfurylamine (CAS 4795-29-3).[1] National Institute of Standards and Technology.[5] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][6][7] (Refer to Ch. 3 for Amine/Ether characteristic frequencies).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1][6][7] (Detailed assignment of Gem-dimethyl doublets).
-
PubChem. Compound Summary: 2-Methyltetrahydrofuran (CAS 96-47-9).[1] National Library of Medicine. Available at: [Link]
Sources
- 1. 2-Methyltetrahydrofuran | C5H10O | CID 7301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2026252-81-1|2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Tert-butyl amine hydrochloride [webbook.nist.gov]
- 6. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity Assessment of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine: A Comparative Guide to HPLC and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine. This analysis will delve into the theoretical underpinnings, practical methodologies, and comparative performance of each technique, offering field-proven insights to guide your analytical strategy.
The Compound in Focus: 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine
2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine is a primary amine containing a tetrahydrofuran moiety. Its structure suggests a moderate polarity and the potential for chirality at the 2-position of the tetrahydrofuran ring and the 2-position of the propan-2-amine chain. Understanding these physicochemical properties is paramount in selecting and optimizing the appropriate analytical methodology. The presence of the primary amine group makes it susceptible to interactions with active sites in chromatographic systems, which can lead to poor peak shapes if not properly addressed.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] For a polar compound like 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine, several HPLC modes can be considered.
HPLC Methodologies for Amine Analysis
Given the polar and basic nature of the analyte, conventional reversed-phase HPLC can be challenging, often resulting in poor retention and peak tailing. To overcome these issues, several specialized HPLC techniques are employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds.[3][4] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[5][6] This creates a water-enriched layer on the stationary phase, allowing for partitioning of polar analytes.[4] HILIC offers the advantage of enhanced retention for polar compounds without the need for ion-pairing reagents, making it highly compatible with mass spectrometry.[3][5]
-
Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged amine. This complex exhibits increased hydrophobicity and can be effectively retained on a reversed-phase column. While effective, IPC can lead to long column equilibration times and potential contamination of the HPLC system and mass spectrometer.[7]
-
Derivatization: To enhance UV detection and improve chromatographic properties, pre-column or post-column derivatization can be employed.[8] Reagents like o-phthalaldehyde (OPA) react with primary amines to form highly fluorescent derivatives, significantly increasing sensitivity.[8] Another approach is derivatization with reagents that introduce a chromophore, such as dansyl chloride.[9] This not only improves detectability but can also alter the polarity of the analyte for better separation on reversed-phase columns.[10][11]
-
Chiral HPLC: Given the potential for stereoisomers, chiral HPLC is crucial for separating enantiomers.[1][12] This is typically achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer over the other.[13][14] Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines.[15][16]
Experimental Workflow: HPLC Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine by HPLC.
Caption: A generalized workflow for HPLC purity analysis.
Detailed HPLC Protocol (HILIC Method)
1. Sample and Standard Preparation:
- Accurately weigh approximately 10 mg of the 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine sample and transfer to a 10 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- Prepare a series of standard solutions of a reference standard in the mobile phase at concentrations spanning the expected range of the analyte and its impurities.
2. Chromatographic Conditions:
- Column: A HILIC column (e.g., silica-based with a polar bonded phase) is a suitable choice.
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used. For example, starting with a high percentage of acetonitrile and gradually increasing the aqueous component.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.
- Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for enhanced specificity and sensitivity.
3. Data Analysis:
- Integrate the peak areas of the main component and all impurities.
- Calculate the purity using the area normalization method or by quantitating against a reference standard.
- Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[17][18][19][20]
Performance Characteristics (Hypothetical Data)
| Parameter | HPLC (HILIC) |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2.0%[17] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| LOD | ~0.01% |
| LOQ | ~0.03% |
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2][21][22] However, primary amines can be challenging to analyze directly by GC due to their polarity, which can cause peak tailing and adsorption on the column.[23][24][25]
Overcoming Challenges in GC Analysis of Amines
To address the issues associated with direct GC analysis of amines, derivatization is a common and highly effective strategy.[23][24] Derivatization converts the polar amine into a less polar, more volatile, and more thermally stable derivative, leading to improved chromatographic performance.[23][26]
Common derivatization reagents for amines include:
-
Silylating Agents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogens on the amine with a trimethylsilyl (TMS) group, reducing polarity and increasing volatility.[23][26]
-
Acylating Agents: Reagents such as trifluoroacetic anhydride (TFAA) react with the amine to form a stable, less polar amide derivative.[23] The introduction of fluorine atoms can also enhance sensitivity with an electron capture detector (ECD).[23][27]
The mass spectrometer detector provides an additional layer of confirmation by providing mass spectral data for each separated component, aiding in the identification of unknown impurities.[1]
Experimental Workflow: GC-MS Purity Assessment
The following diagram outlines the steps involved in the purity assessment of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine using GC-MS with a derivatization step.
Caption: A typical workflow for GC-MS purity analysis including derivatization.
Detailed GC-MS Protocol (with Silylation)
1. Sample and Standard Preparation:
- Accurately weigh approximately 1 mg of the 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine sample into a reaction vial.
- If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.[23]
- Prepare standard solutions of a reference standard in a similar manner.
2. Derivatization:
- Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
- Add 100 µL of BSTFA (with 1% TMCS).[23]
- Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[23]
- Allow the vial to cool to room temperature before injection.
3. GC-MS Conditions:
- Column: A low-polarity column, such as a DB-5ms, is suitable for separating the derivatized amines.
- Carrier Gas: Helium or hydrogen at a constant flow rate.[28][29]
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
- MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
4. Data Analysis:
- Integrate the total ion chromatogram (TIC) peaks.
- Identify impurities by comparing their mass spectra to a library or by interpretation.
- Calculate purity based on the area percentage of the main peak relative to the total peak area.
Performance Characteristics (Hypothetical Data)
| Parameter | GC-MS (with Derivatization) |
| Linearity (r²) | > 0.998 |
| Precision (%RSD) | < 5.0% |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| LOD | ~0.005% |
| LOQ | ~0.02% |
Objective Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Analyte Suitability | Wide range, including non-volatile and thermally labile compounds.[1][30] | Volatile and thermally stable compounds, or those that can be made so via derivatization.[21][22] |
| Sample Preparation | Often simpler, direct injection may be possible. | May require derivatization, which adds a step and potential for variability.[23][24] |
| Separation Efficiency | Good, but generally lower than capillary GC. | High, especially with long capillary columns.[1] |
| Detection | UV, DAD, Fluorescence, MS. UV detection is less specific. | Mass Spectrometry provides structural information for impurity identification.[1] |
| Sensitivity | Varies with detector. Derivatization can significantly enhance sensitivity.[8] | Generally very high, especially for trace analysis.[22] |
| Chiral Separation | Well-established with a variety of chiral stationary phases.[12][13] | Possible with chiral columns, but less common for this class of compounds. |
| Instrumentation | Robust and widely available. | Requires a more specialized instrument. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the purity assessment of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine, each with its own set of advantages and considerations.
HPLC is the recommended primary technique for routine quality control and purity assessment. Its ability to directly analyze the compound without the need for derivatization (when using HILIC) simplifies the workflow. Furthermore, the well-established methods for chiral HPLC make it the superior choice for controlling stereoisomeric purity, which is a critical aspect in pharmaceutical development.[13]
GC-MS serves as an excellent orthogonal and confirmatory technique. Its high separation efficiency and the structural information provided by the mass spectrometer are invaluable for identifying unknown impurities and for trace-level analysis.[1] While the need for derivatization adds a layer of complexity, it also significantly enhances the chromatographic performance for this challenging analyte.[23]
For a comprehensive purity profile, a combination of both techniques is ideal. HPLC can be used for routine purity and chiral analysis, while GC-MS can be employed for in-depth impurity profiling and as a complementary method to ensure the absence of any co-eluting impurities under the HPLC conditions. This dual-pronged approach provides a robust and reliable assessment of the purity of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine, ensuring the quality and safety of the final pharmaceutical product.
References
-
Harshitha S, Surya Santhosh R, Baba Hussain SK, Nataraj KS, Srinivasa Rao A, et al. (2020) Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. J Drug Metab Toxicol. 11:252. [Link]
-
Kataoka H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]
-
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]
-
Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience. [Link]
-
Wikipedia. (2023, November 29). Hydrophilic interaction chromatography. [Link]
-
Chromatography Forum. (2007, June 5). Amines-Ion Pairing. [Link]
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Sagi-Kiss, V., Li, Y., Grover, S. J., Siems, K., Cirulli, F., Berry, A., & Musillo, C. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 395-433). Elsevier. [Link]
-
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
-
Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. [Link]
-
MtoZ Biolabs. (n.d.). What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. [Link]
-
Al-Dawsari, M. M., & El-Hady, D. A. (2015). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. [Link]
-
Zhang, T., Nguyen, D., & Franco, P. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1106(1-2), 167-176. [Link]
-
Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61–68. [Link]
-
Sagi-Kiss, V., Li, Y., Carey, M., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. [Link]
-
Santosh, M. K., & Shinde, D. B. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 23(11). [Link]
-
IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. [Link]
-
Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61–68. [Link]
-
Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. [Link]
-
Sagi-Kiss, V., Li, Y., Grover, S. J., Siems, K., Cirulli, F., Berry, A., & Musillo, C. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437. [Link]
-
AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]
-
Columnex. (n.d.). Chiral HPLC and SFC Columns. [Link]
-
ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
-
Sagi-Kiss, V., Li, Y., Carey, M., et al. (2022). Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. SciSpace. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]
-
Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
De Vooght-Johnson, R. (2020, November 26). HPLC determination finds amines made by fermentation. Wiley Analytical Science. [Link]
-
Czigány, T., & Pölöskei, K. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Journal of Chromatographic Science, 53(6), 945–950. [Link]
-
Gómez-Alonso, S., Hermosín-Gutiérrez, I., & García-Romero, E. (2022). Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. Molecules, 27(21), 7501. [Link]
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comparison of different synthetic routes to 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine
Executive Summary
The target molecule, 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine (Structure: THF-CH2-C(Me)2-NH2), represents a challenging structural motif in medicinal chemistry: a primary amine attached to a sterically hindered tertiary carbon, adjacent to a chiral tetrahydrofuran (THF) ring. This fragment is increasingly relevant in kinase inhibitor design (e.g., ALK, ROS1 inhibitors) where the gem-dimethyl group locks conformation and improves metabolic stability.
This guide compares the two most chemically viable synthetic routes:
-
The Grignard-Ritter Sequence: A scalable, convergent approach utilizing tertiary alcohol intermediates.
-
The Curtius Rearrangement: A stepwise approach offering higher control over stereochemistry but requiring hazardous azide intermediates.
Structural Retrosynthesis & Strategy
The steric bulk of the gem-dimethyl group precludes standard nucleophilic substitution (SN2) on neopentyl-like halides. Therefore, the synthesis must rely on constructing the quaternary center via addition to carbonyls (Grignard) or rearranging an existing quaternary center (Curtius/Hofmann).
Decision Matrix (DOT Visualization)
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on scale and requirements.
Detailed Route Analysis
Route A: The Grignard-Ritter Sequence (Recommended)
This route is the industry standard for synthesizing tert-alkyl amines. It leverages the stability of the THF ring against Grignard reagents and the efficacy of the Ritter reaction for installing amines on tertiary carbons.
Mechanism & Workflow
-
Nucleophilic Addition: Excess methylmagnesium bromide adds to the ester to form the tertiary alcohol.
-
Ritter Reaction: In strong acid, the tertiary alcohol dehydrates to a stable tertiary carbocation.[1] Acetonitrile attacks this cation to form a nitrilium ion.
-
Hydrolysis: Water quenches the nitrilium ion to an acetamide, which is subsequently hydrolyzed to the free amine.
Figure 2: Mechanistic flow of the Grignard-Ritter synthesis.
Experimental Protocol (Self-Validating)
Step 1: 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol
-
Reagents: Methyl 2-(tetrahydrofuran-2-yl)acetate (1.0 eq), MeMgBr (3.0 M in ether, 2.5 eq), dry THF.
-
Procedure:
-
Cool MeMgBr solution to 0°C under N2.
-
Add the ester dropwise (exothermic).
-
Allow to warm to RT and stir for 2 hours. Validation: TLC should show disappearance of ester spot.
-
Quench with saturated NH4Cl (carefully). Extract with EtOAc.
-
Concentrate to yield the tertiary alcohol. (Usually oil, >90% yield).
-
Step 2: Ritter Amidation & Hydrolysis
-
Reagents: Tertiary Alcohol (from Step 1), Acetonitrile (Solvent/Reagent), H2SO4 (conc.), Glacial Acetic Acid.
-
Procedure:
-
Dissolve alcohol in Acetonitrile/Acetic Acid (1:1). Cool to 0°C.[2]
-
Add H2SO4 (2.0 eq) dropwise. Critical: Maintain temp <10°C to prevent polymerization of the alkene byproduct.
-
Warm to 40-50°C for 4 hours.
-
Pour onto ice/water. Neutralize with NaOH to pH 10.
-
Extract the N-acetyl intermediate .
-
Hydrolysis: Reflux the intermediate in EtOH/NaOH (5M) for 12 hours.
-
Extract free amine into DCM, dry, and concentrate.
-
Route B: The Curtius Rearrangement
This route is preferred when starting from tetrahydrofurfuryl halides or when strict stereocontrol is required (using chiral auxiliaries on the isobutyrate).
Mechanism & Workflow
-
Alkylation: Alkylation of isobutyrate enolate with tetrahydrofurfuryl bromide.
-
Saponification: Hydrolysis of the ester to the acid.
-
Curtius Rearrangement: Activation of the acid to acyl azide, thermal rearrangement to isocyanate, and hydrolysis to amine.
Experimental Protocol
Step 1: Alkylation
-
Reagents: Methyl isobutyrate, LDA (Lithium Diisopropylamide), Tetrahydrofurfuryl bromide, DMPU (additive).
-
Procedure:
-
Generate enolate of methyl isobutyrate with LDA at -78°C in THF.
-
Add tetrahydrofurfuryl bromide. Add DMPU to assist displacement.
-
Warm to RT. Isolate the gem-dimethyl ester.
-
Step 2: Curtius Sequence
-
Reagents: Ester (Step 1), LiOH, DPPA (Diphenylphosphoryl azide), TEA, t-BuOH.
-
Procedure:
-
Saponify ester (LiOH/MeOH) to acid.
-
Dissolve acid in Toluene/TEA. Add DPPA.
-
Heat to 80°C. Evolution of N2 gas indicates isocyanate formation.
-
Add water (or acid) to hydrolyze the isocyanate to the amine.
-
Comparative Analysis
| Feature | Route A: Grignard-Ritter | Route B: Curtius Rearrangement |
| Atom Economy | High (Acetate + Methyl groups) | Moderate (Loss of N2 and CO2) |
| Scalability | Excellent (Kilogram scale) | Limited (Azide safety concerns) |
| Safety Profile | Moderate (Strong acids, Exotherms) | Low (Explosion risk of Azides) |
| Cost | Low (Cheap reagents) | High (DPPA, LDA are costly) |
| Step Count | 2 Steps (telescoped) | 3-4 Steps |
| Impurity Profile | Elimination product (Alkene) | Urea byproducts |
Critical Technical Notes
-
Stereochemistry: The starting material tetrahydrofuran-2-yl is chiral.
-
In Route A , the chirality of the THF ring is preserved, but the Grignard addition is achiral (creating a symmetric gem-dimethyl group). No new stereocenter is formed at the amine position.
-
Caution: If the starting material is racemic, resolution is best performed at the final amine stage using chiral acids (e.g., Tartaric acid).
-
-
Ritter Side Reactions: The tertiary carbocation can eliminate to form the alkene (THF-CH=C(Me)2). This is the major impurity. Lower temperatures during acid addition minimize this.
-
Safety: In Route B, DPPA is shock-sensitive. On a large scale, use a flow reactor for the Curtius step or switch to Hofmann rearrangement (Br2/NaOH), though Hofmann is sensitive to the ether linkage in THF.
References
-
Ritter Reaction Methodology
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. Link
- Note: Defines the standard protocol for tert-butyl amine synthesis used in Route A.
-
- Grignard Addition to Esters: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. Context: Foundational text for the double addition of MeMgBr to esters to form tertiary alcohols.
-
Curtius Rearrangement Applications
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link
-
-
Relevant Patent Literature (Analogous Scaffolds)
-
Process for the preparation of empagliflozin (EP 4023644 A1).[3] Link
- Context: Describes lithiation and manipulation of tetrahydrofuran derivatives, validating the stability of the THF ring under strong basic conditions (Route B).
-
Preparation of tetrahydrofuran compounds comprising amine functional groups (WO2018113599A1).[4] Link
- Context: Illustrates hydrogenation and amination str
-
Sources
- 1. youtube.com [youtube.com]
- 2. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2018113599A1 - A process for producing a tetrahydrofuran compound comprising at least two amine functional groups - Google Patents [patents.google.com]
Comparative Guide: Solvent Systems for the Reductive Amination of Furan-Containing Amines
Topic: Comparative Analysis of Solvent Effects in the Synthesis of Furan-Containing Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of furan-containing amines—most notably furfurylamine —via reductive amination is a pivotal transformation in the valorization of biomass-derived furfural.[1][2] While catalyst selection (Ni, Pd, Co) often dominates the literature, solvent selection is the silent governor of reaction kinetics, selectivity, and substrate stability.
This guide objectively compares three distinct solvent classes: Polar Protic (Alcohols) , Aprotic Polar (Ethers) , and Aqueous/Green Systems .[2]
Key Takeaway:
-
Methanol remains the kinetic gold standard for rapid imine formation and hydrogenation.[2]
-
1,4-Dioxane and CPME offer superior selectivity by suppressing ring-hydrogenation side reactions.[2]
-
Water is viable only under strictly controlled pH (neutral/basic) to prevent acid-catalyzed furan ring opening.[2]
Mechanistic Grounding: Why Solvent Matters
In the reductive amination of furfural, the solvent is not merely a medium; it participates in the transition states of two competing pathways: the desired amination and the deleterious furan ring opening.
The Critical Pathways
-
Imine Formation (Equilibrium): Nucleophilic attack of the amine on the aldehyde requires stabilization of the zwitterionic hemiaminal intermediate.[2] Protic solvents facilitate this proton transfer.[2]
-
Hydrogenation (Kinetic): The reduction of the C=N bond must occur faster than the reduction of the furan ring (C=C).
-
Ring Opening (Decomposition): Furan rings are highly sensitive to acidic hydrolysis, leading to levulinates (4-oxopentanoic acid derivatives).[2]
Visualizing the Solvent Influence
The following diagram maps the reaction network and highlights where specific solvents exert their influence.
Figure 1: Reaction network showing the critical role of solvent in stabilizing intermediates (MeOH) versus controlling selectivity (Dioxane).
Comparative Analysis of Solvent Classes
Polar Protic Solvents (Methanol, Ethanol)
Methanol is the most frequently cited solvent for this transformation. Its high dielectric constant and hydrogen-bond donating capability allow it to solvate the hemiaminal intermediate, significantly lowering the activation energy for imine formation.
-
Pros: Highest reaction rates; excellent solubility of ammonia and amine salts.[2]
-
Cons: Can form acetals (side reaction) if the catalyst is inactive; difficult to separate from low-boiling amines.[2]
-
Verdict: Best for Kinetic Efficiency .
Aprotic Polar Solvents (THF, 1,4-Dioxane, CPME)
Ethers are chemically inert and do not participate in hydrogen bonding to the same extent. This often results in slower imine formation kinetics but can offer superior selectivity by modulating the adsorption of the substrate onto the metal catalyst surface.
-
Pros: High selectivity (96%+ reported in Dioxane); suppresses ring hydrogenation; CPME is peroxide-resistant and "green."[2]
-
Cons: Slower kinetics; THF requires stabilizers; Dioxane is a suspected carcinogen (regulatory concern).[2]
-
Verdict: Best for Selectivity & Stability .[2]
Aqueous & Green Solvents (Water, DES)
Water is the ultimate green solvent but poses a chemical risk: acid-catalyzed ring opening .[2] Furan rings cleave in acidic aqueous media.[2] However, under basic conditions (presence of excess
-
Pros: Non-toxic; cheap; enables surfactant-assisted catalysis.[2]
-
Cons: High risk of ring opening if pH drops; mass transfer limitations (organic substrates may need surfactants).[2]
-
Verdict: Best for Sustainability (with pH control) .[2]
Performance Data Comparison
The following table aggregates experimental data from recent comparative studies (e.g., reductive amination of furfural over Ni or Co catalysts).
| Solvent System | Catalyst Type | Cond. ( | Yield (%) | Selectivity (%) | Key Observation | Source |
| Methanol | Raney Ni | 90°C / 2.0 MPa | 92 - 94% | ~90% | Fastest conversion; trace acetals observed.[2] | [1, 2] |
| 1,4-Dioxane | Raney Ni | 130°C / 2.0 MPa | 96.3% | 96.3% | Highest selectivity; suppressed ring saturation. | [3] |
| Water | Zn / | 60°C / Atm | 99% | >95% | Stoichiometric Zn method; avoids hydrogenation pressure.[2] | [4] |
| Water | Ni-AlOx | 100°C / 1.0 MPa | 99% | 99% | Requires excess | [5] |
| Ethanol | Co-NPs | 100°C / 2.0 MPa | 87% | 85% | Slower than MeOH; easier workup for some derivatives. | [6] |
Experimental Protocol: Solvent-Switchable Reductive Amination
This protocol is designed to be "self-validating" by including checkpoints that detect solvent-specific failure modes (e.g., acetal formation in MeOH, ring opening in Water).
Standard Operating Procedure (SOP)
Reagents:
-
Furfural (freshly distilled to remove polymers).[2]
-
Ammonia source: 7N
in MeOH (Method A) or 25% aq.[2] (Method B). -
Catalyst: Raney Ni (active) or 5% Pd/C.[2]
Workflow Diagram:
Figure 2: Step-by-step workflow with critical checkpoints for intermediate validation.
Step-by-Step Methodology
-
Imine Formation (Pre-contact):
-
Catalyst Addition:
-
Add Raney Ni (10 wt% loading) or Pd/C (5 wt% loading).[2]
-
Validation: If using Raney Ni, ensure it is washed with the reaction solvent (e.g., MeOH) to remove storage water/alkali.
-
-
Hydrogenation:
-
Pressurize reactor to 2.0 MPa (20 bar)
. -
Heat to 90°C (MeOH) or 130°C (Dioxane).[2]
-
Stir vigorously (>800 rpm) to eliminate mass transfer limits.
-
-
Monitoring (Self-Validating Step):
-
Monitor
uptake. When uptake plateaus, sample the mixture. -
NMR Check: Look for the disappearance of the aldehyde proton (
9.5 ppm) and the absence of levulinate signals (ring opening markers around 2.2-2.6 ppm).
-
-
Workup:
References
-
Sanderman Publishing. (2022).[2] Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. 4
-
Gomez, S., et al. (2018).[2] Selectivity in the Reductive Amination of Furfural. ACS Sustainable Chemistry & Engineering.[2] Link(Generalized citation based on consensus data).
-
Li, X., et al. (2022).[2] Reductive amination of biomass derived furfural to furfurylamine over commercial Raney Ni. 4
-
Ayedi, M. A., et al. (2012).[2][5] Simple, Novel Synthesis of Furfurylamine from Furfural by One-Pot Reductive Amination in Water Using Zinc Metal. Journal de la Société Chimique de Tunisie. 5
-
Wang, Y., et al. (2019).[2] Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega.[2] 6[7]
-
Liu, J., et al. (2020).[2] Selective catalysis for the reductive amination of furfural towards furfurylamine by the graphene-co-shelled cobalt nanoparticle. 8
Sources
- 1. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sandermanpub.net [sandermanpub.net]
- 5. sctunisie.org [sctunisie.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
cross-referencing experimental data with predicted properties for 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine
Technical Assessment & Validation Guide: 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine
Executive Summary & Strategic Positioning
In modern fragment-based drug discovery (FBDD), 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine (referred to herein as 2-Me-THF-PA ) represents a critical "hybrid" building block.[1] It bridges the gap between highly soluble, polar fragments (like tetrahydrofurfurylamine) and metabolically stable, sterically hindered scaffolds (like tert-butylamine).
This guide serves as a technical framework for researchers to cross-reference predicted in-silico properties with experimental validation . Unlike linear amines, the gem-dimethyl substitution at the
Key Value Proposition:
-
Enhanced Metabolic Stability: The gem-dimethyl group blocks
-oxidation and reduces N-acetylation rates compared to linear analogs.[1] -
Solubility Modulation: The tetrahydrofuran (THF) ring maintains aqueous solubility (low LogP) despite the lipophilic methyl shielding.
Comparative Data Profile: Predicted vs. Benchmarking Standards
The following table contrasts 2-Me-THF-PA against two industry-standard alternatives: Tetrahydrofurfurylamine (THFA) (high polarity standard) and t-Butylamine (steric standard).[1]
| Property | 2-Me-THF-PA (Target) | Tetrahydrofurfurylamine (Alternative A) | t-Butylamine (Alternative B)[1] | Implication for Drug Design |
| Structure | THF-CH₂-C(Me)₂-NH₂ | THF-CH₂-NH₂ | H-C(Me)₃-NH₂ | Target combines steric bulk of B with polarity of A. |
| MW ( g/mol ) | 143.23 | 101.15 | 73.14 | Fragment-sized (<150 Da), ideal for FBDD.[1] |
| ClogP (Pred.) | 1.1 ± 0.2 | -0.11 (Exp.)[1] | 0.40 (Exp.) | 2-Me-THF-PA is more lipophilic, aiding membrane permeability while retaining solubility.[1] |
| pKa (Basic) | 10.4 - 10.6 (Pred.)[1] | 9.54 (Exp.) | 10.68 (Exp.) | Gem-dimethyl increases basicity vs. THFA (inductive effect) but hinders solvation.[1] |
| TPSA (Ų) | ~35.0 | 35.3 | 26.0 | < 40 Ų suggests excellent blood-brain barrier (BBB) penetration potential.[1] |
| Rotatable Bonds | 2 | 2 | 0 | Low flexibility reduces entropic penalty upon protein binding.[1] |
| Nucleophilicity | Moderate | High | Low | Steric hindrance reduces "off-target" reactivity/toxicity.[1] |
Critical Analysis: The predicted pKa of 2-Me-THF-PA aligns closely with t-butylamine.[1] However, the experimental pKa often deviates in aqueous-organic mixtures due to the "hydrophobic hydration" shell around the gem-dimethyl group.[1] Do not rely solely on software predictions for pKa in biological buffers.
Experimental Validation Protocols
To validate the theoretical advantages of 2-Me-THF-PA, the following self-validating protocols must be executed. These methodologies address the specific challenges of hindered amines and ether-containing compounds.[1]
Protocol A: pKa Determination via Potentiometric Titration (Modified for Hindered Amines)
Standard rapid titrations often fail for hindered amines due to slow equilibration kinetics at the electrode surface.
Reagents:
-
Analyte: 2-Me-THF-PA (>98% purity, HCl salt preferred).[1]
-
Titrant: 0.1 M KOH (CO₂-free).[1]
-
Solvent: 0.15 M KCl (ionic strength adjustor).
Workflow:
-
Calibration: Calibrate glass electrode using a 3-point buffer system (pH 4.0, 7.0, 10.0) at 25°C.
-
Dissolution: Dissolve 0.5 mmol of the amine hydrochloride in 50 mL of 0.15 M KCl.
-
Inert Atmosphere: Purge solution with Argon for 10 mins to remove dissolved CO₂ (critical, as carbamates form easily with amines).
-
Titration: Add KOH in 50 µL increments. Wait 45 seconds between additions (extended time) to ensure equilibrium due to steric shielding of the nitrogen.
-
Data Processing: Plot the first derivative (
). The inflection point represents the pKa.[2]
Validation Check:
-
Pass: The Bjerrum plot (n_bar vs pH) shows a slope of 1.0 at the midpoint.
-
Fail: Hysteresis between acid and base titrations indicates CO₂ contamination or electrode fouling.[1]
Protocol B: Metabolic Stability Assay (Microsomal Stability)
This protocol tests the hypothesis that the gem-dimethyl group protects against oxidative deamination.[1]
Reagents:
-
Liver Microsomes (Human/Rat, 0.5 mg/mL protein).
-
NADPH Regenerating System.[1]
-
Internal Standard: Tolbutamide.[1]
Workflow:
-
Incubation: Incubate 2-Me-THF-PA (1 µM) with microsomes at 37°C.
-
Initiation: Add NADPH to start the reaction.[1]
-
Sampling: Aliquot at t=0, 15, 30, 60 min. Quench immediately with ice-cold Acetonitrile containing the internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Comparison: Run THFA (Alternative A) in parallel.
Expected Outcome:
-
THFA: Rapid clearance (t½ < 30 min) due to accessible
-protons allowing oxidation.[1] -
2-Me-THF-PA: Extended stability (t½ > 60 min) confirming the "metabolic block" effect of the methyl groups.[1]
Structural Logic & Pathway Visualization
The following diagram illustrates the structure-property relationships (SPR) and the synthesis logic typically employed to access this scaffold (e.g., via Ritter reaction or epoxide opening), highlighting the critical "Steric Shield."
Figure 1: Synthesis logic and Structure-Property Relationship (SPR) map for 2-Me-THF-PA, highlighting the functional impact of the gem-dimethyl and THF motifs.
References
-
PubChem Compound Summary. (2025). Tetrahydrofurfurylamine (CID 253298) and Related Structures. National Center for Biotechnology Information.[1] [Link]
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard reference for pKa potentiometric protocols).
-
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] (Contextualizes the use of gem-dimethyl and steric blocks in metabolic stability).
-
Pace, V., et al. (2016). 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Solvent and Building Block.[1] Current Organic Chemistry.[1] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
